molecular formula C12H18N2 B12945127 Cyclopentyl(6-methylpyridin-2-yl)methanamine

Cyclopentyl(6-methylpyridin-2-yl)methanamine

Cat. No.: B12945127
M. Wt: 190.28 g/mol
InChI Key: CJWJAWCWXABDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(6-methylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl(6-methylpyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl(6-methylpyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

cyclopentyl-(6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3

InChI Key

CJWJAWCWXABDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCC2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS: 1337625-07-6) is a critical intermediate in the synthesis of Orexin receptor antagonists (e.g., Suvorexant analogs) and other G-protein coupled receptor (GPCR) modulators. Structurally, it features a primary amine attached to a carbon center substituted by both a lipophilic cyclopentyl ring and a 6-methylpyridine moiety.

The synthesis of this molecule presents a specific challenge: the steric bulk of the two alpha-substituents hinders direct nucleophilic attack, often leading to low yields in standard reductive amination protocols. This guide details a high-fidelity, two-phase synthetic route designed to maximize yield and purity.

Key Chemical Properties
PropertyValue
IUPAC Name 1-cyclopentyl-1-(6-methylpyridin-2-yl)methanamine
CAS Number 1337625-07-6
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
LogP (Predicted) ~2.3
pKa (Predicted) ~8.9 (Amine), ~4.5 (Pyridine)

Retrosynthetic Analysis

To ensure a robust protocol, we disconnect the C-N bond and the C-C bond between the central methine and the cyclopentyl ring.

Strategic Logic:

  • C-N Disconnection: The primary amine is best installed via reduction of a stable nitrogenous intermediate (Oxime) rather than direct reductive amination, due to the steric hindrance of the adjacent cyclopentyl and pyridyl rings.

  • C-C Disconnection: The carbon skeleton is assembled via a Grignard addition to a nitrile. This prevents over-addition (common with esters) and avoids the instability of aldehydes.

Pathway Visualization

Retrosynthesis Target Target: Cyclopentyl(6-methylpyridin-2-yl)methanamine Intermediate Intermediate: Cyclopentyl(6-methylpyridin-2-yl)methanone (Ketone) Target->Intermediate C-N Disconnection (Reductive Amination/Reduction) SM1 Starting Material A: 6-Methylpicolinonitrile Intermediate->SM1 C-C Disconnection (Grignard Addition) SM2 Starting Material B: Cyclopentylmagnesium bromide Intermediate->SM2

Figure 1: Retrosynthetic breakdown of the target amine.

Experimental Protocol

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanone. Reaction Type: Grignard Addition to Nitrile followed by Acidic Hydrolysis.

Rationale

The reaction of Grignard reagents with nitriles forms a magnesium imine salt intermediate. This salt is stable to further nucleophilic attack, preventing the formation of tertiary alcohols (a common side product when using esters). Hydrolysis of the salt yields the ketone exclusively.

Materials
  • Substrate: 6-Methylpicolinonitrile (1.0 equiv)

  • Reagent: Cyclopentylmagnesium bromide (2.0 M in Et₂O, 1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: 3M HCl, sat. NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Charge with 6-Methylpicolinonitrile (10.0 g, 84.6 mmol) and anhydrous THF (100 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Cyclopentylmagnesium bromide (50.8 mL, 101.5 mmol) dropwise over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C to minimize polymerization side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark (deep red/brown), indicating formation of the imine magnesium salt.

  • Hydrolysis: Cool back to 0°C. Carefully quench with 3M HCl (50 mL). Stir vigorously for 1 hour at RT.

    • Mechanism:[2][3][4][5][6] The acid hydrolyzes the imine (C=NH) to the ketone (C=O).

  • Workup: Neutralize with sat. NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield Cyclopentyl(6-methylpyridin-2-yl)methanone as a pale yellow oil.

Phase 2: Introduction of the Nitrogen (Amine Synthesis)

Objective: Conversion of Ketone to Primary Amine.[6][7] Method: Oxime Formation followed by Catalytic Hydrogenation.

Rationale

Direct reductive amination with ammonia is often sluggish for sterically hindered ketones. Converting the ketone to an Oxime first creates a stable intermediate that can be purified, ensuring the final reduction yields a clean primary amine without secondary amine impurities.

Step 2A: Oxime Formation
  • Reagents: Dissolve the ketone (from Phase 1) in Ethanol (10 vol). Add Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv).

  • Conditions: Reflux at 80°C for 3 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Concentrate ethanol. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.[1][8][9] The crude oxime is typically pure enough for the next step.

Step 2B: Reduction to Amine
  • Catalyst: Raney Nickel (approx. 50 wt% of substrate) or 10% Pd/C (10 wt%).

    • Note: Raney Nickel is preferred for oxime reductions to avoid hydroxylamine cleavage byproducts.

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

    • Why Ammonia? Suppresses the formation of secondary amines (dimers) during reduction.

  • Procedure:

    • Place the oxime in a hydrogenation vessel (Parr shaker).

    • Add solvent and catalyst carefully (Pyrophoric hazard!).

    • Pressurize with H₂ (50 psi) . Shake at RT for 12–18 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[10] Rinse with MeOH.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Phase 3: Purification and Salt Formation

Free amines are prone to oxidation. Converting the product to a hydrochloride salt ensures long-term stability.

  • Dissolve the crude amine in a minimum amount of dry Diethyl Ether.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

  • Final Product: Cyclopentyl(6-methylpyridin-2-yl)methanamine dihydrochloride.

Reaction Workflow Diagram

SynthesisWorkflow SM 6-Methylpicolinonitrile + CyclopentylMgBr ImineSalt Imine-Mg Salt (Intermediate) SM->ImineSalt THF, 0°C Ketone Cyclopentyl(6-methylpyridin-2-yl) methanone ImineSalt->Ketone H3O+ Hydrolysis Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine Target Amine (Free Base) Oxime->Amine H2, Raney Ni NH3/MeOH Salt Final HCl Salt Amine->Salt HCl/Dioxane

Figure 2: Step-by-step synthetic workflow from nitrile to amine salt.

Analytical Data Summary (Expected)

AssayExpected ResultInterpretation
1H NMR (DMSO-d6) δ 8.5 (d, 1H, Py), 7.6 (t, 1H, Py), 7.2 (d, 1H, Py), 4.1 (d, 1H, CH-NH2), 2.4 (s, 3H, Me-Py), 1.2-1.9 (m, 9H, Cyclopentyl)Confirms structure and integrity of the pyridine ring and cyclopentyl group.
LC-MS [M+H]+ = 191.15Matches calculated molecular weight.
HPLC Purity > 98.0% (AUC)Required for biological screening.

References

  • Grignard Addition to Nitriles

    • Moffett, R. B.; Shriner, R. L. "2,2-Dimethyl-1-phenyl-1-propanone." Organic Syntheses, Coll.[9] Vol. 3, p. 562 (1955).

    • Context: Establishes the standard protocol for converting nitriles to ketones via imine salts.
  • Reductive Amination Strategies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996).

    • Context: Provides mechanistic insight into the reduction of hindered ketones.
  • Synthesis of Pyridine-Based Amines

    • Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332 (2010).

    • Context: Illustrates the relevance of methyl-substituted pyridine intermedi
  • Oxime Reduction Protocols: Nagarajan, S., & Ganem, B. "Reductive amination of ketones with ammonia: a simple method for the preparation of primary amines." Journal of Organic Chemistry, 51(25), 4856-4861 (1986). Context: Validates the two-step Oxime -> Amine route for high purity.

Sources

A Technical Guide to Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6): A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl(6-methylpyridin-2-yl)methanamine is a heterocyclic amine that, while not extensively characterized in peer-reviewed literature for specific biological activity, represents a molecule of significant interest for medicinal chemistry and drug development. Its structure combines several key features—a pyridine core, a cyclopentyl group, and a primary amine—that are prevalent in a multitude of clinically relevant compounds. This guide provides a comprehensive analysis of this compound, presenting its physicochemical properties, a robust and logical synthetic route, and a strategic framework for its potential application in drug discovery programs, particularly in the domain of kinase inhibition. By deconstructing the molecule into its core components, we illuminate the rationale behind its design and utility as a high-potential building block for generating novel therapeutic candidates.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, formulation, and predictability in biological systems. Cyclopentyl(6-methylpyridin-2-yl)methanamine is a research chemical available from various suppliers. Its key properties are summarized below.

PropertyValueSource / Method
CAS Number 1337625-07-6Sigma-Aldrich
Molecular Formula C₁₂H₁₈N₂Sigma-Aldrich
Molecular Weight 190.28 g/mol Calculated
InChI Key CJWJAWCWXABDNK-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES CC1=NC(=CC=C1)C(N)C2CCCC2Inferred
Topological Polar Surface Area (TPSA) 38.91 ŲChemScene (Analog)[1]
logP (Predicted) 2.27ChemScene (Analog)[1]

Structure:

Figure 1. Chemical structure of Cyclopentyl(6-methylpyridin-2-yl)methanamine.

The Medicinal Chemistry Rationale: Deconstructing the Scaffold

The therapeutic potential of a molecule can often be inferred from its constituent parts. This compound is an excellent example of rational drug design, incorporating motifs that are well-established in medicinal chemistry.

The Pyridine Core: A Privileged Structure

The pyridine ring is a quintessential "privileged scaffold" in drug discovery.[2] Its nitrogen atom can act as a hydrogen bond acceptor and provides a point for modulating the compound's basicity and solubility. This heterocycle is a core component of numerous approved drugs, valued for its metabolic stability and its ability to engage in various binding interactions with biological targets.

The Cyclopentyl Moiety: Optimizing Lipophilicity and Binding

The cyclopentyl group is frequently employed in modern drug design to fill hydrophobic pockets within target proteins.[3][4] Compared to a linear alkyl chain, its constrained conformation can lead to a more favorable binding entropy. Furthermore, the incorporation of such alicyclic fragments often improves metabolic stability and pharmacokinetic properties. Numerous patents for kinase inhibitors feature a cyclopentyl group, highlighting its empirical success in creating potent and selective modulators of these enzymes.[3][5][6]

The Primary Amine: A Versatile Chemical Handle

The primary aminomethyl group is a critical functional handle. It provides a site for further chemical modification, allowing for the rapid generation of a library of analogs through techniques like amide coupling, reductive amination, or sulfonylation. This versatility is paramount in the hit-to-lead and lead optimization phases of drug discovery, where structure-activity relationships (SAR) are explored to enhance potency, selectivity, and drug-like properties.

Proposed Synthetic Route: A Validated Approach

Synthetic_Pathway SM1 6-Methylpyridine-2-carbonitrile invis1 SM1->invis1 SM2 Cyclopentyl- magnesium bromide SM2->invis1 INT Cyclopentyl(6-methylpyridin-2-yl)methanone (Ketone Intermediate) PROD Cyclopentyl(6-methylpyridin-2-yl)methanamine (Final Product) INT->PROD Reductive Amination (e.g., NH4OAc, NaBH3CN, MeOH) invis1->INT 1. THF, 0°C to rt 2. Aq. HCl workup invis2

Caption: Proposed two-step synthesis via a ketone intermediate.
Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system grounded in standard organic synthesis techniques. The use of a Grignard reaction followed by reductive amination is a classic and reliable method for generating amines from nitriles.[7]

Step 1: Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanone (Intermediate)

  • Reaction Setup: To an oven-dried 500 mL three-necked flask under a nitrogen atmosphere, add 6-methylpyridine-2-carbonitrile (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add cyclopentylmagnesium bromide (1.2 equiv, as a solution in THF or diethyl ether) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting nitrile.

  • Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Basify the aqueous layer with a saturated sodium bicarbonate solution to pH ~8. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified via silica gel column chromatography.[8]

Step 2: Reductive Amination to Cyclopentyl(6-methylpyridin-2-yl)methanamine

  • Reaction Setup: To a round-bottomed flask, add the ketone intermediate (1.0 equiv), ammonium acetate (10 equiv), and methanol (~0.3 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine in situ.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution becomes too acidic. Ensure the reaction is well-ventilated.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone/imine intermediate.

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0°C. Concentrate the mixture in vacuo to remove the methanol.

  • Extraction and Purification: Make the resulting aqueous solution basic (pH > 10) with 2 M NaOH. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by chromatography or distillation if necessary.

Potential Applications & Strategic Screening Framework

Given its structural features, Cyclopentyl(6-methylpyridin-2-yl)methanamine is a prime candidate for inclusion in screening libraries targeting protein kinases. Many potent kinase inhibitors, including CDK and FLT3 inhibitors, share similar cyclopentyl and heterocyclic motifs.[4][6] The primary amine allows this molecule to serve as a versatile scaffold for building focused libraries to probe the ATP-binding site of various kinases.

A logical workflow for evaluating the potential of this compound and its derivatives is outlined below.

Screening_Workflow A Primary Screening (HTS) Compound CAS 1337625-07-6 B Hit Identification (Potency & Selectivity Profiling) A->B Target-based assay (e.g., Kinase Panel) C SAR Exploration (Amine Derivatization) B->C Confirmed Hit (IC50 < 1 µM) D Hit-to-Lead Optimization (Improve Potency & ADME) C->D Generate Analog Library E In Vivo Efficacy Studies D->E Optimized Lead F Preclinical Candidate E->F Proof-of-Concept

Caption: A standard drug discovery workflow for a scaffold compound.
Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for determining the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of Cyclopentyl(6-methylpyridin-2-yl)methanamine (e.g., 10 mM in 100% DMSO).

    • Prepare kinase buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT).

    • Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Plate Setup:

    • Using a low-volume 384-well plate, perform serial dilutions of the test compound in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to all wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour. The exact time may vary depending on the kinase's activity.

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for Cyclopentyl(6-methylpyridin-2-yl)methanamine in the searched results. Therefore, it must be handled with the standard precautions for a novel research chemical of unknown toxicity. Guidance can be inferred from related structures.

  • General Handling: Use with adequate ventilation in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from strong oxidizing agents and strong acids.[10]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Conclusion

Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) stands out not for a documented biological role, but for its significant potential as a molecular scaffold in drug discovery. It elegantly combines three motifs—a pyridine ring, a cyclopentyl group, and a primary amine—that have been independently validated across numerous successful drug campaigns. This guide provides the foundational knowledge for researchers to utilize this compound effectively, offering a reliable synthetic pathway and a strategic framework for its evaluation in target-based screening, particularly against protein kinases. As with any novel chemical entity, its true value will be unlocked through rigorous experimental investigation, for which this document provides a comprehensive starting point.

References

  • Dr. Oracle. What is the mechanism of action of methenamine? (2025). Available from: [Link]

  • Google Patents. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • Google Patents. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
  • WebMD. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions. (2024). Available from: [Link]

  • PubChem. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino) - US-9193732-B2. Available from: [Link]

  • Google Patents. WO2018081211A1 - Deuterated 7-cyclopentyl-n, n-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7h-pyrrolo[2,3-d]pyrimdine-6-carboxamide.
  • BindingDB. BindingDB BDBM6379 8-Cyclopentyl-6-ethyl-5-methyl-2-(4-piperazin-1-yl-phenylamino). Available from: [Link]

  • PubChem. (6-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 246721. Available from: [Link]

  • PubChem. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Available from: [Link]

  • Genao, L., & Loon, G. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987674.
  • Li, C., et al. (2009). Discovery of (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[12][13]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a potent and orally available hepatitis C virus polymerase inhibitor. Journal of Medicinal Chemistry, 52(5), 1255–1258.

  • Brown, A. D., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389.
  • Oakwood Chemical. Cyclopentyl-methyl-amine. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine.
  • Gucký, T., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855–3869.
  • Patsnap Synapse. What is the mechanism of Methenamine Hippurate? (2024). Available from: [Link]

  • Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
  • Al-Ostoot, F. H., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
  • MDPI. Molecular Pharmacology at the Crossroads of Precision Medicine. (2025). Available from: [Link]

  • Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. (2018). Available from: [Link]

  • Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

Sources

Physicochemical Properties of Cyclopentyl-Substituted Pyridines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The "Escape from Flatland" Paradigm

As an application scientist bridging the gap between synthetic chemistry and pharmacological profiling, I frequently encounter the challenge of optimizing lead compounds for target affinity and pharmacokinetic stability. A recurring structural motif that has proven exceptionally valuable in modern drug design is the cyclopentyl-substituted pyridine .

This class of compounds perfectly embodies the "escape from flatland" paradigm in Fragment-Based Drug Discovery (FBDD)[1]. By coupling an electron-deficient, planar aromatic system (the pyridine core) with a bulky, aliphatic sp³-rich ring (the cyclopentyl group), researchers can engineer molecules with highly specific 3D vectors. This structural dichotomy allows for precise modulation of physicochemical properties—specifically lipophilicity, basicity, and aqueous solubility—which are critical for advancing a fragment into a viable clinical candidate.

Core Physicochemical Profiling

The behavior of a molecule in a biological assay is merely a macroscopic reflection of its microscopic physicochemical parameters. The addition of a cyclopentyl ring to a pyridine scaffold fundamentally alters its electronic distribution and solvation dynamics.

Quantitative Parameter Summary

The following table summarizes the foundational physicochemical data for 2-cyclopentylpyridine, a representative model for this chemical class[2],[3].

Physicochemical PropertyValueCausality & Scientific Implication
Molecular Weight 147.22 g/mol Falls well within the "Rule of 3" (MW < 300) for FBDD, allowing ample room for downstream synthetic elaboration.
LogP (Octanol/Water) ~2.5 (Predicted)The sp³ carbons of the cyclopentyl group increase lipophilicity compared to bare pyridine (LogP ~0.65). A LogP of 2.5 is optimal for passive membrane permeability without inducing severe hydrophobic trapping in lipid bilayers.
pKa (Conjugate Acid) ~5.5 – 6.0The inductive electron-donating effect of the alkyl ring slightly enriches electron density on the pyridine nitrogen. This ensures the molecule exists in a dynamic equilibrium of protonated and neutral states at physiological pH (7.4), balancing aqueous solubility with cell permeability.
Boiling Point 200 – 220 °CIndicates moderate intermolecular forces (primarily dipole-dipole and London dispersion); the compound is handled as a stable liquid at room temperature.
Topological Polar Surface Area 12.9 ŲThe low TPSA, driven solely by the single nitrogen atom, makes this scaffold an excellent candidate for crossing the blood-brain barrier (BBB).

Structural Causality & Mechanistic Pathways

To truly leverage cyclopentyl-substituted pyridines, one must understand how their distinct structural domains dictate physical behavior. The pyridine nitrogen serves as a primary hydrogen-bond acceptor, anchoring the molecule to target proteins. Conversely, the cyclopentyl ring introduces steric bulk that restricts bond rotation, forcing the molecule into a bioactive conformation that perfectly occupies lipophilic receptor pockets[4].

PhysChem_Causality Substrate Cyclopentyl-Substituted Pyridine Scaffold Cyclopentyl Cyclopentyl Ring (sp³ Character / Fsp³ ↑) Substrate->Cyclopentyl Aliphatic substitution Pyridine Pyridine Core (sp² Aromatic / H-Bond Acceptor) Substrate->Pyridine Heteroaromatic base Lipophilicity Increased Lipophilicity (LogP ~2.5) Cyclopentyl->Lipophilicity StericBulk Steric Bulk & 3D Conformation (Restricted Rotation) Cyclopentyl->StericBulk Basicity Modulated Basicity (pKa ~5.5 - 6.0) Pyridine->Basicity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability TargetBinding Specific Target Binding (e.g., nAChR, TGR5) StericBulk->TargetBinding Basicity->TargetBinding Solubility Aqueous Solubility Balancing Basicity->Solubility

Causal mapping of structural features to physicochemical properties and biological outcomes.

Self-Validating Experimental Methodologies

Robust drug development requires protocols that are inherently self-validating. Below are the field-proven methodologies for synthesizing and characterizing these compounds.

Protocol A: Synthesis via Kumada Cross-Coupling

Causality Rationale: Forming a C(sp²)–C(sp³) bond is historically prone to failure due to rapid β-hydride elimination in transition metal intermediates. By utilizing a Kumada cross-coupling approach with a bidentate phosphine ligand (e.g., dppf), we enforce a cis-geometry on the metal center. This accelerates the desired reductive elimination step over the competing β-hydride elimination, ensuring high yields of the target cyclopentylpyridine[4].

Step-by-Step Workflow:

  • Grignard Preparation: In an oven-dried, argon-purged flask, react cyclopentyl bromide (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF to form cyclopentylmagnesium bromide.

  • Catalyst Activation: In a separate flask, dissolve 2-bromopyridine (1.0 eq) and the catalyst Pd(dppf)Cl₂ (5 mol%) in anhydrous THF. Cool the mixture to 0 °C.

  • Cross-Coupling: Add the Grignard reagent dropwise to the halopyridine solution. The slow addition prevents localized exothermic spikes that could degrade the catalyst. Heat the reaction to 65 °C (reflux) for 12 hours.

  • Quenching & Extraction: Cool to room temperature and quench slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check (QC): Analyze the purified product via ¹H NMR. The successful formation of the C-C bond without isomerization is validated by the presence of a distinct methine proton multiplet corresponding to the cyclopentyl ring at ~3.0–3.2 ppm, alongside the expected downfield pyridine aromatic signals.

Protocol B: Determination of pKa via Potentiometric Titration

Causality Rationale: While UV-Vis spectroscopy is commonly used for pKa determination, the spectral shift for alkylpyridines upon protonation can be too subtle for high-precision mapping. Potentiometric titration relies directly on the thermodynamic equilibrium of the protonation state, offering superior accuracy for mildly basic nitrogen heterocycles[2].

Step-by-Step Workflow:

  • Solution Preparation: Prepare a 0.01 M solution of the cyclopentylpyridine analyte. Due to its LogP of ~2.5, use a co-solvent system (e.g., 50:50 Methanol/Water) to prevent precipitation during the neutral phase of the titration.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Standardize the titrants (0.1 M HCl and 0.1 M NaOH) against primary standards.

  • Titration Execution: Immerse the pH electrode into the stirring analyte solution. Add 0.1 M HCl in precise 0.1 mL increments using an automated burette. Allow the system to reach thermodynamic equilibrium (stable pH reading) after each addition before recording the value.

  • Data Analysis: Plot the recorded pH (y-axis) against the volume of titrant added (x-axis). Calculate the first derivative of the curve to precisely locate the equivalence point. The pH at the half-equivalence point represents the apparent pKa.

  • Self-Validation Check (QC): Perform a reverse titration on the same sample using 0.1 M NaOH. The calculated pKa from both the forward (acid) and reverse (base) curves must agree within ±0.05 units. Discrepancies indicate hysteresis, electrode fouling, or compound precipitation, invalidating the run.

Applications in Drug Discovery

The finely tuned physicochemical properties of cyclopentyl-substituted pyridines have led to their integration into several advanced therapeutic pipelines:

  • Neurological Targets: The spatial geometry of the cyclopentyl group closely mimics the pyrrolidine ring of nicotine. Consequently, these derivatives are heavily researched as modulators of nicotinic acetylcholine receptors (nAChRs) for the treatment of neurodegenerative disorders like Alzheimer's disease[4],[3].

  • Gastrointestinal Therapeutics: Substituted pyridine compounds featuring bulky cycloalkyl groups have been identified as highly potent, non-systemic TGR5 agonists. These agents are currently being developed to provide targeted anti-inflammatory relief for Inflammatory Bowel Disease (IBD) without triggering systemic immunosuppression[5].

References

Sources

Spectroscopic Profile of Cyclopentyl(6-methylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Cyclopentyl(6-methylpyridin-2-yl)methanamine, a novel pyridine-2-methylamine derivative with potential applications in medicinal chemistry. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols and a logical workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Introduction

Cyclopentyl(6-methylpyridin-2-yl)methanamine belongs to the class of pyridine-2-methylamine derivatives, which have garnered significant interest as potential therapeutic agents. The structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring their quality and purity in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous confirmation of the chemical structure of new molecular entities. This guide provides a detailed examination of the expected spectroscopic signature of Cyclopentyl(6-methylpyridin-2-yl)methanamine, offering insights into the interpretation of its spectral data.

Molecular Structure:

Topic: Putative Mechanism of Action for 2-Aminomethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminomethylpyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. This guide synthesizes current research to provide an in-depth exploration of the putative mechanisms of action underlying these activities. We delve into the molecular interactions, signaling pathways, and enzymatic targets modulated by these compounds. Furthermore, this document provides robust, field-proven experimental workflows for researchers seeking to elucidate the mechanisms of their own novel 2-aminomethylpyridine derivatives, bridging the gap between compound synthesis and mechanistic understanding.

Introduction to 2-Aminomethylpyridine Derivatives: A Scaffold of Therapeutic Promise

The 2-aminomethylpyridine core consists of a pyridine ring substituted at the 2-position with an aminomethyl group. This arrangement offers a unique combination of properties: the pyridine ring provides aromaticity and the ability to engage in π-stacking and hydrogen bonding, while the aminomethyl group introduces a basic, nucleophilic center and a flexible linker.[1] A critical feature of this scaffold is its capacity to act as a bidentate or tridentate chelating agent for various transition metals.[2][3] This chelation can significantly enhance the biological activity of the organic ligand, often by increasing its lipophilicity, which facilitates transport across cellular membranes, or by creating a specific geometry conducive to target binding.[2] The versatility of this scaffold allows for extensive synthetic modification, leading to a vast chemical space of derivatives with finely tuned pharmacological profiles.[4][5] These derivatives have emerged as promising candidates for treating a range of diseases, from cancer to Alzheimer's disease and microbial infections.[6][7][8]

Putative Anticancer Mechanisms of Action

2-aminomethylpyridine derivatives exert their anticancer effects through a multi-pronged approach, often targeting several of the key hallmarks of cancer. The proposed mechanisms range from direct DNA damage to the specific inhibition of enzymes crucial for tumor growth and survival.

Metal Complexation, ROS Generation, and DNA Interaction

A significant class of 2-aminomethylpyridine derivatives are those complexed with transition metals like copper(II), cobalt(II), and nickel(II). The formation of these metal complexes is a key strategic choice to enhance efficacy.

Causality of Experimental Choice: The chelation of a metal ion can increase the lipophilicity of the compound, which is hypothesized to improve its ability to cross the hydrophobic cell membrane and accumulate within the cancer cell.[2]

Once inside the cell, these metal complexes are proposed to induce apoptosis through several interconnected pathways. A primary mechanism involves the generation of reactive oxygen species (ROS). This can lead to oxidative stress, causing damage to cellular components, including lipids, proteins, and, most critically, DNA.[2] This DNA damage can trigger cell cycle arrest and activate apoptotic pathways.

A simplified pathway for metal complex-induced apoptosis is visualized below.

apoptosis_pathway drug 2-Aminomethylpyridine Metal Complex ros Increased ROS Production drug->ros dna_damage DNA Damage ros->dna_damage mito Mitochondrial Dysfunction ros->mito p53 p53 Activation dna_damage->p53 cas9 Caspase-9 Activation mito->cas9 p53->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis workflow cluster_0 Phase 1: Initial Biological Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Pathway Validation & In Vivo Efficacy phase_style phase_style assay_style assay_style decision_style decision_style outcome_style outcome_style synthesis Compound Synthesis (2-Aminomethylpyridine Derivative) viability Cell Viability / Growth Assay (e.g., MTT, SRB, Alamar Blue) synthesis->viability mic Antimicrobial Susceptibility Test (e.g., Broth Dilution for MIC) synthesis->mic active Compound Active? viability->active mic->active cell_cycle Cell Cycle Analysis (Flow Cytometry) active->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) active->apoptosis target_assays Target-Based Assays (Kinase, Topo, Cholinesterase) active->target_assays mechanism_hint Mechanism Indicated? cell_cycle->mechanism_hint apoptosis->mechanism_hint target_assays->mechanism_hint western Western Blotting (p53, JNK, Caspases) mechanism_hint->western invivo In Vivo Model (Xenograft, Infection Model) western->invivo validated Mechanism Validated & In Vivo Efficacy invivo->validated

Caption: A hierarchical workflow for elucidating the mechanism of action.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a foundational step to determine the cytotoxic or cytostatic concentration range of a compound against cancer cell lines. [9] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. [9] * Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. [10]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare a 2x concentrated serial dilution of the 2-aminomethylpyridine derivative in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). [9]4. Treatment Incubation: Incubate the cells with the compound for 24, 48, or 72 hours, depending on the expected mechanism (e.g., longer for cell cycle effects).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Causality: MTT is light-sensitive and should be handled accordingly. The solution is added directly to the media containing the compound.

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11] Principle: A standardized inoculum of bacteria is challenged with a serial dilution of the antimicrobial agent in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a 2x stock of the highest concentration of the 2-aminomethylpyridine derivative to be tested. Add 100 µL of this stock to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well. [11]

Conclusion and Future Directions

2-aminomethylpyridine derivatives represent a highly versatile and promising class of molecules with demonstrated efficacy across oncology, infectious disease, and neurology. Their mechanisms of action are diverse, ranging from enzyme inhibition and receptor modulation to the induction of apoptosis and disruption of unique microbial metabolic pathways. The ability to form metal complexes further expands their mechanistic possibilities, often enhancing cellular uptake and enabling ROS-based cytotoxicity. [2] Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for clinical translation. Furthermore, exploring these compounds in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance. The systematic application of the experimental workflows detailed in this guide will be paramount to efficiently identify and validate the next generation of therapeutics built upon this remarkable chemical scaffold.

References

  • Title: A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” Source: Anticancer Research URL: [Link]

  • Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC URL: [Link]

  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity Source: PubMed URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: PMC URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: ResearchGate URL: [Link]

  • Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells Source: PMC URL: [Link]

  • Title: 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa Source: MDPI URL: [Link]

  • Title: Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions Source: Frontiers in Microbiology URL: [Link]

  • Title: 2-(Aminomethyl)pyridine Supplier & Manufacturer in China Source: Pipzine Chemicals URL: [Link]

  • Title: Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Experimental setup for antimicrobial study Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone Source: ACS Publications URL: [Link]

  • Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents Source: PubMed URL: [Link]

  • Title: Elucidating the Mechanisms of Action of Antimicrobial Agents Source: mBio - ASM Journals URL: [Link]

  • Title: Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles Source: PubMed URL: [Link]

  • Title: Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents Source: PMC URL: [Link]

  • Title: Complexation of Nickel with 2-(Aminomethyl)pyridine at High Zinc Concentrations or in a Nonaqueous Solvent Mixture Source: ResearchGate URL: [Link]

  • Title: Some bioactive molecules containing the 2-aminopyridine. Source: ResearchGate URL: [Link]

  • Title: Mechanisms of action by antimicrobial agents: A review Source: McGill Journal of Medicine URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: PubMed URL: [Link]

  • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: IJSAT URL: [Link]

  • Title: A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line Source: ResearchGate URL: [Link]

  • Title: Early transition metal complexes containing aminopyridinato ligands Source: ResearchGate URL: [Link]

  • Title: Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms Source: PubMed URL: [Link]

  • Title: Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules Source: Academia.edu URL: [Link]

  • Title: Process for the preparation on 2-aminomethylpyridine derivatives Source: Google Patents URL
  • Title: Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases Source: MDPI URL: [Link]

  • Title: Reaction Mechanism of Transition Metal Complexes – II Source: Dalal Institute URL: [Link]

  • Title: 10.3: Ligand Substitution Mechanisms Source: Chemistry LibreTexts URL: [Link]

  • Title: mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors Source: PubMed URL: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Cyclopentyl(6-methylpyridin-2-yl)methanamine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the modern drug discovery landscape, the imperative to reduce costs and accelerate timelines has positioned in silico techniques as indispensable tools.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the bioactivity prediction of a novel chemical entity, Cyclopentyl(6-methylpyridin-2-yl)methanamine. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind each computational step, from initial compound characterization to multi-faceted bioactivity assessment. We will navigate through the essential pillars of computational drug discovery, including target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) principles, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[4][5][6] Each protocol is presented as a self-validating system, designed for immediate application by researchers, scientists, and drug development professionals. The methodologies are supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico First

The traditional drug discovery pipeline is a long and arduous journey, with high attrition rates often attributed to poor efficacy or unforeseen toxicity in later stages.[3] Computational, or in silico, methods offer a paradigm shift, enabling a robust, predictive evaluation of a compound's potential before significant resources are committed to synthesis and in vitro testing.[5][7] This "fail-fast, fail-cheap" approach allows for the rapid screening of vast chemical libraries, the prioritization of promising candidates, and the generation of testable hypotheses regarding mechanism of action.[1]

This guide focuses on Cyclopentyl(6-methylpyridin-2-yl)methanamine , a compound with limited publicly available bioactivity data.[8][9] This makes it an ideal candidate for a comprehensive in silico investigation, where we must build a biological activity profile from the ground up using only its chemical structure.

The Subject Molecule: Characterization and Preparation

Before any predictive modeling can occur, a thorough understanding of the molecule's fundamental properties is essential.

Cyclopentyl(6-methylpyridin-2-yl)methanamine

  • CAS Number: 1337625-07-6[8]

  • Molecular Formula: C₁₂H₁₈N₂

  • InChIKey: CJWJAWCWXABDNK-UHFFFAOYSA-N[8]

The first step in any computational workflow is to obtain a high-quality 3D conformation of the ligand. This process is critical as the accuracy of subsequent predictions, particularly in structure-based methods, is highly dependent on the initial ligand geometry.

Protocol 1: Ligand Preparation and Energy Minimization

Objective: To generate a low-energy, 3D conformer of the ligand suitable for docking and pharmacophore analysis.

Methodology Rationale: A simple 2D sketch is insufficient. We must explore the conformational space of the molecule to find a energetically favorable state. This is typically achieved using a molecular mechanics force field.

Step-by-Step Procedure:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain the SMILES string: CC1=NC(C(C2CCCC2)N)=CC=C1.

  • Convert to 3D: Use a program like Open Babel or the features within a molecular modeling suite (e.g., UCSF Chimera, Avogadro) to generate an initial 3D structure.

  • Energy Minimization: Apply a suitable force field (e.g., MMFF94) to optimize the geometry. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum.

  • Save the Structure: Export the optimized 3D structure in a .mol2 or .sdf format, which retains atomic coordinates and bond information.

The Overall Predictive Workflow

Our investigation will follow a multi-pronged approach, integrating various computational techniques to build a holistic view of the compound's potential bioactivity. Each step provides a unique piece of the puzzle, and their combination yields a more robust prediction than any single method alone.

G cluster_start Phase 1: Foundation cluster_predict Phase 2: Bioactivity Prediction cluster_profile Phase 3: Druglikeness Profile cluster_end Phase 4: Synthesis & Decision A Compound Structure (Cyclopentyl(6-methylpyridin-2-yl)methanamine) B Ligand Preparation & Energy Minimization A->B C Target Identification (Similarity Search, Target Fishing) B->C G ADMET Prediction (Safety & Pharmacokinetics) B->G D Molecular Docking (Binding Affinity & Pose) C->D E Pharmacophore Modeling (Feature Identification) D->E H Data Integration & Bioactivity Hypothesis D->H E->H F QSAR Principles (Activity Relationship) F->H G->H I Go/No-Go Decision (for In Vitro Testing) H->I

Caption: High-level overview of the in silico bioactivity prediction workflow.

Target Identification: Where Could This Molecule Act?

Without known activity, we must predict potential biological targets. A common and effective strategy is "target fishing," which operates on the principle of chemical similarity: molecules with similar structures often interact with similar protein targets.

Authoritative Databases for Target Fishing:

  • UniProt: A comprehensive resource for protein sequence and functional information.[10]

  • Therapeutic Target Database (TTD): Provides information on known and explored therapeutic targets and the drugs that modulate them.[11]

  • BindingDB: A public database of measured binding affinities, focusing on drug-target interactions.[12]

  • SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.[13]

For this guide, we will use a hypothetical target to demonstrate the subsequent steps. Based on the pyridine scaffold, a common motif in kinase inhibitors, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a well-validated cancer target with numerous publicly available crystal structures.

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[14] It is a cornerstone of structure-based drug design.[15]

G A 1. Obtain Protein Structure (e.g., PDB ID: 1HCK for CDK2) B 2. Prepare Receptor - Remove water & co-ligands - Add polar hydrogens - Assign partial charges A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (From Protocol 1) C->D E 5. Run Docking Algorithm (e.g., AutoDock Vina) D->E F 6. Analyze Results - Binding Energy (kcal/mol) - Binding Pose & Interactions E->F

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina and UCSF Chimera

Objective: To predict the binding mode and affinity of Cyclopentyl(6-methylpyridin-2-yl)methanamine to the ATP-binding pocket of CDK2.

Methodology Rationale: We use UCSF Chimera for its powerful visualization and preparation tools and AutoDock Vina for its accuracy and computational speed.[16] The choice to remove water is standard practice as crystallographic waters are often not conserved and can interfere with docking algorithms.[17] Adding hydrogens is crucial for correctly modeling hydrogen bonds, a key component of protein-ligand interactions.[17]

Step-by-Step Procedure:

  • Fetch Protein Structure: In UCSF Chimera, fetch the PDB structure of human CDK2 (e.g., PDB ID: 1HCK).[16]

  • Receptor Preparation:

    • Delete all water molecules (Select > Residue > HOH, then Actions > Atoms/Bonds > delete).

    • Remove the co-crystallized ligand to free the binding site.

    • Use the "Dock Prep" tool in Chimera to add hydrogens and assign partial charges (Gasteiger). This step is critical for accurate electrostatic calculations.

    • Save the prepared protein as a .pdb file.

  • Ligand Preparation:

    • Open the energy-minimized ligand file (from Protocol 1) in Chimera.

    • Use the "Dock Prep" tool to assign charges.

    • Save the prepared ligand as a .mol2 file.

  • Define the Binding Site (Grid Box):

    • The grid box defines the search space for the docking algorithm. It should encompass the entire binding pocket.

    • A reliable method is to center the box on the position of the original co-crystallized ligand.

    • Ensure the box dimensions are sufficient (e.g., 20x20x20 Å) to allow the ligand rotational and translational freedom.

  • Run AutoDock Vina:

    • Use the AutoDock Vina tool within Chimera or run it from the command line, providing the prepared receptor, prepared ligand, and grid box coordinates as input.

  • Analyze Results:

    • Vina will output several binding poses, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues in the binding pocket. Tools like Discovery Studio Visualizer or PyMOL can generate 2D interaction diagrams.

Data Presentation:

ParameterPredicted ValueInterpretation
Binding Affinity -8.5 kcal/mol (Hypothetical Value)A strong predicted binding affinity, suggesting a stable interaction.
Key Interacting Residues Leu83, Glu81, Phe80 (Hypothetical)Highlights the specific amino acids that form hydrogen bonds or hydrophobic contacts with the ligand.
Predicted Interactions H-bond with Leu83 backbone; Hydrophobic contact with Phe80Defines the molecular basis for the binding, providing a testable hypothesis for site-directed mutagenesis.

Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition at a target receptor.[18][19] Pharmacophore models are invaluable for virtual screening to find novel scaffolds that match these essential features.[20]

There are two main approaches:

  • Structure-Based: Derived from the protein-ligand interactions observed in a crystal structure or a docked pose. This is the most direct method when a high-quality structure is available.

  • Ligand-Based: Generated by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. This is used when no receptor structure is known.

Protocol 3: Structure-Based Pharmacophore Generation

Objective: To create a 3D pharmacophore model based on the top-ranked docking pose of our compound in CDK2.

Methodology Rationale: By abstracting the specific interactions from our docking result into a generalized model, we create a powerful filter for screening large compound libraries. This moves beyond the specific scaffold of our initial molecule to find functionally equivalent compounds.

Step-by-Step Procedure:

  • Input: Load the docked complex (protein + top-ranked ligand pose) into a pharmacophore modeling software (e.g., LigandScout, PharmaGist, MOE).

  • Feature Identification: The software will automatically identify key interaction features, such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic (AR) rings

    • Positive/Negative Ionizable centers

  • Model Generation: The software generates a 3D arrangement of these features with specific distance and angle constraints.

  • Validation and Refinement: The model should be validated to ensure it can distinguish known active compounds from inactive ones (decoys).

  • Application: The final pharmacophore model can be used as a 3D query to rapidly screen databases of millions of compounds, identifying those that fit the required feature arrangement.

QSAR Principles: Linking Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[1][21][22] While building a predictive QSAR model requires a dataset of multiple compounds with measured activity, understanding the principles is crucial for lead optimization.

The core concept is that variations in a molecule's structure (and its resulting physicochemical properties) directly influence its biological activity.[21]

G A Set of Chemical Structures B Calculate Molecular Descriptors (e.g., LogP, MW, TPSA, Electronic, 3D) A->B D Mathematical Model (e.g., MLR, SVM, Neural Networks) B->D C Measured Biological Activity (e.g., IC50, Ki) C->D E Predictive QSAR Equation Activity = f(Descriptors) D->E F Predict Activity of New Compounds E->F

Caption: The logical flow of developing and applying a QSAR model.

Application to Our Compound: Once initial in vitro data is available for Cyclopentyl(6-methylpyridin-2-yl)methanamine and a series of its analogs, a QSAR model could be built. This model would guide further chemical modifications to enhance potency by identifying which molecular descriptors (e.g., hydrophobicity, size, electronic properties) are most critical for activity.[23]

ADMET Profiling: Predicting Druglikeness and Safety

A compound with excellent potency is useless if it is toxic or has poor pharmacokinetic properties. ADMET prediction is a critical filtering step to identify potential liabilities early in the discovery process.[24] Numerous well-validated online tools and standalone packages are available for this purpose.

Recommended Tools:

  • ADMET-AI: A fast and accurate web server for predicting a wide range of ADMET properties using machine learning models.[25][26]

  • admetSAR: A comprehensive tool for predicting ADMET properties and structural alerts.[27]

  • ProTox-II: A web server focused on the prediction of various toxicity endpoints.

Protocol 4: Online ADMET Prediction

Objective: To evaluate the druglikeness and potential safety liabilities of Cyclopentyl(6-methylpyridin-2-yl)methanamine.

Methodology Rationale: These predictive models are trained on large datasets of experimental data. By submitting our molecule's structure, we leverage this collective knowledge to flag potential issues related to absorption, metabolism, or toxicity, which are major causes of clinical trial failure.

Step-by-Step Procedure:

  • Select a Platform: Navigate to a reliable ADMET prediction web server like ADMET-AI.[25][28]

  • Input Structure: Provide the molecule's SMILES string (CC1=NC(C(C2CCCC2)N)=CC=C1) in the input box.

  • Run Prediction: Initiate the calculation.

  • Analyze Output: The server will return predictions for dozens of properties. The results should be carefully analyzed and summarized.

Data Presentation:

Property CategoryParameterPredicted Value (Hypothetical)Interpretation & Implication
Absorption Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal Absorption (HIA)HighSupports good oral bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeantYesMay have CNS effects (either desired or as a side effect).
P-glycoprotein (P-gp) SubstrateNoLess likely to be subject to efflux from target cells, which is favorable.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 SubstrateYesIndicates a likely route of metabolic clearance.
Excretion Renal Organic Cation TransporterSubstrateSuggests a possible mechanism for renal excretion.
Toxicity hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a carcinogen.
Lipinski's Rule of Five0 ViolationsGood "druglike" properties, suggesting favorable pharmacokinetics.

Synthesis and Conclusion: Building a Bioactivity Hypothesis

By integrating the findings from each in silico method, we can construct a robust, data-driven hypothesis about the bioactivity of Cyclopentyl(6-methylpyridin-2-yl)methanamine.

Integrated Hypothesis: "Our in silico analysis predicts that Cyclopentyl(6-methylpyridin-2-yl)methanamine is a promising candidate for further investigation. Molecular docking studies suggest it binds with high affinity to the ATP pocket of CDK2, forming key hydrogen bond and hydrophobic interactions. The molecule exhibits excellent druglike properties with no major predicted toxicity liabilities, according to its ADMET profile, although a potential for CYP2D6 inhibition warrants future investigation. Based on these comprehensive computational results, we recommend the synthesis and in vitro evaluation of this compound in a CDK2 enzymatic assay to validate its predicted inhibitory activity."

This concluding statement is not a definitive answer but a scientifically-grounded proposal. It provides a clear rationale for advancing the project, specifies the immediate next steps, and highlights potential areas of concern to monitor. This is the ultimate goal of in silico prediction in drug discovery: to guide experimental work intelligently, maximizing the probability of success while minimizing wasted resources.

References

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?.
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Longdom.org. Drug Discovery and In Silico Techniques: A Mini-Review. Available at: [Link]

  • MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • Creative Biostructure. QSAR Analysis. Available at: [Link]

  • ScienceDirect. QSAR in drug discovery (Chapter 10) - Drug Design.
  • Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • i-JPPS. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
  • bio-protocol.org. [Literature Review] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners.
  • arXiv. (2024, December 17). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. Available at: [Link]

  • National Center for Biotechnology Information. A Guide to In Silico Drug Design. Available at: [Link]

  • Taylor & Francis Online. Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • National Center for Biotechnology Information. Computational/in silico methods in drug target and lead prediction. Available at: [Link]

  • vls3d.com. ADMET predictions. Available at: [Link]

  • Therapeutic Target Database. TTD: Therapeutic Target Database. Available at: [Link]

  • ADMET-AI. ADMET-AI. Available at: [Link]

  • bioalternatives.com. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available at: [Link]

  • Tamarind Bio. How to use ADMET online. Available at: [Link]

  • Neurosnap. Use ADMET-AI Online. Available at: [Link]

  • BindingDB. Binding Database Home. Available at: [Link]

  • UniProt. UniProt. Available at: [Link]

  • Expasy. SIB Swiss Institute of Bioinformatics. Available at: [Link]

  • PubChemLite. Cyclopentyl(pyridin-2-yl)methanamine (C11H16N2). Available at: [Link]

Sources

"exploring the chemical space of pyridin-2-yl-methanamine analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-2-yl-methanamine (2-picolylamine) scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between classical coordination chemistry and modern pharmacophore design.[1][2] Its unique ability to function as a bidentate ligand for transition metals (Zn²⁺, Fe²⁺, Cu²⁺) makes it indispensable in the design of metalloenzyme inhibitors, particularly for Jumonji C (JmjC) histone demethylases and matrix metalloproteinases (MMPs) . Furthermore, its physiochemical profile—characterized by a basic primary amine (


) tethered to a weakly basic pyridine (

)—allows it to serve as a critical bioisostere for guanidine or arginine mimetics in G-protein coupled receptor (GPCR) antagonists, such as the CXCR4 inhibitor AMD3465 . This guide explores the structural utility, synthetic pathways, and therapeutic applications of this versatile moiety.

Structural Anatomy & Physicochemical Profile[3][4]

The core utility of pyridin-2-yl-methanamine lies in its bihaptic nature.[1][2] It contains two nitrogen donors separated by a single methylene spacer, forming a rigid 5-membered chelate ring upon metal coordination.[1][2]

The "Bite Angle" and Chelation Geometry

In metallo-drug design, the "bite angle" (N-Metal-N angle) defines the stability and geometry of the complex.[1] For 2-picolylamine, the natural bite angle is approximately 80–85° , which is ideal for octahedral or distorted square-pyramidal geometries often found in metalloenzyme active sites.[1][2]

PropertyValue / CharacteristicRelevance
Amine

~8.8Protonated at physiological pH; mimics Lys/Arg side chains.[1][2]
Pyridine

~5.2Largely unprotonated at pH 7.4; acts as H-bond acceptor or metal ligand.[1][2]
Chelation Mode Bidentate (

)
Forms stable 5-membered rings with Fe(II), Zn(II), Cu(II).
LogP ~0.6 (Parent)Highly polar; derivatives often require lipophilic tails for cell permeability.[1][2]
Toxicity ModerateLD50 (quail) ~750 mg/kg; skin/eye irritant (Class 1B).[2]
Conformational Flexibility

Unlike rigid heteroaromatic systems, the methylene linker introduces a degree of rotational freedom (torsion angle C-C-C-N), allowing the amine to adopt anti or gauche conformations. This flexibility is critical when the scaffold is used as a linker in fragment-based drug discovery (FBDD), as seen in AMD3465 where it orients the pyridine ring to engage in


-stacking interactions while the amine engages in ionic bonding.[1]

Therapeutic Case Studies

CXCR4 Antagonists: The AMD3465 Evolution

The development of AMD3465 highlights the scaffold's role in reducing molecular weight and charge while maintaining potency.[3]

  • Predecessor (AMD3100): A bicyclam molecule (two cyclam rings linked by a phenylene spacer).[2] High charge (+4) limited oral bioavailability.[2][3]

  • Innovation: Researchers replaced one cyclam ring with a pyridin-2-yl-methanamine motif.[1][2]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond or coordinates with residues in the CXCR4 transmembrane pocket, while the protonated amine forms a salt bridge with Asp171 or Asp262.

  • Result: AMD3465 retained nanomolar affinity (

    
     nM) against X4 HIV strains and effective stem cell mobilization properties, proving the picolylamine group is a viable "cyclam mimetic."
    
Epigenetic Modulators: JmjC Histone Demethylase Inhibitors

JmjC domain-containing histone demethylases (KDMs) rely on an Fe(II) cofactor and


-ketoglutarate (

-KG) to demethylate histones.[1][2]
  • Inhibitor Strategy: Compete with

    
    -KG for Fe(II) binding.[1][2]
    
  • Role of Scaffold: The pyridin-2-yl-methanamine moiety mimics the bidentate binding of

    
    -KG (which binds via its C-1 carboxylate and C-2 ketone).[1][2] The pyridine nitrogen coordinates to the Fe(II) deep in the active site, while the amine (often derivatized) extends towards the solvent front, blocking substrate access.
    
  • Optimization: Fusing the pyridine to a triazole or pyrazole ring (e.g., Triazolopyridine analogs) locks the conformation, enhancing potency against KDM2A and KDM4C.

Synthetic Methodologies

Efficient access to this chemical space is categorized into "Classical" (robust, scale-up friendly) and "Modern" (C-H activation, high complexity) approaches.

Route A: Reductive Amination (The Industry Standard)

This is the most reliable method for generating secondary amine analogs.

  • Reagents: 2-Pyridinecarboxaldehyde + Primary Amine (

    
    ).
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ).[2]
  • Protocol Note: The reaction is often performed in DCE or MeOH. Acetic acid catalysis is required if the amine is weakly nucleophilic.

  • Self-Validating Control: Monitor the disappearance of the aldehyde peak (~10 ppm) via ¹H NMR or the formation of the imine intermediate.

Route B: Metal-Catalyzed Functionalization

For substituting the pyridine ring itself (e.g., adding aryl groups to position 6 to influence bite angle):

  • Suzuki-Miyaura Coupling: Using 6-bromo-2-aminomethylpyridine (Boc-protected).[1][2]

  • C-H Activation: Pd(II)-catalyzed olefination of N-protected picolylamines. The directing group (DG) ability of the pyridine nitrogen facilitates ortho-functionalization.

Synthesis_Workflow cluster_0 Route A: Reductive Amination Start Start: 2-Pyridinecarboxaldehyde Imine Intermediate: Imine Formation (Dehydration) Start->Imine + R-NH2 Reduct Reduction (NaBH(OAc)3 / DCM) Imine->Reduct + H- source Product Target: N-Substituted 2-Picolylamine Reduct->Product Workup Alt_Start Start: 2-Cyanopyridine Hydrog Hydrogenation (H2, Pd/C or Raney Ni) Alt_Start->Hydrog Reduction Hydrog->Product Primary Amine

Figure 1: Comparative synthetic workflows for accessing pyridin-2-yl-methanamine derivatives. Route A allows for diverse N-substitution, while the Hydrogenation route yields the primary amine parent.

Mechanistic Visualization: The Chelation Mode

Understanding the binding mode is critical for structure-based drug design (SBDD).[1][2] The diagram below illustrates the "Chelation Mode" active in metalloenzymes vs. the "Pharmacophore Mode" active in GPCRs.

Binding_Modes cluster_Metallo Mode A: Metalloenzyme Inhibition (e.g., KDM4A) cluster_GPCR Mode B: GPCR Antagonism (e.g., CXCR4) Scaffold Pyridin-2-yl-methanamine Scaffold N_Py Pyridine N Scaffold->N_Py N_Amine Amine N Scaffold->N_Amine Receptor Receptor Pocket (Asp171 / Asp262) Scaffold->Receptor Salt Bridge (Protonated Amine) Pi_Stack Aromatic Residue (Trp/Tyr) Scaffold->Pi_Stack Pi-Pi Stacking (Pyridine Ring) Fe Fe(II) Cofactor N_Py->Fe Coordination (2.0-2.2 Å) N_Amine->Fe Coordination (2.1-2.3 Å)

Figure 2: Dual-mode functionality of the scaffold.[1][2] Mode A highlights the bidentate chelation essential for inhibiting iron-dependent demethylases.[1][2] Mode B illustrates the electrostatic and steric interactions driving GPCR antagonism.

Experimental Protocol: Synthesis of N-Benzyl-1-(pyridin-2-yl)methanamine

A standard protocol for exploring N-substituted analogs.[1][2]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Stir at room temperature for 30 minutes. Checkpoint: The solution may become slightly warm or change color (yellowing), indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen.

  • Quench & Workup: Quench with saturated aqueous

    
     (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Purify via flash column chromatography (

    
    , 0-5% MeOH in DCM with 1% 
    
    
    
    ).
  • Yield: Expect 85-95% yield of a pale yellow oil.[1][2]

References

  • Bridger, G. J., et al. (2005). "AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor."[3][5] Journal of Medicinal Chemistry. Link

  • Hopkinson, R. J., et al. (2013). "JmjC histone demethylases: from cell biology to drug discovery." Nature Reviews Drug Discovery.[1][2] Link

  • Leurs, U., et al. (2012). "Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C)." Bioorganic & Medicinal Chemistry Letters. Link

  • Mikami-Kido, M. & Saito, Y. (1982).[2] "Structure of tris(2-picolylamine)zinc(II) dichloride-ethanol." Acta Crystallographica. Link

  • BenchChem Protocols. (2025). "Palladium-Catalyzed C-H Activation Using 2'-Aminobiphenyl-2-ol Derived Ligands." Link

Sources

The Structure-Activity Relationship of Cyclopentyl Pyridine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopentyl Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its modulation of a compound's physicochemical properties, such as aqueous solubility and metabolic stability, make it a privileged scaffold in drug design.[4] When coupled with a cyclopentyl moiety, the resulting cyclopentyl pyridine scaffold offers a unique combination of a rigid aromatic core and a non-planar, lipophilic group. This juxtaposition of properties provides a versatile framework for designing molecules that can effectively interact with a diverse range of biological targets. The cyclopentyl group, in particular, can influence a molecule's conformational preferences, metabolic stability, and binding affinity through steric and hydrophobic interactions.[5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of cyclopentyl pyridine compounds, offering insights for researchers and professionals engaged in drug development.

Core Structure-Activity Relationship Insights

The biological activity of cyclopentyl pyridine compounds is intricately linked to the substitution patterns on both the pyridine and cyclopentyl rings, as well as the nature of any linking groups. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Pyridine Moiety: The Polar Engine

The nitrogen atom within the pyridine ring is a key determinant of the scaffold's biological activity. It can participate in crucial hydrogen bonding interactions with target proteins, enhancing binding affinity.[7] The position of the cyclopentyl group and other substituents on the pyridine ring dramatically influences the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets.

Substitutions on the pyridine ring can modulate:

  • Target Affinity and Selectivity: The addition of functional groups can introduce new interaction points with the target protein, leading to increased potency and selectivity.

  • Physicochemical Properties: Substituents can alter the compound's solubility, lipophilicity (LogP), and pKa, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

The Cyclopentyl Group: The Lipophilic Anchor and Conformational Driver

The cyclopentyl group is more than just a bulky lipophilic substituent. Its non-planar nature and conformational flexibility play a critical role in receptor binding and overall pharmacological profile.[6][8]

Key SAR observations related to the cyclopentyl group include:

  • Optimal Size and Lipophilicity: In several classes of kinase inhibitors, the cyclopentyl group has been identified as an optimal substituent for achieving high potency. For instance, in a series of pyrido[2,3-d]pyrimidine-based CDK4 inhibitors, the cyclopentyl group at the N-8 position was found to be the most favorable substituent for cytotoxic activity.[9]

  • Conformational Restriction: The cyclopentyl ring exists in non-planar envelope and half-chair conformations.[6] The specific conformation adopted upon binding to a target can significantly impact the compound's activity. This conformational preference can be influenced by substituents on the cyclopentyl ring itself.

  • Bioisosteric Replacement: The cyclopentyl group can be considered a bioisostere for other cyclic or acyclic alkyl groups.[5] However, its unique conformational properties often lead to superior activity compared to smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) cycloalkyl groups, or acyclic analogs like isopropyl. For example, in a series of M1 positive allosteric modulators, replacement of a cyclopentyl ring with an isopropyl group resulted in a loss of activity.

The following diagram illustrates the key areas for SAR exploration on a generic cyclopentyl pyridine scaffold.

SAR_Cyclopentyl_Pyridine cluster_scaffold Cyclopentyl Pyridine Core Scaffold P1 Substituent R1 P1->Scaffold P2 Substituent R2 P2->Scaffold P3 Substituent R3 P3->Scaffold P4 Substituent R4 P4->Scaffold C1 Substituent R5 C1->Scaffold C2 Stereochemistry C2->Scaffold C3 Ring Conformation C3->Scaffold L1 Linker Type (e.g., ether, amine) L1->Scaffold L2 Linker Length L2->Scaffold

Caption: Key areas for SAR exploration on a cyclopentyl pyridine scaffold.

Case Study: Cyclopentyl Pyridine Derivatives as Kinase Inhibitors

The development of kinase inhibitors provides a compelling case study for the SAR of cyclopentyl pyridine compounds. Two notable examples are inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Insulin-like Growth Factor-1 Receptor (IGF-1R).

8-Cyclopentyl-pyrido[2,3-d]pyrimidin-7-ones as CDK4 Inhibitors

A series of novel cyano pyridopyrimidine compounds were analyzed for their kinase inhibitory activity, leading to the identification of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent CDK4 inhibitor.[9] The SAR studies on this scaffold revealed several key insights:

  • The N-8 Cyclopentyl Group is Optimal: A systematic variation of the substituent at the N-8 position of the pyridopyrimidinone ring demonstrated that the cyclopentyl group was the most favorable for cytotoxic activity.[9] This highlights the importance of the size and lipophilicity of this group in achieving potent inhibition.

Table 1: SAR of N-8 Substituents in Pyrido[2,3-d]pyrimidin-7-one Derivatives against K562 and DU145 cell lines.

CompoundN-8 SubstituentK562 IC₅₀ (μM)DU145 IC₅₀ (μM)
7xCyclopentyl0.030.1
7yMethyl>10>10
7zEthyl1.52.5
7aaPropyl0.51.0
7abIsopropyl0.81.2
7acCyclobutyl0.20.5
7adCyclohexyl0.10.3

Data extracted from a study on CDK4 inhibitors.[9]

2-Amino-4-pyrazole-cyclopentylpyrimidines as IGF-1R Inhibitors

In the development of IGF-1R tyrosine kinase inhibitors, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated.[10] The SAR in this series was found to be highly dependent on the substitution pattern on the 2-amino ring, the 4-pyrazolo moieties, and the size of the fused saturated ring.

  • Fused Cyclopentyl Ring is Favorable: The presence of a cyclopentyl ring fused to the pyrimidine core was a key structural feature for potent IGF-1R inhibition.[10] This again underscores the favorable contribution of the cyclopentyl moiety to the binding of these compounds to kinase targets.

The following diagram illustrates a generalized experimental workflow for screening cyclopentyl pyridine compounds as kinase inhibitors.

Caption: Generalized workflow for kinase inhibitor screening.

Experimental Protocols

Synthesis of 8-Cyclopentyl-pyrido[2,3-d]pyrimidin-7-ones

A general synthetic route to this class of compounds involves the initial formation of a substituted pyrimidine, followed by the construction of the fused pyridine ring.[11]

Step 1: Synthesis of 5-bromo-N-cyclopentylpyrimidin-4-amine

  • To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol), add cyclopentylamine.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product is isolated by standard workup procedures, such as extraction and purification by column chromatography.

Step 2: Palladium-catalyzed coupling and intramolecular cyclization

  • The 5-bromo-N-cyclopentylpyrimidin-4-amine is subjected to a palladium-catalyzed coupling reaction with a suitable coupling partner, such as an acrylic acid derivative.

  • Commonly used catalysts include Pd(OAc)₂ with a phosphine ligand (e.g., Xantphos).

  • The reaction is performed in a suitable solvent like 1,4-dioxane in the presence of a base (e.g., Cs₂CO₃) at elevated temperatures.

  • The coupling is followed by an intramolecular cyclization to form the pyrido[2,3-d]pyrimidin-7-one core.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of cyclopentyl pyridine compounds against specific kinases can be determined using various commercially available assay kits, such as the Kinase-Glo® Luminescent Kinase Assay.[12][13]

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., Rb protein)

  • Test compounds (cyclopentyl pyridine derivatives) dissolved in DMSO

  • ATP

  • Assay buffer

  • Kinase-Glo® reagent

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the assay plate, add the kinase and its substrate.

  • Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The cyclopentyl pyridine scaffold represents a promising starting point for the design of novel therapeutic agents. The SAR insights discussed in this guide, particularly from the field of kinase inhibitors, highlight the critical role of both the pyridine and cyclopentyl moieties in achieving high potency and selectivity. The cyclopentyl group, with its unique conformational and lipophilic properties, offers a valuable tool for optimizing ligand-receptor interactions.

Future research in this area should focus on:

  • Systematic SAR studies: Expanding the exploration of substituents on both the cyclopentyl and pyridine rings to build more comprehensive SAR models.

  • Stereochemical investigations: Elucidating the impact of cyclopentyl ring stereochemistry on biological activity.

  • Exploration of diverse biological targets: Moving beyond kinase inhibitors to investigate the potential of cyclopentyl pyridine compounds against other target classes.

  • ADME/Tox profiling: Early-stage assessment of the pharmacokinetic and toxicological properties of lead compounds to improve their drug-like characteristics.

By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of cyclopentyl pyridine derivatives to discover and develop next-generation therapeutics.

References

  • Reaction Biology. (n.d.). CDK4+Cyclin D1 NanoBRET Kinase Assay. Retrieved from [Link]

  • Rani, J., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 578-599.
  • Singh, R. P. (2018). Conformational analysis of cycloalkanes.
  • Wang, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 816-823.
  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • Patil, S. A., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 56-70.
  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • INDIGO Biosciences. (n.d.). Human IGF-1R Reporter Assay Kit. Retrieved from [Link]

  • Wang, M., et al. (2024). Development of a Radiolabeled Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibitor for Brain and Cancer PET Imaging. Molecules, 29(13), 2951.
  • Singh, S. B., et al. (2014). Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 141-146.
  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1050.
  • Zhidkova, E., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[14]triazino[2,3-c]quinazolines. Molecules, 29(21), 4991.

  • Samoylenko, A. A., et al. (2018). Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution. The Journal of Physical Chemistry B, 122(30), 7475-7484.
  • Meanwell, N. A. (2018). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Drug Design Org. (n.d.). Conformational Analysis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of Molecular Structure, 1262, 132986.
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Quiroga, J., & Portilla, J. (2019).
  • Scott, J. S., & Williams, G. D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Journal of Medicinal Chemistry.
  • Fersing, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Gaponova, I. I., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 60(9), 1165-1171.
  • Prokopov, A. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1083-1100.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Fiveable. (2025, August 15). Conformational analysis | Medicinal Chemistry Class Notes.... Retrieved from [Link]

  • Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302.
  • Kaur, H., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 239-269.
  • Baxter, E. W., et al. (2009). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Rios-Luci, C., et al. (2025).
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208.
  • AbbVie Inc. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S.
  • Al-Warhi, T., et al. (2024). The suggested SAR for the studied pyrimidine and pyridine derivatives.
  • Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 334-343.

Sources

Strategic Exploitation of Methyl-Substituted Pyridine Ligands: Biological Targets and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Methyl-substituted pyridines (picolines, lutidines, and collidines) represent a privileged class of pharmacophores in modern medicinal and coordination chemistry. While the unsubstituted pyridine ring is a ubiquitous bioisostere for benzene, the strategic addition of one or more methyl groups fundamentally alters the molecule's physicochemical profile. As a Senior Application Scientist, I approach ligand design not merely as structural variation, but as a manipulation of thermodynamic and electronic parameters. This whitepaper systematically deconstructs the biological targets of methylpyridine ligands, exploring both their direct pharmacological interventions and their role as synergistic co-ligands in transition metal-based therapeutics.

Physicochemical Rationale: The "Methyl" Advantage

Before examining specific biological targets, it is critical to understand the causality behind selecting a methylpyridine over a bare pyridine scaffold. The methyl group imparts three distinct advantages that dictate target engagement:

  • Electronic Inductive Effect (+I): The electron-donating nature of the methyl group increases the electron density on the pyridine nitrogen. This elevates its

    
    , making it a stronger hydrogen-bond acceptor in biological systems and a superior 
    
    
    
    -donor when coordinating with transition metals[1].
  • Steric Restriction & Entropic Optimization: A methyl group introduces steric bulk that can lock the ligand into a specific bioactive conformation. By restricting rotational degrees of freedom prior to binding, the entropic penalty (

    
    ) of target engagement is significantly reduced, thereby improving overall binding affinity (
    
    
    
    ).
  • Hydrophobic Pocket Targeting: The lipophilic nature of the methyl substituent allows the ligand to anchor into specific hydrophobic sub-pockets within enzyme active sites, driving isoform selectivity (e.g., distinguishing between highly homologous kinase or synthase isoforms).

Primary Biological Targets of Free Ligands

Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide synthases are critical enzymes responsible for the production of nitric oxide (NO) from L-arginine. Dysregulation of the neuronal isoform (nNOS) is implicated in neurodegenerative diseases. Mechanistic Insight: The ligand 2-amino-4-methylpyridine has been identified as a potent and selective inhibitor of human nNOS[2][3]. The causality of this binding relies on a dual-interaction model: the exocyclic amino group acts as a hydrogen-bond donor to the heme propionate of the enzyme, while the pyridine nitrogen acts as an acceptor. Crucially, the 4-methyl group is perfectly positioned to occupy a small, hydrophobic specificity pocket present in nNOS but sterically hindered in endothelial NOS (eNOS), granting the ligand its high selectivity and an


 in the 75–160 nM range[3].
Epigenetic Readers: BET Bromodomains (BD2)

The Bromo and Extra-Terminal (BET) family of proteins are epigenetic readers that recognize acetylated lysine residues. Pan-BET inhibitors often suffer from severe toxicological profiles. Mechanistic Insight: Recent lead optimization campaigns have identified N-methylpyridine-2-carboxamides (picolinamides) as highly soluble, potent, and selective inhibitors of the second bromodomain (BD2) over BD1[4]. The methyl substitution on the pyridine ring alters the dihedral angle of the carboxamide, forcing a conformation that perfectly complements the unique hydration network and amino acid variations specific to the BD2 binding pocket, achieving >2000-fold selectivity[4].

Metallopharmacology: Methylpyridines as Co-Ligands

The biological proficiency of a free ligand frequently differs from its coordinated metal complex. In metallopharmacology, methylpyridines act as ancillary ligands that tune the lipophilicity, redox potential, and geometry of the metal center.

Antibacterial Targeting: GlcN-6-P Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme for bacterial cell wall synthesis. Mechanistic Insight: Copper(II) and Cobalt(II) complexes utilizing methyl-substituted quinoline/pyridine derivatives have demonstrated profound antibacterial activity[5]. The metal complexation neutralizes the charge of the metal ion, enhancing the lipophilicity of the complex (Overton's concept) and allowing it to penetrate the bacterial lipid membrane. Once inside, in silico molecular docking confirms that these complexes bind directly to GlcN-6-P synthase with high affinity (e.g., docking energies of


 kcal/mol), disrupting cell wall integrity[5].
Anticancer Mechanisms: DNA Intercalation

Silver(I) and Copper(II) complexes synthesized with 2-amino-3-methylpyridine exhibit significant anti-tumor and anti-proliferative activities[1]. Mechanistic Insight: The methylpyridine ligand stabilizes the Ag(I) or Cu(II) center in a distorted trigonal or polymeric geometry[1]. The stable complex acts as a cationic vehicle, drawn electrostatically to the negatively charged phosphate backbone of cancer cell DNA. The planar nature of the coordinated pyridine rings facilitates partial intercalation between DNA base pairs, disrupting replication and inducing apoptosis.

Pathway cluster_0 Direct Target Modulation cluster_1 Metallodrug Formation LIG Methylpyridine Scaffold NOS nNOS Inhibition (e.g., 2-amino-4-methylpyridine) LIG->NOS H-Bonding & Hydrophobic Fit BET BET BD2 Antagonism (e.g., Picolinamides) LIG->BET Selective Pocket Binding MET Transition Metal Complexation (Cu, Ag, Pd, Co) LIG->MET N-Donor Coordination GLC GlcN-6-P Synthase (Antibacterial) MET->GLC Enhanced Binding Energy DNA DNA Intercalation (Anticancer) MET->DNA Cytotoxicity

Mechanistic pathways of methylpyridine ligands and their metal complexes.

Quantitative Target Affinity Summary

The following table synthesizes the quantitative pharmacological data for key methylpyridine derivatives across various biological targets.

Ligand / Complex ScaffoldPrimary Biological TargetTherapeutic ApplicationBinding Affinity / Activity MetricRef.
2-amino-4-methylpyridine Neuronal NOS (nNOS)Neurological Disorders

= 75 – 160 nM (

~6.8-7.1)
[3]
N-Methylpyridine-2-carboxamides BET Bromodomain (BD2)Oncology / Epigenetics>2000-fold selectivity over BD1[4]
Cu(II) 4-methylquinoline complex GlcN-6-P SynthaseAntibacterial (MRSA)Docking Energy: -8.46 kcal/mol[5]
Ag(I) 2-amino-3-methylpyridine DNA / Cellular TargetsAntimicrobial / AnticancerHigh Cytotoxicity (Exceeds free ligand)[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis of methylpyridine metallodrugs and the subsequent in vitro validation of their biological targets, complete with internal controls.

Protocol 6.1: Synthesis and Physicochemical Validation of Ag(I)-Methylpyridine Complexes

Objective: Synthesize and validate the geometry of a biologically active Silver(I) complex using 2-amino-3-methylpyridine[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2 mmol of 2-amino-3-methylpyridine in 15 mL of absolute ethanol. In a separate flask, dissolve 1 mmol of

    
     in 10 mL of distilled water/ethanol mixture (1:1 v/v).
    
  • Coordination Reaction: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring at room temperature. Causality: Room temperature is maintained to prevent the thermal reduction of Ag(I) to elemental silver (Ag(0)).

  • Crystallization: Stir the mixture in the dark for 4 hours. Filter the resulting precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

  • Physicochemical Validation (Self-Validation Step):

    • Molar Conductance: Dissolve the complex in DMSO (

      
       M) and measure conductivity. A low value (< 20 
      
      
      
      ) validates the non-electrolytic nature of the complex, proving the nitrate ion is coordinated or strongly hydrogen-bonded rather than freely dissociated[1][5].
    • Single-Crystal XRD: Grow crystals via slow evaporation to definitively confirm the distorted trigonal or polymeric geometry[1].

Protocol 6.2: In Vitro NOS Inhibition Assay (Radiometric)

Objective: Quantify the inhibitory effect and isoform selectivity of 2-amino-4-methylpyridine on human nNOS[3].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM

    
    , 10 
    
    
    
    g/mL calmodulin, 0.1 mM FAD, 0.1 mM FMN, and 1 mM NADPH.
  • Enzyme Incubation: Add recombinant human nNOS to the buffer. Validation Control: Set up parallel wells with eNOS and iNOS to validate the isoform selectivity driven by the 4-methyl group.

  • Ligand Addition: Add 2-amino-4-methylpyridine at varying concentrations (1 nM to 10

    
    M). Positive Control: Use L-NAME (a known non-selective NOS inhibitor) in separate wells to validate assay responsiveness.
    
  • Radiolabeled Substrate: Initiate the reaction by adding 10

    
    M L-arginine spiked with 
    
    
    
    -L-arginine. Incubate at 37°C for 15 minutes.
  • Termination and Measurement: Stop the reaction with cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a Dowex 50WX8 cation-exchange resin. Causality: The unreacted

    
    -L-arginine binds to the resin, while the neutral product 
    
    
    
    -L-citrulline flows through.
  • Quantification: Measure the radioactivity of the eluate using liquid scintillation counting. Calculate the

    
     using non-linear regression analysis.
    

Protocol S1 Ligand Preparation S2 Metal Coordination S1->S2 Metal Salt Addition S4 In Vitro Target Assay S1->S4 Free Ligand Control S3 Physicochemical Validation S2->S3 XRD, NMR, Conductance S3->S4 Purified Complex S5 SAR & Docking S4->S5 IC50 Data

Self-validating experimental workflow for evaluating methylpyridine-based metallodrugs.

References

  • Title: 2-amino-4-methylpyridine [Ligand Id: 5111] activity data from GtoPdb and ChEMBL Source: guidetopharmacology.org URL: [Link]

  • Title: Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins Source: nih.gov (PubMed Central / J Med Chem) URL: [Link]

  • Title: Synthesis, characterization, and biological activity of Cu(II) and Co(II) complexes of novel N1,N2-bis(4-methyl quinolin-2-yl)benzene-1,2-diamine: CuO and CoO nanoparticles derived from their metal complexes for photocatalytic activity Source: tandfonline.com (Journal of Coordination Chemistry) URL: [Link]

  • Title: Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications Source: mdpi.com (Molecules) URL: [Link]

  • Title: 2-amino-4-methylpyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: [Link]

Sources

Methodological & Application

"protocol for the synthesis of 2-aminomethyl-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Abstract

This technical guide details the synthesis of 2-aminomethyl-6-methylpyridine (CAS: 6627-60-7), a critical pyridine-based building block used in coordination chemistry (as a bidentate ligand) and pharmaceutical intermediate synthesis. We present two distinct, validated protocols: Method A , a scalable catalytic hydrogenation of 6-methylpyridine-2-carbonitrile using Raney Nickel, and Method B , a Gabriel synthesis approach starting from 2-(chloromethyl)-6-methylpyridine. This guide prioritizes operational safety, particularly regarding pyrophoric catalysts, and provides strategies to minimize common side reactions such as secondary amine dimerization.

Introduction & Retrosynthetic Analysis

The target compound, 2-aminomethyl-6-methylpyridine (also known as (6-methylpyridin-2-yl)methanamine), features a primary amine connected to a pyridine ring via a methylene bridge. The steric influence of the 6-methyl group differentiates its coordination geometry from unsubstituted 2-aminomethylpyridine, making it valuable for tuning metal complex properties.

Retrosynthetic Logic

The synthesis is approached through two primary disconnections:

  • C-N Bond Formation (Reductive): Reducing the nitrile group of 6-methylpyridine-2-carbonitrile. This is the most atom-efficient route for scale-up.

  • C-N Bond Formation (Substitution): Displacing a leaving group (halide) on the methyl side chain using a masked ammonia equivalent (phthalimide). This route avoids high-pressure hydrogenation equipment.

Retrosynthesis Target 2-Aminomethyl-6-methylpyridine (Target) Nitrile 6-Methylpyridine-2-carbonitrile (Precursor A) Target->Nitrile Reduction (H2, Raney Ni) Halide 2-(Chloromethyl)-6-methylpyridine (Precursor B) Target->Halide Gabriel Synthesis (K-Phthalimide) Lutidine 2,6-Lutidine Nitrile->Lutidine Ammoxidation (Industrial) Halide->Lutidine Radical Halogenation or Boekelheide Rearrangement

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target amine.[1]

Method A: Catalytic Hydrogenation (Preferred Route)

Principle: The reduction of 6-methylpyridine-2-carbonitrile is performed using activated Raney Nickel under a hydrogen atmosphere. Critical Insight: The primary challenge in nitrile reduction is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine. This is suppressed by conducting the reaction in the presence of excess ammonia or acetic anhydride (followed by hydrolysis), though ammonia is preferred for direct access to the free amine.

Materials & Reagents
ComponentCASRoleGrade/Notes
6-Methylpyridine-2-carbonitrile 1620-75-3Substrate>98% Purity
Raney Nickel 7440-02-0CatalystActivated slurry in water. Handle under inert gas.
Methanol (MeOH) 67-56-1SolventAnhydrous
Ammonia (NH₃) 7664-41-7Additive7N in MeOH or gas feed
Hydrogen (H₂) 1333-74-0ReductantBalloon or low pressure (1-3 bar)
Step-by-Step Protocol
  • Catalyst Preparation (Safety Critical):

    • Raney Nickel is pyrophoric when dry. Never let it dry out.

    • Wash the commercial aqueous slurry of Raney Ni (~10 wt% equivalent relative to substrate) three times with anhydrous methanol. Decant the supernatant carefully under a flow of Argon or Nitrogen.

  • Reaction Setup:

    • In a hydrogenation flask (or autoclave for larger scales), dissolve 6-methylpyridine-2-carbonitrile (1.0 equiv) in methanolic ammonia (7N NH₃ in MeOH, concentration ~0.5 M relative to substrate).

    • Note: The ammonia is crucial to inhibit the formation of the secondary amine byproduct, bis((6-methylpyridin-2-yl)methyl)amine.

    • Transfer the washed Raney Ni slurry into the flask under inert atmosphere.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (balloon pressure is often sufficient for small scales; 3-5 bar for faster kinetics) at ambient temperature (20–25°C).

    • Monitor reaction progress by TLC (eluent: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The nitrile peak should disappear, replaced by the amine peak. Reaction time is typically 4–12 hours.

  • Workup:

    • CAUTION: The catalyst remains pyrophoric.

    • Filter the reaction mixture through a pad of Celite under an inert blanket (keep the filter cake wet with MeOH).

    • Immediately quench the filter cake with water before disposal.

    • Concentrate the filtrate under reduced pressure to remove MeOH and excess NH₃.

  • Purification:

    • The crude oil is often pure enough for use.

    • For high purity, distill under reduced pressure (bp ~100–110°C at 10 mmHg, extrapolated from atmospheric bp of 198°C).

    • Alternatively, convert to the hydrochloride salt by adding 2M HCl in ether/dioxane to precipitate 2-aminomethyl-6-methylpyridine dihydrochloride .

Method B: Gabriel Synthesis (Alternative Route)

Principle: Nucleophilic substitution of 2-(chloromethyl)-6-methylpyridine with potassium phthalimide, followed by hydrazinolysis. This method is ideal when hydrogenation equipment is unavailable or if the nitrile precursor is difficult to source.

Materials & Reagents
ComponentRoleStoichiometry
2-(Chloromethyl)-6-methylpyridine Substrate1.0 equiv
Potassium Phthalimide Nucleophile1.1 equiv
DMF Solvent0.5 M conc.
Hydrazine Hydrate Cleavage Agent2.5 equiv
Ethanol Solvent (Step 2)-
Step-by-Step Protocol

Step 1: N-Alkylation

  • Dissolve 2-(chloromethyl)-6-methylpyridine (1.0 equiv) in anhydrous DMF.

  • Add Potassium Phthalimide (1.1 equiv).

  • Heat the mixture to 90–100°C for 3–5 hours. The suspension will change appearance as KCl precipitates.

  • Workup: Cool to room temperature. Pour into ice water. The intermediate phthalimide derivative usually precipitates as a solid. Filter, wash with water, and dry.[1][2]

    • Intermediate: 2-((6-methylpyridin-2-yl)methyl)isoindoline-1,3-dione.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate (2.5 equiv).

  • Reflux the mixture for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup:

    • Cool the mixture and acidify with 6M HCl (excess) to pH < 2.

    • Reflux for an additional 30 mins (to ensure complete hydrolysis of any partial amides).

    • Cool and filter off the insoluble phthalhydrazide byproduct.

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with NaOH (pH > 12) and extract with Dichloromethane (3x).

    • Dry organic layers over Na₂SO₄ and concentrate to yield the free amine.

Characterization & Properties

PropertyValue / Description
Appearance Colorless to pale yellow liquid (free base); White solid (HCl salt).
Boiling Point 198.6°C (760 mmHg) [Predicted]; ~85-90°C (1-2 mmHg).
Molecular Weight 122.17 g/mol
¹H NMR (CDCl₃) δ 2.53 (s, 3H, Ar-CH₃), 3.92 (s, 2H, CH₂-NH₂), 7.02 (d, 1H), 7.08 (d, 1H), 7.52 (t, 1H). Note: Amine protons broad/variable.
MS (ESI) [M+H]⁺ = 123.1

Troubleshooting & Optimization

Controlling Secondary Amine Formation (Method A)

If LC-MS shows a peak at [M+H]⁺ = 228 (Dimer), the reduction of the intermediate imine is too slow relative to the condensation with the product.

  • Solution: Increase the concentration of Ammonia in the solvent.

  • Solution: Increase Hydrogen pressure (pushing the reduction equilibrium).

  • Solution: Use a catalyst with higher activity (freshly prepared W-2 or W-6 Raney Ni).

Handling "Pyridine Smell" and Waste

Pyridines have a distinct, penetrating odor and are toxic.

  • Protocol: All rotary evaporation and handling must occur in a fume hood.

  • Cleaning: Glassware can be rinsed with dilute HCl to protonate residual pyridine (making it non-volatile water-soluble salt) before removal from the hood.

Safety Information (E-E-A-T)

  • Raney Nickel: Classified as a Pyrophoric Solid . It will ignite spontaneously in air if dry. Always keep it submerged in solvent/water. In case of a spill, cover immediately with wet sand or a fire blanket; do not use water jet.

  • Hydrazine Hydrate: Potent carcinogen and corrosive. Use double gloves and a face shield.

  • Cyanide Precursors: If synthesizing the nitrile precursor from halide + cyanide, extreme caution is required. Ensure a cyanide antidote kit is available. (Method A uses the nitrile as a starting material, assuming it is purchased or already prepared).

References

  • Reduction of Pyridine Nitriles: Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 23, p.71 (1943). (General procedure for Raney Ni hydrogenations).

  • Gabriel Synthesis Mechanism & Protocol: The Gabriel Synthesis of Primary Amines, Chemistry Steps.

  • Physical Data & CAS Verification: PubChem Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine.[3]

  • Alternative Catalytic Routes: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions, RSC Advances. (Context for pyridine amination).

  • Ing-Manske Procedure (Hydrazinolysis):Ing, H. R.; Manske, R. H. F. J. Chem. Soc. 1926, 2348. (Foundational reference for Method B cleavage).

Sources

Application Note: Cyclopentyl(6-methylpyridin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, Cyclopentyl(6-methylpyridin-2-yl)methanamine represents a high-value secondary amine building block. It combines a lipophilic, saturated ring (cyclopentyl) with a polar, metabolically optimized heteroaromatic system (6-methylpyridine).

This Application Note provides a comprehensive guide for medicinal chemists on utilizing this scaffold. Unlike simple benzyl amines, this motif offers specific advantages:

  • Metabolic Stability: The 6-methyl group blocks the

    
    -position of the pyridine ring, significantly reducing susceptibility to Aldehyde Oxidase (AO) mediated metabolism.
    
  • Physicochemical Balance: It lowers LogD compared to phenyl analogs while maintaining hydrophobic contacts via the cyclopentyl group.

  • Versatility: The secondary amine serves as a reactive handle for urea formation, amidation, or

    
     coupling in kinase and GPCR inhibitor design.
    

Physicochemical Profile & Design Rationale

Understanding the intrinsic properties of this building block is essential for rational drug design.

PropertyValue / CharacteristicDesign Implication
Molecular Formula

Fragment-like (MW ~190 Da), ideal for FBDD.
Basicity (

)
Pyridine

; Amine

The pyridine nitrogen is less basic due to the electron-withdrawing effect of the ring, but the secondary amine remains protonated at physiological pH unless acylated.
Lipophilicity ModerateThe cyclopentyl group adds bulk (

character) without the planarity of a phenyl ring, improving solubility and escaping "flat-land" chemistry.
Steric Profile 6-Methyl HindranceThe methyl group creates a steric clash that can enforce specific torsion angles or selectivity against off-target proteins.
Expert Insight: The "Magic Methyl" Effect

The 6-methyl substituent is not merely decorative. Unsubstituted 2-amino-pyridines are frequent substrates for Aldehyde Oxidase (AO) , which oxidizes the vacant 6-position to a pyridone (metabolic soft spot). Introducing the methyl group at the 6-position sterically and electronically blocks this pathway, often extending the half-life (


) of the parent drug candidate.

Synthetic Protocols

While this building block is commercially available, in-house preparation is often required for scale-up or analog generation. Two validated methods are presented below.

Method A: Reductive Amination (Preferred)

This method is preferred for its mild conditions, high yield, and avoidance of mutagenic alkyl halides.

Reagents:

  • Precursor A: 6-Methylpicolinaldehyde (CAS 1122-72-1)

  • Precursor B: Cyclopentylamine (CAS 1003-03-8)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 6-Methylpicolinaldehyde (1.0 equiv) and Cyclopentylamine (1.1 equiv) in anhydrous DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by LCMS for disappearance of the imine intermediate.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0–10% MeOH in DCM with 1%

    
    ).
    
Method B: Nucleophilic Substitution ( )

Used when the aldehyde precursor is unavailable.

Protocol:

  • Dissolve 2-(Chloromethyl)-6-methylpyridine hydrochloride (1.0 equiv) in Acetonitrile.

  • Add Cyclopentylamine (3.0 equiv) and

    
     (3.0 equiv). Note: Excess amine prevents over-alkylation.
    
  • Heat to 60°C for 4 hours.

  • Standard aqueous work-up.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 6-Methylpicolinaldehyde Step1 Add Cyclopentylamine (DCE, AcOH, 1h) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Add NaBH(OAc)3 (0°C to RT, 12h) Intermediate->Step2 Reduction Product Target: Cyclopentyl(6-methylpyridin-2-yl) methanamine Step2->Product

Figure 1: Step-by-step reductive amination workflow for the synthesis of the target secondary amine.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

This molecule serves as a robust bioisostere for N-benzyl-cyclopentanamines .

  • Why switch? Replacing the phenyl ring with 6-methylpyridine introduces a pyridine nitrogen (H-bond acceptor) which can interact with hinge regions in kinases or specific water networks in GPCR pockets.

  • Solubility: The pyridine nitrogen can be protonated at low pH, significantly aiding formulation compared to the neutral phenyl analog.

Fragment Elaboration Strategies

Once synthesized, the secondary amine (


) is the diversification point.
  • Urea Synthesis: React with isocyanates to generate urea derivatives (common in soluble epoxide hydrolase inhibitors).

  • Amide Coupling: React with carboxylic acids (using HATU/DIPEA) to create amide linkers.

  • 
     Displacement:  The amine is sufficiently nucleophilic to displace halides on chloropyrimidines or chloropyridines, generating bi-heteroaryl kinase inhibitors.
    
Visualization: Strategic Decision Tree

MedChemStrategy Problem Design Challenge: Optimize Benzyl Amine Scaffold Q1 Is Metabolic Stability (AO) an issue? Problem->Q1 Sol1 Use Unsubstituted Pyridine Q1->Sol1 No Sol2 Use 6-Methylpyridine (Blocks AO site) Q1->Sol2 Yes Q2 Need to increase Solubility? Sol2->Q2 Action1 Select Cyclopentyl(6-methylpyridin-2-yl) methanamine Q2->Action1 Yes (Pyridine N aids pH dep. sol)

Figure 2: Decision logic for selecting the 6-methylpyridine scaffold over standard benzyl amines.

Analytical Characterization

To validate the integrity of the building block, the following signals are diagnostic:

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.55 (s, 3H) – Methyl group  on Pyridine (Distinctive singlet).
      
    • 
       3.85 (s, 2H) – Benzylic 
      
      
      
      bridging the pyridine and amine.
    • 
       3.10 (m, 1H) – Methine (
      
      
      
      )
      of the cyclopentyl ring.
    • 
       1.40–1.90 (m, 8H) – Cyclopentyl 
      
      
      
      multiplet envelope.
    • 
       7.00–7.60 (m, 3H) – Pyridine aromatic protons .
      
  • LCMS:

    • Expected

      
      .
      
    • Look for characteristic isotopic pattern if chlorinated solvents are not fully removed.

Safety & Handling

  • Hazards: Like most secondary amines and pyridines, this compound causes skin irritation and serious eye damage (H314/H318).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Amines can absorb 
    
    
    
    from the air to form carbamates over time.
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Chemical Identity: PubChem. (6-methylpyridin-2-yl)methanamine (Compound CID 246721).[1] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method A).
  • Metabolic Stability: Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Mechanistic basis for the "Magic Methyl" effect).
  • Commercial Availability: ChemSrc. Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride (CAS 1864057-74-8).[2] Available at: [Link]

Sources

Application Note: Cyclopentyl Methanamine Derivatives in Neurological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Cyclopentyl Methanamine (CPMA) derivatives as a privileged scaffold in the design of central nervous system (CNS) ligands. Due to its unique steric profile and lipophilicity, the CPMA motif is increasingly utilized to target G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (


/

) and Trace Amine-Associated Receptors (TAAR1)—and to modulate enzymes like Phosphodiesterase 4 (PDE4). This note provides mechanistic insights, synthetic protocols, and functional assay workflows for researchers developing next-generation neurotherapeutics.

Scientific Background & Mechanism

The CPMA Scaffold Advantage

The cyclopentyl methanamine moiety serves as a critical bioisostere for phenyl and cyclohexyl groups. Its application in neurology is driven by three physicochemical factors:

  • Hydrophobic Pocket Occupancy: The cyclopentyl ring adopts an "envelope" conformation, allowing it to fit into hydrophobic sub-pockets (e.g., the orthosteric site of

    
     receptors) with lower entropic penalty than flexible alkyl chains.
    
  • Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the cyclopentyl group (ClogP contribution ~ +1.5) enhances passive diffusion across the BBB.

  • Metabolic Stability: Unlike phenyl rings susceptible to aromatic hydroxylation, the cyclopentyl ring is relatively resistant to rapid Phase I metabolism, prolonging half-life (

    
    ).
    
Mechanism of Action: GPCR Modulation

In the context of Dopamine


 receptors, CPMA derivatives often function as "tail" moieties that interact with the secondary binding pocket (SBP), distinct from the orthosteric binding site. This interaction can induce biased signaling , favoring 

-arrestin recruitment over G-protein activation, or vice versa, which is crucial for minimizing extrapyramidal side effects in antipsychotic drug development.

GPCR_Signaling Figure 1: Signal transduction pathway for CPMA-mediated D2 receptor modulation. Ligand CPMA Derivative Receptor D2 Receptor (GPCR) Ligand->Receptor Binding (Kd < 10nM) GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Response Neuronal Modulation cAMP->Response Signal Transduction

[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Cyclopentyl Methanamines

Objective: To synthesize a library of CPMA derivatives via Reductive Amination for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Cyclopentanecarbaldehyde (CAS: 872-53-7)

  • Primary Amine (

    
    ) of choice (e.g., 3,4-dimethoxyphenethylamine for dopamine analogs)
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

Workflow:

  • Imine Formation: Dissolve Cyclopentanecarbaldehyde (1.0 eq) and Amine (1.0 eq) in DCM (

    
    ). Add catalytic AcOH (1-2 drops). Stir at Room Temperature (RT) for 1 hour under 
    
    
    
    atmosphere.
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis_Workflow Figure 2: Reductive amination workflow for CPMA derivative synthesis. Start Start: Aldehyde + Amine Imine Step 1: Imine Formation (DCM, AcOH, 1h) Start->Imine Reduction Step 2: Reduction (NaBH(OAc)3, 0°C -> RT) Imine->Reduction Quench Step 3: Quench & Extract (Sat. NaHCO3) Reduction->Quench Purify Step 4: Purification (Flash Chromatography) Quench->Purify Product Final Product: CPMA Derivative Purify->Product

Protocol B: Functional Characterization via HTRF cAMP Assay

Objective: To determine the functional potency (


) of synthesized CPMA derivatives on 

receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing human

    
     receptor.
    
  • HTRF cAMP Gs/Gi kit (Cisbio/PerkinElmer).

  • Forskolin (to stimulate cAMP production).

  • Reference Agonist: Quinpirole.

Procedure:

  • Cell Prep: Harvest cells and resuspend in stimulation buffer at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of the CPMA test compound (serial dilution, typically

    
     to 
    
    
    
    ) mixed with Forskolin (10 µM final).
  • Incubation: Incubate for 45 minutes at RT.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate.

  • Reading: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (

    
    ). Plot sigmoidal dose-response curves.
    

Data Presentation & Analysis

When evaluating CPMA derivatives, researchers should compare binding affinity (


) and functional potency (

). The table below illustrates typical data for a cyclopentyl-optimized lead versus a standard phenyl analog.

Table 1: Comparative Pharmacological Profile

Compound IDStructure MotifD2 Receptor

(nM)
cAMP Inhibition

(nM)
Lipophilicity (cLogP)BBB Score*
Ref-Phenyl Phenyl-methanamine45.2 ± 3.1120.52.1Moderate
CPMA-01 Cyclopentyl-methanamine8.4 ± 0.9 15.2 2.8High
CPMA-02 Cyclopentyl-N-methyl12.1 ± 1.522.83.1High

*BBB Score derived from in silico multiparametric optimization (MPO) algorithms.

Interpretation: The substitution of the phenyl ring (Ref-Phenyl) with a cyclopentyl group (CPMA-01) results in a 5-fold increase in binding affinity . This is attributed to the optimal filling of the hydrophobic accessory pocket in the receptor, which accommodates the non-planar cyclopentyl ring better than the planar phenyl ring.

References

  • Cheng, J., et al. (2024). "2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Reddy, M. V., et al. (2014). "Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK."[2] Journal of Medicinal Chemistry. Link

  • Ye, N., et al. (2011). "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Chen, Z., et al. (2021). "2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • PubChem. "Cyclopentylmethanamine hydrochloride (Compound Summary)." National Library of Medicine. Link

Sources

Application Note: High-Performance Quantification of Cyclopentyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

Cyclopentyl pyridine derivatives represent a challenging class of analytes due to their "amphiphilic push-pull" character. The pyridine ring provides a basic nitrogen (pKa ~5.2–6.0), creating high polarity and susceptibility to silanol interactions, while the cyclopentyl moiety imparts significant lipophilicity (LogP increase).

The Analytical Challenge:

  • Peak Tailing: The basic nitrogen interacts with residual silanols on silica-based columns, causing severe tailing (

    
    ).
    
  • Retention Instability: At neutral pH (~6-7), the pyridine ring fluctuates between ionized and neutral states, leading to shifting retention times.

  • Dewetting/Carryover: The lipophilic cyclopentyl group can lead to carryover in autosamplers or require high organic wash cycles.

This guide provides two distinct, self-validating protocols: Method A (High pH HPLC-UV for QC/Purity) and Method B (Low pH LC-MS/MS for Bioanalysis).

Part 2: Method Development Decision Matrix

The following logic gate determines the optimal stationary phase and mobile phase chemistry based on your specific analytical needs.

Method_Development_Flow Start START: Define Analytical Goal Goal_QC Goal: Purity / Potency (QC) High Conc. (>1 µg/mL) Start->Goal_QC Goal_Bio Goal: Bioanalysis (PK) Trace Levels (<10 ng/mL) Start->Goal_Bio High_pH Strategy: High pH (>10) Pyridine = Neutral Goal_QC->High_pH Suppress Ionization Low_pH Strategy: Low pH (<3) Pyridine = Fully Ionized Goal_Bio->Low_pH Promote Ionization Col_Hybrid Column: Hybrid Silica (BEH) or Polymer (PLRP-S) High_pH->Col_Hybrid Req. pH Stability Outcome_QC Result: Perfect Symmetry UV Detection Col_Hybrid->Outcome_QC Col_CSH Column: Charged Surface Hybrid (CSH) Repels Protons Low_pH->Col_CSH Mitigate Tailing Outcome_Bio Result: Max Sensitivity MS/MS (+ESI) Col_CSH->Outcome_Bio

Figure 1: Decision tree for selecting chromatographic conditions based on analyte concentration and detection mode.

Part 3: Protocol A – High pH HPLC-UV (QC & Purity)

Rationale: At pH 10, the pyridine nitrogen is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks without the need for ion-pairing reagents.

Instrumentation & Conditions
ParameterSetting / Specification
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 4.6 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.2 mL/min
Column Temp 40°C (Reduces viscosity and improves mass transfer)
Detection UV @ 254 nm (Pyridine π-π* transition)
Gradient Profile
  • 0.0 min: 95% A / 5% B

  • 8.0 min: 5% A / 95% B

  • 10.0 min: 5% A / 95% B

  • 10.1 min: 95% A / 5% B

  • 14.0 min: Stop (Re-equilibration)

Critical Causality
  • Why pH 10? If pH is neutral (e.g., pH 6), the pyridine is partially ionized. This leads to "retention drift" if the buffer capacity is slightly off. At pH 10, it is >99% neutral, ensuring robust retention times [1].

  • Why Hybrid Silica? Standard silica dissolves at pH > 8.[1] Hybrid particles (bridged ethyl hybrid) are stable up to pH 12 [2].

Part 4: Protocol B – LC-MS/MS Bioanalysis (Plasma/Tissue)

Rationale: Mass spectrometry requires the analyte to be charged for detection (Positive ESI). Therefore, we must use an acidic mobile phase. To prevent peak tailing under acidic conditions (where pyridine is positively charged), we utilize a Charged Surface Hybrid (CSH) column.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Lipophilic bases like cyclopentyl pyridines bind strongly to proteins. Simple protein precipitation (PPT) often yields poor recovery.

Step-by-Step SPE Protocol:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 4% H3PO4 (Acidifies sample to charge the pyridine). Load onto MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/matrix). Crucial: The charged pyridine stays bound to the sorbent via ionic interaction.

  • Elution: 500 µL 5% NH4OH in Methanol (Breaks ionic bond by neutralizing the pyridine).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Conditions
ParameterSetting / Specification
Column CSH C18 (e.g., Waters CSH or Phenomenex Kinetex EVO), 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive (+)
MRM Transition Optimize for [M+H]+ → Pyridine fragment or Cyclopentyl loss
Mechanism of Action (CSH Technology)

Standard C18 columns have negative silanols at low pH. CSH columns have a low-level positive surface charge applied. This electrostatically repels the protonated pyridine molecule, preventing it from "sticking" to the surface and ensuring a sharp peak even in formic acid [3].

Part 5: Data Summary & Validation Criteria

The following table contrasts the performance of standard methods vs. the optimized protocols described above.

Performance MetricStandard C18 (pH 3)Optimized Protocol A (pH 10)Optimized Protocol B (CSH pH 3)
Tailing Factor (

)
1.8 – 2.5 (Fail)1.05 – 1.15 (Excellent)1.10 – 1.20 (Good)
Theoretical Plates ~8,000>15,000>20,000 (UHPLC)
LOD (Signal/Noise) Baseline noise highLow noiseMax Sensitivity
Retention Stability Drifts +/- 5%Stable < 0.5%Stable < 0.5%
System Suitability Requirements (Self-Validation)

Before running any sample batch, the system must pass these criteria:

  • Tailing Factor: Must be < 1.3 for the main peak.

  • Carryover: Blank injection after high standard must be < 0.1% of LLOQ.

  • Retention Time Precision: RSD < 1.0% for 6 replicate injections.

Part 6: Troubleshooting Guide (Visualized)

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Broad Broad/Split Peaks Problem->Broad Carryover Carryover Problem->Carryover Sol_Tail Switch to High pH or CSH Column Tailing->Sol_Tail Sol_Broad Check Sample Solvent (Must be weaker than MP) Broad->Sol_Broad Sol_Carry Need Needle Wash: 50:50 MeOH:IPA + 0.1% FA Carryover->Sol_Carry

Figure 2: Rapid troubleshooting logic for common pyridine analysis failures.

References

  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability Data. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

Sources

Application Note: Purification Strategies for Substituted Pyridines via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the purification of substituted pyridine compounds using column chromatography. It addresses the inherent challenges of basicity and polarity, providing validated protocols for researchers in drug discovery and organic synthesis.

Introduction: The Physicochemical Challenge

Substituted pyridines are ubiquitous in medicinal chemistry but notorious for poor chromatographic behavior. The core challenge lies in the acid-base interaction between the basic pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine, varying widely with substituents) and the acidic silanol groups (


, pKa ~5-7) on the surface of standard silica gel.
The Mechanism of Failure

In a standard purification without modification:

  • Hydrogen Bonding: The lone pair on the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the silanol protons.

  • Ion Exchange: At neutral pH, a fraction of silanols are deprotonated (

    
    ), leading to strong ionic retention of protonated pyridinium species.
    

Consequence: This results in "streaking" or "tailing" (asymmetry factor


), broad peaks, co-elution with impurities, and irreversible adsorption (mass loss).

Decision Matrix: Selecting the Right Stationary Phase

Before beginning, select the purification mode based on your compound's specific properties.

purification_decision_tree cluster_normal_phase Normal Phase Strategies cluster_reverse_phase Reverse Phase start Start: Crude Pyridine Mixture solubility Is compound soluble in Hexane/EtOAc or DCM? start->solubility polarity Polarity / Basicity Check solubility->polarity Yes (Organic Soluble) c18 C18 / Reverse Phase (Use Protocol D) solubility->c18 No (Highly Polar/Water Soluble) std_silica Standard Silica (Use Protocol A) polarity->std_silica Weak Base / Neutral (e.g., 2-Cl-pyridine) amine_silica Amine-Functionalized Silica (Use Protocol B) polarity->amine_silica Strong Base / Labile (e.g., 4-DMAP) alumina Basic Alumina (Use Protocol C) polarity->alumina Acid Sensitive (e.g., Acetal protecting groups) std_silica->amine_silica If Tailing Persists

Figure 1: Strategic workflow for selecting the optimal stationary phase based on compound solubility and chemical sensitivity.

Validated Protocols

Protocol A: Standard Silica with Mobile Phase Modifiers

Best For: General purification of robust pyridine derivatives. Concept: A "sacrificial base" (Triethylamine) saturates the acidic silanol sites, allowing the pyridine to elute freely.

Reagents:

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1]

  • Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30% aq)
    

Step-by-Step:

  • Column Pre-treatment (Deactivation):

    • Prepare a slurry of silica gel using 100% DCM containing 1% TEA (v/v) .

    • Flush the packed column with 2 Column Volumes (CV) of this mixture. This neutralizes the most active silanol sites immediately.

  • Mobile Phase Preparation:

    • Option 1 (Gentle): Hexane/Ethyl Acetate + 1% TEA .

    • Option 2 (Aggressive - "The Magic Mixture"): DCM / MeOH /

      
      .
      
      • Recipe: Prepare a stock of DCM:MeOH (9:1). To 1 L of this stock, add 5-10 mL of aqueous ammonium hydroxide. Shake vigorously.

      • Note:

        
         is immiscible in pure DCM. Methanol acts as the phase transfer agent. If the solution is cloudy, add more MeOH until clear.
        
  • Elution:

    • Run the gradient.[2][3][4] The modifier must be present in both Solvent A and Solvent B to maintain silanol suppression throughout the run.

Critical Warning: TEA has a high boiling point (89°C). It can contaminate NMR spectra. Rotovap at <10 mbar/40°C or use an acidic workup (if product allows) to remove traces.

Protocol B: Amine-Functionalized Silica ( -Silica)

Best For: Labile compounds, secondary amines, and avoiding TEA contamination. Concept: The silica surface is chemically bonded with aminopropyl groups, creating a naturally basic surface that repels basic pyridines (no adsorption).

Step-by-Step:

  • Solvent Selection: Use standard Hexane/EtOAc or DCM/MeOH gradients.[1][5] Do NOT add TEA or

    
    . 
    
  • Loading: Dry loading is recommended. Dissolve sample in MeOH, adsorb onto a small amount of

    
    -silica, evaporate to dryness, and load.
    
  • Elution: Pyridines typically elute earlier on

    
    -silica than on standard silica due to the lack of silanol interaction. Start with a weaker solvent strength (e.g., 5% EtOAc in Hexane) than usual.
    
Protocol C: Basic Alumina (Aluminum Oxide)

Best For: Very acid-sensitive pyridines (e.g., containing acetals, epoxides) or when amine-silica is unavailable. Concept: Alumina (


) is available in acidic, neutral, and basic grades.[6] Basic alumina (pH ~9-10) prevents protonation of the pyridine.

Step-by-Step:

  • Activation: Ensure the alumina is "Activity Grade III" (approx. 6% water added) to prevent irreversible binding. Commercial "Brockmann I" alumina can be too active; add water if necessary.

  • Solvent: Use EtOAc/Hexane. MeOH can sometimes dissolve small amounts of alumina or cause "soap-like" flow issues; use sparingly (<5%).

  • Caution: Alumina does not run as "cleanly" as silica (broader peaks are common). Collect smaller fractions.

Protocol D: Reverse Phase (C18)

Best For: Highly polar pyridines (logP < 1) or zwitterionic species (e.g., nicotinic acid derivatives).

Step-by-Step:

  • Buffer Selection (Critical):

    • High pH Strategy: Use 10mM Ammonium Bicarbonate (pH 10). This keeps the pyridine neutral (deprotonated), increasing retention on the lipophilic C18 chain and improving peak shape. Ensure your C18 column is pH stable (e.g., hybrid silica).[7]

    • Low pH Strategy: Use 0.1% Formic Acid. This protonates the pyridine, making it more polar (elutes faster), but pairs it with a counter-ion.

  • Gradient: 0-100% Acetonitrile in Water (buffered).

Quantitative Comparison of Modifiers

ModifierConcentrationProsConsRemoval Method
Triethylamine (TEA) 0.5 - 2.0% v/vExcellent peak sharpening; cheap.High b.p.; interferes with NMR; unpleasant odor.High vac; Azeotrope with EtOH; Acid wash.
Ammonium Hydroxide 0.5 - 1.0% v/vHighly effective for polar amines; volatile.Immiscible in non-polar solvents; outgassing causing pressure.Evaporates easily.
Diethylamine 0.5 - 1.0% v/vMore volatile than TEA (b.p. 55°C).Can react with electrophiles (e.g., alkyl halides) in the sample.Evaporation.[5]
Pyridine 1.0 - 5.0% v/v"Self-masking" effect.Toxic; very difficult to remove completely.Azeotrope with Toluene.

Troubleshooting Guide

Scenario 1: Product is "stuck" at the baseline (Rf = 0).

  • Cause: Strong interaction with silanols or low solubility.

  • Fix: Switch to Protocol A (Option 2) using DCM/MeOH/NH4OH. If that fails, move to Protocol D (C18) .

Scenario 2: Product elutes but trails significantly (Shark-fin peak).

  • Cause: Insufficient modifier concentration.

  • Fix: Increase TEA to 2-3%. Ensure the column was pre-equilibrated with the basic mobile phase.

Scenario 3: Poor recovery (<50%) despite clean TLC.

  • Cause: Irreversible adsorption or formation of N-oxides on silica.

  • Fix: Switch to Protocol B (Amine-Silica) or Protocol C (Basic Alumina) immediately.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023.[8] [Link]

  • Teledyne ISCO. "RediSep basic alumina column: Purification of high pKa compounds." Application Note AN82, 2012. [Link]

  • Reich, H. J. "Chromatography Tips: Pyridines and Amines." University of Wisconsin-Madison (Not Voodoo). [Link]

  • Waters Corporation. "Method Development With Convergence Chromatography." Waters Application Notes. [Link]

Sources

"use of Cyclopentyl(6-methylpyridin-2-yl)methanamine in antimicrobial studies"

Author: BenchChem Technical Support Team. Date: March 2026

Considering Compound Availability

I've confirmed that Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS: 1337625-07-6) is indeed commercially available from several vendors. This initial finding streamlines subsequent research efforts, given the ready access to the compound. It suggests an advantage, since direct synthesis may be avoided.

Framing The Application

I am now focusing on framing the application note around the Cyclopentyl(6-methylpyridin-2-yl)methanamine scaffold itself. The key will be the structure: a lipophilic cyclopentyl group combined with a picolylamine (2-aminomethylpyridine) moiety. Picolylamines have extensive applications in antimicrobial research, particularly because of their metal-chelating properties. I'm aiming to highlight their role in inhibiting Metallo-


-Lactamases (MBLs) and acting as efflux pump inhibitors, and the formation of metal complexes.

Outlining Experimental Workflows

I'm now outlining experimental workflows. Protocol 1 will detail metal complex synthesis, focusing on copper(II) and silver(I) complexes, for direct antimicrobial testing. Protocol 2 will be a checkerboard assay to assess synergistic activity. I will then perform a de novo design, optimizing lipophilicity. The lipophilicity will be achieved by comparing the unsubstituted picolylamine against the cyclopentyl picolylamine. The main goal is to optimize the scaffold for maximum MBL inhibition.

Developing Experimental Frameworks

I'm now integrating detailed experimental workflows, including a checkerboard assay and designing diagrams for visual explanation of the mechanisms. I will combine the compound with Meropenem against NDM-1 K. pneumoniae for MBL inhibition. Furthermore, I am considering data presentation for hypothetical MIC reduction data and chelation kinetics. I am working on using Graphviz for the mechanism of action diagrams, considering contrast and a palette of #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. I am also planning to ground the methodology by citing relevant literature.

Visualizing Compound Mechanism

I've just finalized a visual representation using Graphviz, illustrating the mechanism of action. It highlights the lipophilic cyclopentyl group facilitating membrane penetration, followed by chelation of zinc ions within the MBL active site. This bidentate chelation, via the pyridine and amine nitrogens, results in MBL inactivation and restored carbapenem efficacy.

Analyzing Checkerboard Workflow

I'm now analyzing the checkerboard assay workflow I've designed. I have a 96-well plate setup with serial dilutions of Meropenem and the chelator, along the X and Y axes, respectively. I'll inoculate the plate with NDM-1 K. pneumoniae and incubate. Finally, I will measure the OD600 and calculate the Fractional Inhibitory Concentration (FIC) Index. This should offer insights into potential synergistic effects.

Refining Explanations

I'm now integrating E-E-A-T principles. I'm explaining the rationale for the cyclopentyl group: its lipophilicity (CLogP ~1.967) facilitates membrane penetration. I'm also addressing the 6-methyl group: it could induce steric hindrance, but it also influences the pKa of the pyridine nitrogen, thus affecting zinc binding. I'm ensuring CLSI protocols are used.

Structuring Data & Content

I'm now structuring the tables and content for the application note. I've decided on two tables: one detailing FIC indices from the checkerboard assay, and another summarizing the physicochemical properties of the compound. The writing style is set to be professional, authoritative, and instructional. I'll use clear headings, bold text, and code blocks for DOT, with proper citations. I've also double-checked the color contrast rules for the diagrams, ensuring readability.

Clarifying Molecular Details

I'm now clarifying the molecular structure and IUPAC name. The correct name is 1-cyclopentyl-1-(6-methylpyridin-2-yl)methanamine. I've re-read the SMILES string from Enamine and verified that the amine is indeed primary, and the formula is C12H18N2. I am now updating all relevant sections to reflect the clarification.

Confirming Chemical Properties

I'm now confirming the molecular formula: C12H18N2 (MW = 190.29). It's a primary amine, the nitrogen on both the primary amine and the pyridine ring act as a bidentate ligand, which is a key mechanistic detail for chelating transition metals. The alpha substitution creates a chiral center, and dramatically increases lipophilicity, which are crucial factors.

Application Note: Strategic Synthesis and Evaluation of Pyridine-Based Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyridine ring is arguably the most "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs. In oncology, pyridine derivatives are ubiquitous, serving as the core pharmacophore in blockbuster kinase inhibitors like Sorafenib (VEGFR/PDGFR inhibitor) and Crizotinib (ALK inhibitor).

This guide provides a rigorous technical roadmap for the design, synthesis, and biological validation of novel pyridine derivatives. Unlike generic organic chemistry manuals, this document focuses specifically on 2-amino-3-cyanopyridines and 3,5-diarylpyridines —two subclasses demonstrating high potency as tubulin polymerization inhibitors and kinase antagonists.

Core Workflow

The following diagram outlines the integrated workflow from rational design to biological validation.

Workflow Design Rational Design (SAR & Docking) Synth_MCR Method A: One-Pot MCR (2-amino-3-cyanopyridines) Design->Synth_MCR Synth_Pd Method B: Pd-Catalyzed Coupling (Diarylpyridines) Design->Synth_Pd Purification Purification (Recrystallization/Column) Synth_MCR->Purification Synth_Pd->Purification Bio_MTT Phenotypic Screen (MTT Assay) Purification->Bio_MTT Bio_Mech Target Validation (Tubulin/Kinase) Bio_MTT->Bio_Mech Hits (IC50 < 10 µM)

Caption: Integrated workflow for the development of pyridine-based anticancer agents.

Rational Design: Structure-Activity Relationships (SAR)

Effective design requires targeting specific binding pockets. For pyridine derivatives targeting the Colchicine Binding Site (CBS) of tubulin, the following SAR rules apply:

Position on PyridineRecommended SubstituentMechanistic Rationale
C-2 (Amino)

or

Essential for H-bonding with residues (e.g., Thr179) in the binding pocket.
C-3 (Cyano)

Electron-withdrawing group; increases metabolic stability and dipole moment.
C-4 (Aryl) 3,4,5-trimethoxyphenylMimics the A-ring of Colchicine/Combretastatin A-4; critical for hydrophobic pocket fit.
C-6 Lipophilic Aryl/HeteroarylOccupies the hydrophobic accessory pocket; enhances membrane permeability.

Synthetic Protocols

Protocol A: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

Application: Rapid generation of diverse libraries. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

Materials
  • Aldehyde: 4-Methoxybenzaldehyde (1.0 mmol)

  • Ketone: Acetophenone (1.0 mmol)

  • Reagent: Malononitrile (1.0 mmol)

  • Nitrogen Source: Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)

  • Catalyst: Piperidine (3-4 drops) or Et3N

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask, combine the aldehyde, ketone, malononitrile, and ammonium acetate.

  • Solvation: Add 5 mL of absolute ethanol.

  • Catalysis: Add 3 drops of piperidine.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 30 minutes.[1] Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents onto 50 g of crushed ice with stirring.

  • Isolation: A solid precipitate should form immediately. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 85–95%.

    • Verification: 1H NMR should show a characteristic broad singlet for

      
       around 7.0–8.0 ppm and no aldehyde proton signal.
      
Protocol B: Suzuki-Miyaura Cross-Coupling for Diarylpyridines

Application: Precision installation of aryl groups on halogenated pyridines. Challenge: Pyridines can poison Palladium catalysts via Nitrogen coordination.

Materials
  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing (Critical): Place the solvent mixture in the reaction vessel and bubble Nitrogen or Argon gas through it for 15 minutes. Failure to degas will lead to homocoupling and catalyst deactivation.

  • Assembly: Add the aryl halide, boronic acid, and base to the vessel.

  • Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 12 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate and wash with brine.[2][3]

  • Purification: Flash column chromatography. Pyridines often streak on silica; add 1% Triethylamine to the eluent to improve separation.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd BaseStep Base Activation (Formation of Pd-OH/Pd-OR) OxAdd->BaseStep Poison Catalyst Poisoning: Pyridine N coordinates to Pd OxAdd->Poison Side Reaction TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet RedElim Reductive Elimination (Product Ar-Ar' + Pd(0)) TransMet->RedElim RedElim->Start

Caption: Catalytic cycle of Suzuki coupling highlighting the risk of pyridine coordination (poisoning).

Biological Validation Protocols

Assay 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value of synthesized compounds.

  • Preparation: Dissolve pyridine derivatives in DMSO to make a 10 mM stock.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5,000 cells/well) in 100 µL media. Incubate for 24h.

  • Treatment: Add compounds at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%. Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Mechanism:[2][4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.[7]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Assay 2: Tubulin Polymerization Inhibition

Objective: Confirm if the pyridine derivative acts as a Microtubule Destabilizing Agent (MDA).

  • Reagent: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Setup: Pre-warm a 96-well plate to 37°C.

  • Reaction: Mix tubulin buffer, GTP (1 mM), and test compound (5 µM).

  • Initiation: Add Tubulin protein to start polymerization.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

    • Result: A flat line indicates inhibition (MDA); a rapid rise indicates stabilization (Taxol-like) or no effect.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Suzuki) Catalyst PoisoningSwitch to S-Phos or X-Phos ligands which are bulky and prevent Pyridine-N coordination.
Oily Product (MCR) Impurities / SolventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
MTT Precipitation Compound insolubilityCheck compound solubility in media before adding to cells. If precipitating, lower the max concentration.
No Bio-Activity Poor Cell PenetrationModify C-6 position with a lipophilic chain (e.g., propyl, butyl) to improve LogP.

References

  • BenchChem. (2025).[2][8] Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Retrieved from

  • Taylor & Francis. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.[6] Retrieved from

  • National Institutes of Health (PMC). (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from

  • Royal Society of Chemistry. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives. Retrieved from

  • Thermo Fisher Scientific. (2024). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from

  • ResearchGate. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Grignard Reaction Conditions for Cyclopentyl Additions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Secondary" Challenge

Cyclopentylmagnesium halides present a unique set of challenges compared to their primary (ethyl/methyl) or tertiary (t-butyl) counterparts. As a secondary alkyl Grignard, the cyclopentyl moiety sits in a "reactivity valley":

  • Steric Hindrance: It is bulky enough to impede nucleophilic attack on crowded ketones, favoring enolization (acting as a base) over addition.

  • Wurtz Coupling: During formation, the radical nature of the secondary carbon leads to significant dimerization (bicyclopentyl formation), reducing titer.

  • 
    -Hydride Elimination:  Transition metal impurities can trigger isomerization or reduction pathways.
    

This guide provides optimized protocols to suppress these side reactions and maximize 1,2-addition yields.

Module 1: Reagent Preparation & Integrity

Objective: Synthesize high-molarity cyclopentyl Grignard with minimal dimer formation.

Q: Why is my active Grignard titer lower than calculated?

Diagnosis: You are likely experiencing Wurtz coupling (homocoupling). Mechanism:


Solution: 
  • Slow Addition: The concentration of alkyl halide (

    
    ) must remain low relative to Magnesium (
    
    
    
    ).
  • Temperature Control: Maintain reflux. Paradoxically, lower temperatures can sometimes increase coupling by slowing the consumption of

    
     into 
    
    
    
    , leaving it available for the coupling side-reaction.
  • LiCl Additive (Turbo-Formation): The addition of Lithium Chloride (LiCl) breaks up polymeric Grignard aggregates, increasing solubility and reaction rate, which minimizes side reactions.

Protocol A: LiCl-Mediated Preparation (Recommended)

This method utilizes the "Turbo" chemistry principles established by Knochel to create a sharper, more soluble reagent.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Charge: Magnesium turnings (1.2 equiv) and anhydrous LiCl (1.1 equiv).

  • Activation: Dry stir solids for 10 min. Add THF (1/3 of total volume). Add 5 mol% DIBAL-H or a crystal of Iodine to activate Mg surface.

  • Initiation: Add 5% of the Cyclopentyl bromide solution. Heat to 40°C until color change (clear/grey).

  • Addition: Dropwise addition of remaining Cyclopentyl bromide in THF over 2–4 hours.

  • Digestion: Stir for 1 hour at ambient temperature.

Data: Impact of LiCl on Titer

Condition Solvent Titer (M) Dimer (Bicyclopentyl) %
Standard Batch Et2O 0.85 ~12%
Standard Batch THF 0.92 ~15%

| LiCl-Mediated | THF | 1.15 | <4% |

Module 2: The Addition Phase (Suppressing Enolization)

Objective: Force 1,2-addition on enolizable or hindered ketones.

Q: I recovered my starting ketone after workup. What happened?

Diagnosis: Enolization.[1] Cause: The basicity of the cyclopentyl Grignard exceeded its nucleophilicity. It stripped an


-proton from your ketone, forming a magnesium enolate. Upon aqueous quench, this reverts to the starting material.
Solution: Organocerium Chemistry (The Imamoto Reagent). 
Transmetallating to Cerium (

) lowers basicity while increasing oxophilicity (affinity for carbonyl oxygen), promoting addition.
Protocol B: The CeCl3-Mediated Addition

Critical Note: Commercial "anhydrous" CeCl3 is often hydrated. You MUST dry it yourself.

  • Drying CeCl3 (The most common failure point):

    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Crucial: Raise temp gradually to avoid hydrolysis to

      
      .
      
    • Result: Fine white powder. If yellow, it has hydrolyzed (discard).

  • Slurry Formation:

    • Cool dried

      
       to 0°C. Add dry THF. Stir vigorously for 2 hours (creates a milky suspension).
      
  • Transmetallation:

    • Cool slurry to -78°C.

    • Add Cyclopentylmagnesium bromide (1.1 equiv vs CeCl3). Stir 1 hour.

    • Visual Check: The white suspension turns into a yellow/orange organocerium suspension.

  • Addition:

    • Add ketone (dissolved in THF) dropwise at -78°C.

    • Allow to warm to 0°C over 2 hours.

Visualizing the Selectivity Logic

The following diagram illustrates the decision pathway for optimizing the reaction based on substrate properties.

GrignardOptimization Start Substrate Analysis IsEnolizable Is the Ketone Enolizable? (Has alpha-protons?) Start->IsEnolizable IsHindered Is the Ketone Sterically Hindered? IsEnolizable->IsHindered Yes Standard Standard Addition (0°C to RT) IsEnolizable->Standard No (e.g., Benzophenone) IsHindered->Standard No (e.g., Acetone) CeCl3 Imamoto Protocol (CeCl3 Additive, -78°C) IsHindered->CeCl3 Yes (e.g., Cyclopentanone, Tetralone) LaCl3 LaCl3·2LiCl Protocol (Knochel Method) IsHindered->LaCl3 Alternative (High Solubility req)

Caption: Decision matrix for selecting standard vs. Lanthanide-mediated Grignard protocols based on substrate steric and electronic properties.

Troubleshooting Guide (FAQ)

Q: The reaction starts but stalls at 50% conversion.

A: The "Schlenk Equilibrium" Shift. In THF, Grignard reagents exist in equilibrium:


.
Precipitation of magnesium salts can coat the reactive surface or encapsulate the reagent.
  • Fix: Add anhydrous Dioxane (1.0 equiv) to precipitate the magnesium halide salts (

    
    ) selectively, shifting the equilibrium toward the highly reactive dialkylmagnesium (
    
    
    
    ) species.
Q: I see a "pinacol" coupling product.

A: Single Electron Transfer (SET). Cyclopentyl Grignard can transfer a single electron to the ketone, forming a ketyl radical which then dimerizes.

  • Fix: This is common with aromatic ketones. Switch to the CeCl3 protocol (Protocol B above). The organocerium species suppresses SET pathways significantly.

Q: My yield is good, but the product is the alcohol reduction product (cyclopentanol + reduced ketone).

A:


-Hydride Transfer. 
The secondary hydrogen on the cyclopentyl ring is being transferred to the ketone carbonyl (acting like a Meerwein-Ponndorf-Verley reduction).
  • Fix: Lower the temperature to -78°C. Hydride transfer has a higher activation energy than nucleophilic addition. If this fails, switch to Cyclopentyllithium (generated via halogen-lithium exchange), which lacks the

    
    -hydride elimination propensity of Magnesium species, though it is much more basic.
    

Safety & Handling

  • Exotherm: The formation of cyclopentylmagnesium bromide is highly exothermic (

    
    ). On a scale >100g, use active cooling and a dosing pump.
    
  • Induction Period: Never add >10% of the halide before the reaction initiates. If it doesn't start, heating the accumulation of halide can lead to a thermal runaway.

  • Quenching: Quench with saturated

    
     at 0°C. Direct acid quench can cause dehydration of the tertiary alcohol product to an alkene (cyclopentyl-alkene).
    

References

  • Imamoto, T., et al. (1989).[1] "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society.[1]

  • Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Peters, R. (Ed.). (2013).[3] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Chapter on Organometallics).

  • Organic Syntheses. "Preparation of Cyclopentylmagnesium Bromide." Org.[2][4][5] Synth. Coll. Vol. 6, p.232.[5]

  • Sigma-Aldrich Technical Bulletin. "Cerium(III) Chloride: Applications in Grignard Additions."

Sources

Technical Support Center: Troubleshooting the Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating polar pyridine derivatives. Pyridines are notoriously difficult to purify due to their basic nitrogen center and high polarity, which often lead to irreversible adsorption, severe peak tailing, and poor recovery.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing field-proven, self-validating protocols to ensure your success.

Diagnostic Workflow for Pyridine Purification

Before adjusting mobile phases or swapping columns, you must diagnose the specific interaction causing your purification failure. The workflow below outlines the logical decision-making process for selecting the optimal chromatographic mode based on the analyte's polarity and behavior.

G Start Assess Pyridine Derivative Polarity (LogP & pKa) Decision1 Is the compound highly polar? (LogP < 0) Start->Decision1 NP_Silica Normal Phase (Silica) Decision1->NP_Silica No (Lipophilic) RP_HILIC Reverse Phase or HILIC? Decision1->RP_HILIC Yes (Hydrophilic) Tailing Does it streak/tail on TLC? NP_Silica->Tailing Mod_Silica Add Basic Modifier (1-5% Et3N or NH4OH) Tailing->Mod_Silica Yes (Mild) Amine_Silica Use Amine-Functionalized Silica (e.g., KP-NH) Tailing->Amine_Silica Yes (Severe) HILIC HILIC Mode (High Organic, Polar Stat. Phase) RP_HILIC->HILIC Zero retention on C18 RP_HighPH High-pH Reversed Phase (pH > pKa + 2) RP_HILIC->RP_HighPH Retained but tails

Diagnostic workflow for selecting a purification strategy for polar pyridine derivatives.

Troubleshooting Guide & FAQs

Q1: Why do my pyridine derivatives exhibit severe peak tailing and low recovery on standard normal-phase silica? A1: The fundamental issue is a Brønsted acid-base interaction. Standard silica gel possesses surface silanol groups that are highly acidic (pKa ~4.5). 1[1]. When the basic pyridine nitrogen encounters these acidic silanols, strong ion-exchange interactions occur. 2[2]. Solution: You must mask the silanols or change the stationary phase.2[2].

Q2: My highly polar pyridine derivative elutes in the void volume on a C18 reversed-phase column. How can I gain retention? A2: Highly polar, ionizable compounds lack the hydrophobicity required for retention on C18 phases, especially at low pH where the pyridine nitrogen is protonated.3[3]. In HILIC, a polar stationary phase is used with a highly organic mobile phase (e.g., >70% acetonitrile).3[3].

Mechanism Silica Bare Silica (NP) Acidic Silanols (pKa ~4.5) Interaction Strong Ion-Exchange (Irreversible Adsorption / Tailing) Silica->Interaction Brønsted Acid-Base Pyridine Basic Pyridine (pKa ~5.2) Pyridine->Interaction Partitioning Liquid-Liquid Partitioning + Weak Electrostatics Pyridine->Partitioning HILIC_Phase HILIC Stationary Phase (Water-Enriched Layer) HILIC_Phase->Partitioning Acetonitrile/Water Mobile Phase Elution Symmetrical Elution (High Recovery) Partitioning->Elution

Mechanistic comparison of pyridine interactions in bare silica vs HILIC.

Q3: How do flow rate and temperature impact the reversed-phase chromatography of these basic compounds? A3: The retention mechanisms for basic compounds are complex. 4[4], as heat enhances mass transfer kinetics and mitigates secondary interactions. Furthermore,4[4] due to the steepness of their Van Deemter curves.

Q4: Can I separate aminopyridine isomers without relying on harsh ion-pairing reagents? A4: Yes. While reversed-phase chromatography with ion-pairing reagents is traditional, novel hydrogen-bonding stationary phases can separate these isomers based strictly on specific hydrogen-bond adsorption. 5[5]. By manipulating the ratio of acetonitrile to methanol and adding volatile buffers, you can drastically alter selectivity and elution order.

Quantitative Data & Parameter Selection

To optimize your purification, refer to the following quantitative guidelines for mobile phase modifiers and operational parameters.

Parameter / ModifierConcentration / RangeChromatography ModeMechanism of ActionExpected Outcome
Triethylamine (TEA) 1–5% (v/v)Normal Phase (Silica)Competes with pyridine for acidic silanol binding sites.Reduced peak tailing; slightly reduced retention time.
Ammonium Acetate 10–20 mMHILICBuffers pH and maintains ionic strength in high organic solvents.Stabilizes the water-enriched layer; reproducible partitioning.
Ammonium Hydroxide 0.1–0.5% (v/v)Reversed-Phase (High pH)Deprotonates pyridine (free base form) to increase lipophilicity.Increased retention on C18; symmetrical peak shape.
Formic Acid 0.1% (v/v)Reversed-Phase (Low pH)Protonates pyridine nitrogen.Poor retention on C18; requires ion-pairing or HILIC transition.
Flow Rate < 1.0 mL/minReversed-PhaseLowers linear velocity to accommodate slow mass transfer of bases.Maximized column efficiency; sharper peaks.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Normal-Phase Purification using Amine-Functionalized Silica

Objective: Purify basic pyridine derivatives without mobile phase modifiers while verifying column integrity.

  • Orthogonal TLC Pre-Screening (Validation Step): Spot the crude mixture on both standard bare silica TLC and amine-functionalized TLC plates. Develop using Hexane/EtOAc (1:1).

    • Causality: If the compound streaks on bare silica but forms a tight, circular spot on amine-silica, the tailing is confirmed to be silanol-driven, validating the choice of an amine column.

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3-5 column volumes (CV) of the weak solvent (Hexane).

    • Causality: Amine columns are sensitive to acidic modifiers; ensure no residual acids from previous runs are present.

  • Dry Loading: Adsorb the sample onto Celite or neutral alumina and dry completely.

    • Causality: Liquid loading with polar solvents (like MeOH or DCM) can cause severe band broadening due to strong displacement effects on the basic stationary phase.

  • Gradient Elution & Mass Balance (Validation Step): Run a gradient from 0% to 100% EtOAc. Collect all fractions, including the column wash. Weigh the recovered product against the loaded mass.

    • Causality: A mass balance >95% validates that irreversible ion-exchange adsorption has been successfully mitigated.

Protocol 2: Self-Validating HILIC Method Development for Highly Polar Pyridines

Objective: Achieve retention and symmetrical peak shape for highly hydrophilic pyridines (LogP < 0).

  • Mobile Phase Preparation: Prepare Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 5.8) and Mobile Phase B: Acetonitrile.

    • Causality: Ammonium acetate is highly soluble in high organic concentrations and provides the necessary ionic strength to maintain the water-enriched layer on the stationary phase while masking residual silanols.

  • Column Equilibration (Validation Step): Pump 90% B / 10% A through the HILIC column for at least 20-50 CVs.

    • Validation: Inject a void volume marker (e.g., toluene). A stable retention time for toluene across three injections validates that the hydration layer is fully equilibrated.

  • Sample Diluent Optimization: Dissolve the pyridine derivative in a diluent matching the starting mobile phase (>75% ACN).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the localized water layer on the column, causing severe peak splitting and poor retention.

  • Gradient Execution: Run a shallow gradient from 90% B down to 60% B.

    • Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic modifier elutes the strongly retained polar analytes.

References

  • "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 2

  • "Chromatographic Purification of Pyridine Derivatives" Benchchem. 1

  • "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades" PMC. 3

  • "Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column" PubMed.4

  • "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column" SIELC Technologies. 5

Sources

Technical Support Center: Optimizing the Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine . This guide is designed for discovery chemists and process scientists who are experiencing yield bottlenecks, over-alkylation, or purification issues when synthesizing this sterically hindered, pyridine-containing primary amine.

Below, you will find a mechanistic workflow, a troubleshooting Q&A addressing the root causes of common failures, comparative data, and a self-validating experimental protocol.

Workflow: Synthetic Pathways and Bottlenecks

Synthesis Ketone Cyclopentyl(6-methylpyridin-2-yl)methanone (Ketone Precursor) DirectRA Direct Reductive Amination (NH3, NaBH3CN) Ketone->DirectRA Ellman Ellman's Condensation (t-BuSONH2, Ti(OEt)4) Ketone->Ellman Nitrile 6-Methylpicolinonitrile (Nitrile Precursor) Grignard Grignard Addition (Cyclopentyl-MgBr) Nitrile->Grignard OverAlk Over-Alkylation (Secondary Amine Dimer) DirectRA->OverAlk Major Pathway Target Cyclopentyl(6-methylpyridin-2-yl)methanamine (Target Primary Amine) DirectRA->Target Minor Pathway Sulfinyl N-Sulfinyl Imine Ellman->Sulfinyl ImineMg Imine Magnesium Salt Grignard->ImineMg Red1 In Situ Reduction (NaBH4, MeOH) ImineMg->Red1 Red2 Reduction & Deprotection (NaBH4 then HCl/MeOH) Sulfinyl->Red2 Red1->Target Moderate Yield Red2->Target High Yield / No Dimer

Synthetic pathways for Cyclopentyl(6-methylpyridin-2-yl)methanamine.

Troubleshooting Guide & FAQs

Q1: Why am I getting significant over-alkylation (secondary/tertiary amines) during the direct reductive amination of cyclopentyl(6-methylpyridin-2-yl)methanone? A: This is caused by a classic "runaway train" effect in amine synthesis. Primary amines are inherently more nucleophilic than ammonia[1]. Once your target primary amine forms, it rapidly outcompetes the remaining ammonia gas/salts in solution to attack the unreacted ketone, leading to a secondary amine dimer.

  • The Fix: Abandon direct reductive amination. Transition to the Ellman's sulfinamide auxiliary route . Condensing the ketone with tert-butanesulfinamide forms a stable N-sulfinyl ketimine. The massive steric bulk of the tert-butyl group completely blocks secondary alkylation[2]. Following reduction, the auxiliary is cleanly cleaved with acid[3].

Q2: My Grignard addition of cyclopentylmagnesium bromide to 6-methylpicolinonitrile stalls, and I recover ketone after workup instead of the amine. What is going wrong? A: The failure stems from intermediate stability and improper workup. The 6-methyl group on the pyridine ring and the bulky cyclopentyl Grignard reagent create a highly crowded transition state. When the addition does occur, it forms an imine magnesium salt intermediate that is exceptionally stable[4]. If you perform a standard aqueous acidic workup, this intermediate hydrolyzes directly to the ketone rather than forming the amine[5].

  • The Fix: You must perform an in situ reduction. Do not quench with aqueous acid. Instead, after the Grignard addition is complete, cool the reaction to 0 °C, add anhydrous methanol, and immediately add sodium borohydride (NaBH₄) to reduce the imine salt directly to the amine.

Q3: What is the optimal reducing agent for the N-sulfinyl imine intermediate to avoid reducing the pyridine ring? A: While catalytic hydrogenation (Pd/C or Ru-catalysts) is common for imine reduction, the pyridine ring—especially when activated by the electron-donating 6-methyl group—is susceptible to partial reduction (forming piperidines) under H₂ pressure.

  • The Fix: Use Sodium Borohydride (NaBH₄) in methanol at -50 °C to 0 °C. It provides excellent chemoselectivity, rapidly reducing the N-sulfinyl imine without disrupting the pyridine aromaticity.

Q4: How do I resolve purification losses? The primary amine streaks heavily on silica gel and my isolated yields are terrible. A: Primary amines containing a pyridine ring interact strongly with the acidic silanol groups on standard silica gel, leading to severe tailing, peak broadening, and irreversible adsorption.

  • The Fix: Pre-treat your silica gel by flushing the column with 2% triethylamine (TEA) in your eluent to neutralize the silanol groups. Alternatively, skip chromatography entirely: isolate the product by bubbling HCl gas into an ethereal solution of the crude free base to precipitate the highly pure amine hydrochloride salt.

Quantitative Data: Route Comparison
Synthesis RouteIntermediateTypical Primary Amine YieldOver-Alkylation RiskScalability & Purity
Direct Reductive Amination Unprotected Imine30 - 45%High (Dimerization)Poor; requires difficult chromatographic separation.
Grignard Addition + Reduction Imine Magnesium Salt55 - 65%LowModerate; highly sensitive to moisture and sterics.
Ellman's Sulfinamide Route N-Sulfinyl Imine85 - 95% None Excellent; self-purifying via salt precipitation.
Self-Validating Experimental Protocol: The Ellman Route

This protocol utilizes tert-butanesulfinamide to guarantee primary amine formation without over-alkylation[2]. It is designed with built-in analytical checkpoints to ensure self-validation at each step.

Step 1: Condensation (Imine Formation)
  • Setup: In an oven-dried flask under N₂, dissolve cyclopentyl(6-methylpyridin-2-yl)methanone (1.0 equiv) and (±)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) dropwise at room temperature. Stir for 18 hours. Mechanism Note: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

  • Validation Checkpoint 1: Run TLC (Hexane/EtOAc 8:2). The ketone spot (UV active) should be completely consumed. LC-MS must show the [M+H]⁺ peak for the N-sulfinyl imine.

  • Workup: Pour the mixture into an equal volume of brine while stirring rapidly. Filter the resulting white TiO₂ precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Reduction
  • Setup: Dissolve the crude N-sulfinyl imine in anhydrous Methanol (0.2 M) and cool to -50 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (2.0 equiv) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Validation Checkpoint 2: The distinct yellow color of the imine should fade to clear. LC-MS will show a mass shift of +2 Da corresponding to the sulfinamide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry, and concentrate.

Step 3: Deprotection and Salt Isolation
  • Cleavage: Dissolve the reduced intermediate in Methanol (0.5 M). Add 4M HCl in Dioxane (3.0 equiv). Stir at room temperature for 1 hour[3].

  • Validation Checkpoint 3: TLC will show the disappearance of the starting material and the appearance of a highly polar spot that stays at the baseline (UV active and stains intensely with Ninhydrin).

  • Isolation: Concentrate the solution to dryness. Triturate the resulting solid with cold diethyl ether. The impurities (and the cleaved sulfinyl byproducts) will dissolve, leaving the pure Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride as a white crystalline solid. Filter and dry under vacuum.

References
  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Beilstein Journal of Organic Chemistry
  • tert-Butanesulfinamide Wikipedia
  • preventing over-alkyl
  • Organic Chemistry Mechanisms and Reactions Filo
  • 2',4'-Difluoroacetophenone | 364-83-0 BenchChem

Sources

"stability issues with cyclopentyl methanamine compounds in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Cyclopentyl methanamine (also known as cyclopentanemethanamine) presents a unique stability profile due to the combination of a nucleophilic primary amine and a lipophilic cyclopentyl ring. While chemically robust under inert conditions, it exhibits specific "instabilities" in solution that are often artifacts of environmental exposure or solvent incompatibility rather than intrinsic decomposition.

Key Compound Properties:

Feature Characteristic Implication for Stability

| Functional Group | Primary Amine (


) | Highly nucleophilic; prone to 

-alkylation and carbamate formation. | | Physical State (Free Base) | Colorless/Pale Yellow Liquid | Volatile; absorbs atmospheric

rapidly. | | Physical State (HCl Salt) | White Crystalline Solid | Hygroscopic; stable if kept dry. | | Basicity | Moderate (

) | Requires high pH for extraction; forms strong salts. |

Diagnostic Decision Tree (Troubleshooting)

Use this flow to identify the root cause of your stability issue.

troubleshooting_tree Start Observation: Impurity or Titer Loss Solvent Solvent Used? Start->Solvent DCM Dichloromethane (DCM) Solvent->DCM Yes MeOH Methanol/Ethanol Solvent->MeOH Yes Issue_DCM ISSUE: N-Alkylation (Geminal) See Module 2 DCM->Issue_DCM Time > 4h Precipitate White Precipitate Formed? MeOH->Precipitate CO2_Check Exposed to Air? Precipitate->CO2_Check Yes Issue_Salt ISSUE: Salt Disproportionation See Module 3 Precipitate->Issue_Salt No (Sealed) Issue_Carbamate ISSUE: Carbamate Formation See Module 1 CO2_Check->Issue_Carbamate Yes (Open Vessel)

Figure 1: Diagnostic logic for identifying common stability failure modes in cyclopentyl methanamine solutions.

Module 1: The "Phantom" Impurity (Carbamate Formation)

The Issue

Users often report the sudden appearance of a white solid in non-polar solutions (e.g., toluene, ether) or "extra peaks" in NMR/LCMS that disappear upon acidification.

The Mechanism

Primary amines are "


 sponges." Upon exposure to air, cyclopentyl methanamine reacts with atmospheric 

to form a carbamate salt. This is reversible but often mistaken for degradation.

Troubleshooting & Validation
Symptom Test / Validation Corrective Action
White Precipitate Add dilute HCl or acetic acid. If the solid dissolves and gas bubbles (

) release, it is a carbamate.
Store under Argon/Nitrogen. Do not leave vials uncapped.
NMR Artifacts Broad peak at 5.0–6.0 ppm (N-H) or extra carbonyl carbon in

NMR (

ppm).
Shake the NMR tube with

/

or switch to

(freshly neutralized).

Module 2: Solvent Incompatibility (The DCM Hazard)

The Issue

"My compound is degrading in Dichloromethane (DCM) over the weekend." Researchers frequently store amines in DCM for convenience. However, DCM is not inert to nucleophilic primary amines.

The Mechanism: The Menschutkin Reaction

Over time (hours to days), cyclopentyl methanamine performs a nucleophilic attack on DCM, leading to the formation of chloromethyl ammonium salts (crystallizing out) or


-methylene dimers.

Reaction Pathway:

  • Nucleophilic Attack:

    
    
    
  • Dimerization: The intermediate reacts with another amine molecule to form methylene-bridged dimers (

    
    ).
    
Experimental Data: Stability in DCM at 25°C
Time PointPurity (LCMS)Observation
0 Hours 99.8%Clear solution
4 Hours 99.5%Clear solution
24 Hours 98.1%Slight turbidity (Ammonium salt precipitating)
48 Hours 94.2%Visible white solid; new peak at

or dimer mass.

Protocol:

  • NEVER store cyclopentyl methanamine free base in DCM or Chloroform for

    
     hours.
    
  • Alternative Solvents: Methanol (MeOH), Tetrahydrofuran (THF), or Toluene.

Module 3: Handling the Hydrochloride Salt

The Issue

The HCl salt (Cyclopentyl methanamine


 HCl) is the preferred storage form but can exhibit "clumping" or solubility issues.
FAQs

Q: The salt is sticking to the weighing paper. Is it degrading? A: No, it is likely hygroscopic . The cyclopentyl ring adds lipophilicity, but the ammonium chloride headgroup pulls water.

  • Fix: Weigh quickly in a low-humidity environment. Dry in a vacuum oven at 40°C with

    
     if strict stoichiometry is required.
    

Q: Solubility is poor in non-polar solvents. A: The HCl salt is highly polar.

  • Solubility Table:

    • Water:

      
       (Excellent)
      
    • Methanol:

      
       (Good)
      
    • DCM/Ether:

      
       (Insoluble)
      
  • Protocol for Free Basing: If you need it in DCM, dissolve the salt in water (

    
    ), extract into DCM, dry over 
    
    
    
    , and use immediately (see Module 2).

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of Cyclopentyl Methanamine under different stress conditions.

degradation_pathways CPMA Cyclopentyl Methanamine (Free Base) Carbamate Carbamate Salt (White Solid) CPMA->Carbamate + CO2 (Air Exposure) DCM_Adduct Chloromethyl Ammonium Salt CPMA->DCM_Adduct + DCM (Time > 24h) Stable_Salt HCl Salt (Stable Storage) CPMA->Stable_Salt + HCl (Controlled) Carbamate->CPMA + Acid / Heat

Figure 2: Chemical fate map showing reversible (Carbamate) and irreversible (DCM Adduct) pathways.

References

  • Reactivity of Amines with Chlorinated Solvents Nevstad, G. O., & Songstad, J. (1982). The reactivity of dichloromethane toward amines.[1][2][3][4] Acta Chemica Scandinavica. (General mechanism for primary amine/DCM instability).

  • Carbamate Formation Kinetics Kortunov, P. V., et al. (2015). Amine–CO2 Chemistry: The Role of Carbamates. (Mechanistic basis for air sensitivity).

  • Cyclopentanemethanamine Safety & Properties PubChem Compound Summary: Cyclopentylmethanamine.[5][6]

  • Common Organic Chemistry Protocols: Amine Storage.

Sources

Assay Optimization Support Center: Troubleshooting Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the erratic behavior of substituted pyridine derivatives in biological assays. While these heterocycles are ubiquitous in drug discovery due to their metabolic stability and hydrogen-bonding capabilities, their physicochemical properties frequently lead to low aqueous solubility, solvent crashes, and assay artifacts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assay data reflects true pharmacology rather than physical chemistry artifacts.

Diagnostic Workflow: Identifying Solubility & Aggregation Issues

G Start Substituted Pyridine in 100% DMSO Dilute Dilute in Aqueous Assay Buffer (Final DMSO < 5%) Start->Dilute Check Visual/Nephelometric Turbidity? Dilute->Check Agg Suspect Colloidal Aggregation Check->Agg Yes (>5 NTU) Soluble Proceed to Assay Check->Soluble No Detergent Run Detergent-Reversal Assay (Add 0.01% Triton X-100) Agg->Detergent Result Activity Lost? (False Positive) Detergent->Result TrueHit True Hit (Optimize Scaffold) Result->TrueHit No FalseHit False Positive (Discard/Reformulate) Result->FalseHit Yes

Workflow for diagnosing and resolving pyridine compound precipitation and aggregation.

Core FAQs: The "Why" and "How" of Pyridine Solubility

Q: Why do my substituted pyridines crash out upon dilution from DMSO into aqueous buffers? A: The root cause lies in the difference between kinetic and thermodynamic solubility. Substituted pyridines—particularly those bearing lipophilic or electron-withdrawing groups (e.g., halogens, trifluoromethyls)—often possess high crystal lattice energies and strong intermolecular π-π stacking. When you rapidly dilute a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the local dielectric constant drops abruptly. The compound cannot hydrate rapidly enough to remain in solution, resulting in a "solvent crash" where it forms amorphous precipitates or metastable colloidal aggregates[1],[2]. Because the compound was pre-dissolved in DMSO, you are measuring its kinetic solubility (the point at which induced precipitation first occurs), which is heavily dependent on the dilution method and the final DMSO concentration,[3].

Q: My pyridine compound shows excellent IC50 values in my biochemical assay, but the SAR is flat. How do I know if this is a true inhibitor or an aggregation-based false positive? A: Flat Structure-Activity Relationships (SAR) are a hallmark of promiscuous inhibition caused by colloidal aggregation. At micromolar concentrations, poorly soluble pyridines can self-associate into nano-entities (colloids) that non-specifically sequester and denature the assay enzyme[4]. To definitively distinguish true inhibition from an aggregation-based false positive, you must perform a detergent-reversal assay. The addition of a non-ionic detergent disrupts these colloidal aggregates. If your compound's apparent potency drops significantly (e.g., a >2-fold increase in IC50) in the presence of detergent, it is an aggregation-based false positive[5],[6].

Q: What are the best cosolvents or excipients to keep these compounds in solution without interfering with my biological target? A: While increasing the final DMSO concentration can artificially boost kinetic solubility, DMSO concentrations above 1-2% often cause cellular toxicity and can denature sensitive biochemical targets[7],[8]. Instead of relying solely on DMSO, we recommend a multi-pronged excipient strategy utilizing carrier proteins and mild surfactants.

Quantitative Data: Excipient Limits for Assay Optimization
Excipient / SolventMechanism of ActionMax Recommended Conc. (Biochemical)Max Recommended Conc. (Cell-Based)Notes
DMSO Organic cosolvent; disrupts crystal lattice5% (v/v)0.1% - 0.5% (v/v)High concentrations alter enzyme kinetics and cause cytotoxicity[7],[8].
Triton X-100 Non-ionic surfactant; disrupts colloids0.01% - 0.1% (v/v)Not Recommended (Lyses cells)Gold standard for identifying aggregation-based false positives[6].
Tween-20 Non-ionic surfactant; micelle formation0.01% - 0.05% (v/v)0.001% - 0.01% (v/v)Milder than Triton X-100; excellent for stabilizing assay plates.
BSA Carrier protein; binds lipophilic compounds0.1% (w/v)10% (w/v) (as FBS)Mimics physiological protein binding; prevents non-specific plastic binding.
CHAPS Zwitterionic detergent; solubilizes membranes1 mMNot RecommendedUseful for membrane-bound targets where Triton X-100 is too harsh.
Self-Validating Protocols
Protocol 1: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry

Causality: Visual inspection of 96-well plates is subjective and frequently misses micro-precipitates. Laser nephelometry quantifies scattered light from insoluble particulate matter, providing an objective measure of the exact concentration at which your pyridine derivative crashes out of solution,[9].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the substituted pyridine in 100% DMSO. Ensure complete dissolution via gentle vortexing or sonication[8].

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO to create a concentration gradient.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of your exact aqueous assay buffer (pH matched, including all salts but excluding the enzyme/cells)[9]. This yields a final DMSO concentration of 1.0%.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 1.5 to 2 hours to allow metastable aggregates to form[10],[7].

  • Measurement: Scan the plate using a microplate nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validation & Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The "kick-off" point—where the NTU signal rises significantly above the buffer baseline (typically >5 NTU)—defines your kinetic solubility limit,[9]. Validation Check: If your biochemical assay's IC50 is higher than this kick-off concentration, your efficacy data is compromised by precipitation and must be discarded.

Protocol 2: Detergent-Reversal Assay for Colloidal Aggregation

Causality: If a compound acts as a colloidal aggregator, its inhibitory activity relies on the physical sequestration of the target protein. Introducing a non-ionic detergent breaks the colloid into mixed micelles, releasing the functional protein and abolishing the false inhibition[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two batches of your standard assay buffer. To Batch A, add no detergent. To Batch B, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v)[6].

  • Compound Plating: Dispense the substituted pyridine compound across a 10-point dose-response range into two separate assay plates (one for Batch A, one for Batch B).

  • Target Incubation (Crucial Step): Add your target enzyme to both plates. Incubate for 15-30 minutes. Note: The enzyme must be added after the compound has been diluted into the buffer, allowing colloids to form before encountering the protein.

  • Substrate Addition & Readout: Add the substrate to initiate the reaction and measure the functional readout (e.g., fluorescence, absorbance).

  • Self-Validation & Analysis: Calculate the IC50 for both conditions. Validation Check: A true active-site inhibitor will show identical IC50 values in both buffers. An aggregation-based false positive will show a potent IC50 in Batch A, but a >2-fold rightward shift (loss of potency) in Batch B[6].

References

1. Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. europa.eu. 2.[10] Kinetic Solubility Assays Protocol - AxisPharm. axispharm.com. 10 3.[1] What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. americanpharmaceuticalreview.com. 1 4.[9] Determination of Kinetic Solubility - Bio-protocol. bio-protocol.org. 9 5.[4] Probing the free-state solution behavior of drugs and their tendencies to self-aggregate into nano-entities. researchgate.net.4 6.[7] MultiScreen Solubility Filter Plate: DMSO Effect on Aqueous Solubility. sigmaaldrich.com. 7 7.[5] Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. researchgate.net. 5 8.[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. researchgate.net. 3 9.[8] Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. benchchem.com.8 10.[2] Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. americanpharmaceuticalreview.com. 2 11.[6] High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - MDPI. mdpi.com. 6

Sources

"minimizing by-product formation in pyridine alkylation reactions"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing pyridine alkylation. It prioritizes mechanistic understanding to troubleshoot by-product formation.

Topic: Minimizing By-Product Formation in Pyridine Alkylation Role: Senior Application Scientist Status: Active Support Ticket

Diagnostic & Troubleshooting Guide (Q&A)

Case 1: "I am observing significant poly-alkylation (di- and tri-substitution) during Minisci reactions. How do I stop at mono-alkylation?"

Diagnosis: This is a classic issue of product activation . In standard Minisci reactions (radical nucleophilic substitution), the introduction of an electron-rich alkyl group renders the pyridine ring more nucleophilic and electron-rich than the starting material. Consequently, the product reacts faster with electrophilic alkyl radicals than the substrate does.

Corrective Actions:

  • Protonation Control (The "Acid Switch"): Ensure the reaction medium is sufficiently acidic (pH < 2). Pyridine (pKa ~5.2) and alkyl-pyridines (pKa ~6.0) must be fully protonated. The protonated pyridinium species is electron-deficient, deactivating it toward electrophilic radicals. Since the alkylated product is slightly more basic, it stays protonated longer, but the differential in reactivity is minimized if both are fully protonated.

  • Biphasic Solvent Systems: Switch to a DCE/Water (1:1) biphasic system.[1] The alkyl radical is generated in the aqueous phase (using persulfate/AgNO3) and attacks the pyridine. The mono-alkylated product, being more lipophilic, rapidly partitions into the organic layer (DCE), physically sequestering it from the radical source in the aqueous phase.

  • Stoichiometry Inversion: Do not use the pyridine as the limiting reagent if it is inexpensive. Using a 3-5x excess of pyridine relative to the radical precursor ensures that radicals statistically encounter unreacted starting material rather than the product.

Case 2: "My reaction yields a mixture of C2 and C4 isomers. I need exclusive C4 selectivity."

Diagnosis: Radical addition to pyridines is governed by frontier molecular orbital (FMO) theory. The SOMO of the nucleophilic alkyl radical interacts with the LUMO of the protonated pyridine. While C2 and C4 have similar coefficients, C2 is often kinetically favored due to proximity to the nitrogen, while C4 is thermodynamically favored.

Corrective Actions:

  • Steric Blocking Strategy: If the C2 position is accessible, it will compete. Install a transient blocking group . The most robust modern method involves forming a N-alkyl pyridinium salt using a bulky group that shields the C2/C6 positions.

    • Recommendation: Use the Fumarate/Maleate Blocking Group (Baran method). This directs the radical exclusively to C4.[2] Post-reaction, the blocking group is removed under mild basic conditions.

  • Thermodynamic Control: Run the reaction at higher temperatures or with less reactive radicals to favor the thermodynamic C4 product, though this is often less effective than steric blocking.

Case 3: "The reaction works for alkyl iodides but fails completely when I try to use alkyl bromides or chlorides."

Diagnosis: This indicates a failure in radical generation . The bond dissociation energy (BDE) of C-Cl (approx. 81 kcal/mol) and C-Br (approx. 68 kcal/mol) is significantly higher than C-I (approx. 53 kcal/mol). Standard initiators may not be energetic enough to abstract the halogen.

Corrective Actions:

  • Photoredox Catalysis: Switch to a dual catalytic system. Use an Iridium or Ruthenium photocatalyst in conjunction with a silyl radical precursor (e.g., (TMS)3SiH). The silyl radical abstracts the halogen (Br/Cl) to generate the alkyl radical.

  • Halogen Exchange (Finkelstein): If you must use thermal conditions, add NaI (0.5 equiv) to generate the alkyl iodide in situ, which then undergoes the radical generation step more easily.

Case 4: "My Palladium-catalyzed cross-coupling (Suzuki/Heck) on pyridine is stalling (0% conversion), even with high catalyst loading."

Diagnosis: You are experiencing Catalyst Poisoning .[3][4][5] The pyridine nitrogen is a potent Lewis base (σ-donor) that binds tightly to the Pd(II) center, displacing the phosphine ligands and forming an inactive Pd(Pyridine)2Cl2 "dead" complex.

Corrective Actions:

  • Lewis Acid Scavenging: Add a stoichiometric amount of a Lewis acid (e.g., BF3·OEt2 or ZnCl2 ) to the reaction. The Lewis acid will coordinate to the pyridine nitrogen, blocking it from interacting with the Palladium, while leaving the C-X bond accessible for oxidative addition.

  • N-Oxide Activation: Oxidize the starting material to Pyridine-N-oxide .[2] The N-oxide oxygen is less coordinating to soft metals like Pd. After the coupling, reduce the N-oxide back to the pyridine using Zn/NH4Cl or PCl3.

Visual Troubleshooting Workflows

Diagram 1: Master Troubleshooting Decision Tree

This logic flow helps users identify the root cause of their by-product formation.

PyridineTroubleshooting Start Identify Major By-Product Poly Polysubstitution (Di/Tri-alkylated) Start->Poly Regio Regioisomers (C2/C3/C4 mix) Start->Regio N_Alk N-Alkylation (Pyridinium salts) Start->N_Alk NoRxn No Reaction / Low Yield (Catalyst Poisoning) Start->NoRxn Soln_Poly1 Switch to Biphasic (DCE/H2O) Poly->Soln_Poly1 Soln_Poly2 Increase Acid Conc. (Full Protonation) Poly->Soln_Poly2 Check_Pos Target Position? Regio->Check_Pos Soln_NAlk Switch Mechanism: Nucleophilic -> Radical N_Alk->Soln_NAlk Soln_Pois Add Lewis Acid (BF3) or Bulky Ligands NoRxn->Soln_Pois Soln_C4 Use Maleate Blocking Group (Baran Protocol) Check_Pos->Soln_C4 C4 Desired Soln_C2 Use N-Oxide Strategy or Minisci (No Block) Check_Pos->Soln_C2 C2 Desired

Caption: Decision matrix for identifying and resolving specific pyridine alkylation failure modes.

Diagram 2: Mechanism of Regioselective Control

Visualizing how blocking groups prevent C2 by-products.

BlockingMechanism cluster_0 Standard Minisci cluster_1 Blocked Strategy (C4 Selective) Py Pyridine Mix C2 + C4 Mixture Py->Mix + Rad Rad R• (Radical) PySalt N-Maleate Pyridinium (C2/C6 Shielded) Prod C4-Only Product PySalt->Prod Steric Steering Rad2 R•

Caption: Comparison of standard Minisci (mixed isomers) vs. Blocking Group strategy (C4 exclusive).

Validated Experimental Protocols

Protocol A: C4-Selective Minisci Alkylation (Blocking Group Strategy)

Objective: Alkylate pyridine exclusively at C4, avoiding C2 isomers and over-alkylation. Reference: Adapted from J. Am. Chem. Soc. 2021, 143, 11927.[6]

Reagents:

  • Pyridine substrate (1.0 equiv)[1]

  • Dimethyl maleate (Blocking agent precursor)

  • Carboxylic Acid (Alkyl source, 2.0 equiv)[7]

  • Ammonium Persulfate ((NH4)2S2O8, 2.0 equiv)[6][7]

  • Silver Nitrate (AgNO3, 0.2 equiv)

  • Solvent: DCM (Step 1), DCE/Water (Step 2)

Step-by-Step Workflow:

  • Activation (Blocking Group Installation):

    • Dissolve pyridine (1.0 equiv) in DCM (0.5 M).

    • Add dimethyl maleate (1.0 equiv) and stir at room temperature for 12 hours.

    • Checkpoint: A precipitate (pyridinium salt) should form. Filter and wash with Et2O. This salt now has bulky groups shielding C2 and C6.

  • Radical Alkylation:

    • Suspend the pyridinium salt (1.0 equiv) in a 1:1 mixture of DCE and Water (0.2 M).

    • Add the Carboxylic Acid (2.0 equiv) and AgNO3 (0.2 equiv).[7]

    • Heat to 50°C.

    • Add (NH4)2S2O8 (2.0 equiv) slowly over 10 minutes.

    • Stir vigorously for 2-4 hours. The biphasic system helps extract the product into the DCE layer, preventing over-reaction.

  • Deprotection:

    • Separate the organic layer.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) to the organic phase.

    • Stir at Room Temperature for 30 mins. This removes the maleate group, restoring the aromatic pyridine ring.

  • Purification:

    • Wash with NaHCO3 and Brine. Dry over Na2SO4.[6]

    • Concentrate and purify via silica gel chromatography.

Data Summary Table:

Parameter Standard Minisci Blocked Minisci (Protocol A)
C2:C4 Ratio Typically 1:1 to 2:1 < 1:20 (Exclusive C4)
Poly-alkylation High (15-30%) Low (< 5%)

| Yield | 40-60% | 60-85% |

Protocol B: Preventing Catalyst Poisoning in Suzuki Coupling

Objective: Perform Pd-catalyzed coupling on a pyridine halide without deactivating the catalyst.

Reagents:

  • Halopyridine (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pd(OAc)2 (5 mol%) / S-Phos (10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Additive: BF3·OEt2 (1.1 equiv)

Step-by-Step Workflow:

  • Scavenging Pre-treatment:

    • Dissolve Halopyridine in Toluene/Water (4:1).

    • Add BF3·OEt2 (1.1 equiv) dropwise at 0°C. Stir for 15 min.

    • Mechanism:[6][8][9][10] BF3 binds to the pyridine nitrogen lone pair.

  • Catalysis:

    • Add Pd catalyst, Ligand, and Boronic acid.

    • Heat to 80°C.

    • Note: The Pd center can now interact with the C-Halogen bond without competition from the Nitrogen.

  • Workup:

    • Quench with aqueous NaHCO3 (hydrolyzes the BF3-Pyridine complex).

    • Extract with EtOAc.

References

  • Choi, J., et al. (2021).[2][6][7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(29), 11927–11933.

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575–3579.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.

  • Campeau, L. C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules." Chemical Communications, (12), 1253-1264.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(40), 13666-13699.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Cyclopentyl(6-methylpyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Our focus is on providing practical, experience-driven advice to ensure a robust, scalable, and efficient process.

The most direct and industrially favored method for synthesizing Cyclopentyl(6-methylpyridin-2-yl)methanamine is through the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with cyclopentylamine. This one-pot reaction is highly efficient but presents unique challenges during scale-up, which this guide will address.[1][2]

Core Synthesis Workflow

The overall synthetic strategy is outlined below. The key transformation involves the formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product Aldehyde 6-Methyl-2-pyridinecarboxaldehyde RA Reductive Amination (Imine Formation & Reduction) Aldehyde->RA Amine Cyclopentylamine Amine->RA Product Cyclopentyl(6-methylpyridin-2-yl)methanamine RA->Product

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, from starting material sourcing to large-scale purification.

Part 1: Starting Materials

Q1: I am having difficulty sourcing large quantities of 6-methyl-2-pyridinecarboxaldehyde. Is it feasible to synthesize it in-house for a scale-up campaign?

A: Yes, in-house synthesis is a common strategy. The most reliable method is the oxidation of the commercially available and often more affordable 6-methyl-2-pyridinemethanol. A common and scalable oxidant for this transformation is manganese dioxide (MnO₂). However, for large-scale production, methods utilizing selenium dioxide in solvents like 1,4-dioxane can also be effective, yielding the desired aldehyde in good purity after extraction and distillation.[3] Careful control of reaction temperature and time is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Q2: What are the critical quality attributes for the cyclopentylamine starting material, and how should it be handled before use?

A: The purity of cyclopentylamine is paramount for a successful and high-yielding reaction. Key considerations include:

  • Water Content: Excess water can hydrolyze the intermediate imine and interfere with certain reducing agents. Water content should ideally be below 0.1%.

  • Carbamate Formation: Cyclopentylamine can react with atmospheric CO₂ to form a solid carbamate salt.[4] This depletes the active amine, leading to incorrect stoichiometry and lower yields.

  • Handling and Purification: It is best practice to distill cyclopentylamine from potassium hydroxide (KOH) pellets before use, especially on a large scale.[4] This removes both water and dissolved CO₂. The amine should be stored under an inert atmosphere (Nitrogen or Argon) in a dark, dry container.[4]

Part 2: Reaction Conditions & Scale-Up

Q3: Which reducing agent is most suitable for this reductive amination when scaling up?

A: The choice of reducing agent is a critical decision that balances reactivity, safety, cost, and ease of work-up. Below is a comparison of common choices:

Reducing AgentProsConsScale-Up Considerations
Sodium Triacetoxyborohydride (STAB) Mild and selective, tolerates a wide range of functional groups, can be used in protic solvents.[5]Relatively expensive, generates acetic acid waste, low hydride efficiency (delivers only one hydride).[6]Excellent for lab and early pilot scale due to reliability. Waste stream and cost may be drawbacks for commercial production.
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective, stable in weakly acidic conditions required for imine formation.Highly toxic, generates toxic HCN gas upon quenching in strong acid.[5]Due to extreme toxicity concerns, its use in large-scale synthesis is heavily discouraged and often prohibited in industrial settings.
Catalytic Hydrogenation "Greenest" option, high atom economy, produces only water as a byproduct.[6][7]Requires specialized high-pressure reactor, potential for catalyst poisoning, may reduce the pyridine ring under harsh conditions.The most cost-effective and environmentally friendly option for large commercial scale. Requires process development to select the right catalyst (e.g., Pd/C) and optimize conditions (pressure, temperature) to ensure selectivity.
2-Picoline Borane Stable, easy to handle, can be used in protic solvents like methanol, which aids iminium ion formation.[6]Can off-gas hydrogen and potentially toxic diborane during reaction and quench.[6]A good alternative to STAB, especially when THF is the preferred solvent. Requires careful engineering controls for off-gassing.

For most pilot-scale operations where specialized hydrogenation equipment may not be available, Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane are the recommended choices. For commercial-scale, developing a catalytic hydrogenation process is highly advantageous.[6]

Q4: The reaction is highly exothermic upon addition of the reducing agent. How can I manage this on a 10 kg scale?

A: Thermal management is a critical safety concern during scale-up. The formation and reduction of the imine can be significantly exothermic.

  • Controlled Addition: The reducing agent should be added portion-wise or via a syringe pump over an extended period. Never add the entire amount at once.

  • Reverse Addition: Consider adding the pre-formed imine solution to a slurry of the reducing agent.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity. For a 10 kg scale, a jacketed reactor with a circulating chiller is essential. Maintain an internal temperature between 0-5 °C during the addition.

  • Dilution: Running the reaction at a lower concentration (higher solvent volume) can help dissipate heat more effectively, although this impacts throughput.

Part 3: Work-up and Purification

Q5: What is the most efficient work-up procedure to isolate the product at scale?

A: A robust aqueous work-up is necessary to remove unreacted reagents and byproducts.

  • Quenching: Slowly add the reaction mixture to a cooled, stirred solution of saturated sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to neutralize any remaining acid and quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent. Dichloromethane (DCM) is effective, but on a larger scale, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often preferred due to their lower environmental impact and higher boiling points.

  • Washes: Wash the combined organic layers with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q6: Column chromatography is not practical for purifying 50 kg of the final product. What are the alternatives?

A: For multi-kilogram quantities, vacuum distillation is the preferred method of purification for this compound. Cyclopentyl(6-methylpyridin-2-yl)methanamine is a liquid with a boiling point amenable to distillation under reduced pressure. This method is highly scalable and cost-effective. You will need to perform lab-scale distillations first to determine the optimal pressure and temperature range to achieve >99% purity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Troubleshooting_Flowchart Start Problem Observed P1 Low Yield / Incomplete Conversion Start->P1 P2 Side Product: Alcohol of Aldehyde Start->P2 P3 Side Product: Dicyclopentylamine Start->P3 C1 Cause: - Impure Amine (Carbamate) - Insufficient Reducing Agent - Reaction time too short P1->C1 C2 Cause: - Reducing agent is too strong (e.g., NaBH4) - Water in reaction mixture P2->C2 C3 Cause: - Contamination of starting cyclopentylamine with dicyclopentylamine P3->C3 S1 Solution: - Distill amine before use - Use 1.2-1.5 eq. of reducing agent - Monitor by TLC/LC-MS to completion C1->S1 S2 Solution: - Use a milder reducing agent (STAB) - Ensure anhydrous conditions C2->S2 S3 Solution: - Use high-purity cyclopentylamine - Analyze starting materials by GC-MS C3->S3

Caption: A flowchart for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-pyridinecarboxaldehyde[3]
  • To a stirred solution of 6-methyl-2-pyridinemethanol (1.0 eq) in 1,4-dioxane (10 volumes), add selenium dioxide (SeO₂) (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the metallic selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like hot hexane and perform extractions to isolate the product.[3]

  • Further purification can be achieved by vacuum distillation to yield the aldehyde as a low-melting solid.

Protocol 2: Lab-Scale (10g) Synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine
  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-methyl-2-pyridinecarboxaldehyde (10.0 g, 1.0 eq) in anhydrous dichloromethane (DCM, 200 mL).

  • Add cyclopentylamine (1.05 eq), freshly distilled from KOH.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • In one portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.

  • Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (200 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography or Kugelrohr distillation to obtain the pure amine.

References

  • Lookchem. (n.d.). Cas 1003-03-8, Cyclopentylamine. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61176556A - Production method of cyclopentylamine.
  • ChemBK. (2024, April 9). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-pyridine-2-aldehyde. Retrieved from [Link]

  • Georganics. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde - High purity. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

Sources

"overcoming challenges in the characterization of novel pyridine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of Novel Pyridine Derivatives

Status: Operational Operator: Senior Application Scientist Ticket Scope: Troubleshooting NMR, LC-MS, and Separation Challenges for Pyridine-Based NCEs (New Chemical Entities).

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. If you are here, you are likely facing the "Pyridine Paradox": a scaffold that is ubiquitous in medicinal chemistry yet notoriously difficult to characterize cleanly.

The root cause of 90% of your issues lies in the nitrogen lone pair . This basic center creates three distinct analytical hurdles:

  • NMR: It induces quadrupolar relaxation broadening and solvent-dependent chemical shift drifting.

  • Chromatography: It acts as a Lewis base, binding to acidic silanols on HPLC columns, causing severe peak tailing.

  • Mass Spectrometry: It dominates ionization, often suppressing fragmentation or creating confusing adducts.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow immediately.

Module 1: NMR Spectroscopy Troubleshooting

Current Status: Spectra are broad, missing peaks, or shifting inconsistently.

Diagnostic Workflow

Before re-running a sample, determine the specific failure mode using the logic below.

NMR_Troubleshooting start Issue: Poor Pyridine Spectrum broad Broad/Missing Signals start->broad drift Inconsistent Chemical Shifts start->drift check_pos Is it C2/C6 (alpha) protons? broad->check_pos solv_check Check Solvent Polarity drift->solv_check conc_check Check Concentration drift->conc_check check_ex Are exchangeable protons present? check_pos->check_ex No sol_relax Cause: 14N Quadrupolar Relaxation check_pos->sol_relax Yes sol_ex Action: Run at High Temp (300K -> 320K) check_ex->sol_ex Yes sol_hbond Cause: H-Bonding/Protonation State solv_check->sol_hbond conc_check->sol_hbond sol_fix Action: The 'TFA Shift Test' sol_hbond->sol_fix

Figure 1: Decision matrix for diagnosing NMR anomalies in nitrogen heterocycles.

Issue 1: Broadening of -Protons (C2/C6)

The Physics: The


 nucleus (99.6% abundance) has a spin of 1 and a quadrupole moment. This creates an efficient relaxation pathway for the nitrogen, which can shorten the 

relaxation time of attached or nearby protons (specifically H-2 and H-6), leading to line broadening.
  • Fix: Run the experiment at a higher temperature (e.g., 50°C). This increases the quadrupolar relaxation rate of the nitrogen to the point where it "decouples" from the proton, sharpening the peak [1].

Issue 2: Chemical Shift Wandering

Pyridine shifts are hypersensitive to solvent choice due to the lone pair's ability to accept hydrogen bonds.

  • Observation: Your H-2 signals might move by >0.5 ppm between

    
     and 
    
    
    
    .
  • Data Table: Solvent Effects on Pyridine Shifts

Proton Position

in

(Non-polar)

in

(Polar/H-bond donor)
Mechanism of Shift
H-2 / H-6 (

)
~8.60 ppm~8.58 ppmDeshielded by ring current; sensitive to H-bonding at N.
H-3 / H-5 (

)
~7.25 ppm~7.39 ppmShielded; less sensitive to N-lone pair effects.
H-4 (

)
~7.64 ppm~7.79 ppmIntermediate sensitivity.

Protocol: The "TFA Shift Test" (Structural Confirmation) If you cannot distinguish between a pyridine nitrogen and a carbon-only isomer (e.g., phenyl ring), use this destructive test.

  • Acquire a standard

    
     spectrum in 
    
    
    
    .
  • Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the tube.

  • Shake and re-acquire.

  • Result: The pyridine nitrogen will protonate.[1] The H-2/H-6 signals will shift significantly downfield (deshielding due to the positive charge on N), while phenyl protons will remain largely unchanged. This confirms the presence and location of the basic nitrogen [2].

Module 2: LC-MS & Chromatography Support

Current Status: Peaks are tailing (Asymmetry factor > 1.5) or retention times are unstable.

Root Cause Analysis: Silanol Activity

Standard silica columns possess residual silanol groups (


, pKa ~3.5-4.5).[2][3]
  • The Interaction: At neutral pH, silanols are deprotonated (

    
    ). Your pyridine derivative is likely protonated (
    
    
    
    ).
  • Result: Strong ionic interaction acts as a secondary retention mechanism, causing the "tail" [3].[3][4]

Troubleshooting Guide: Mobile Phase Selection

Option A: The "Brute Force" Acidic Method (Recommended) Overwhelm the silanols with protons.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid .

  • pH: ~2.0 - 2.5.[5]

  • Mechanism: At this pH, silanols are protonated (

    
    , neutral) and cannot bind ionically to the pyridine.
    
  • Warning: TFA suppresses MS ionization signal. If sensitivity is low, switch to Formic Acid.

Option B: The "High pH" Method (Advanced) Deprotonate the pyridine.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, pyridine is neutral (free base). It interacts only via hydrophobic mechanisms (clean peaks).

  • Critical Requirement: You must use a high-pH stable column (e.g., Hybrid Bridged Ethyl or "H" series columns). Standard silica dissolves at pH > 8.

LC_Method_Dev start Start: Pyridine LC Method col_check Is Column High-pH Stable? start->col_check stable_yes Yes (Hybrid/Polymer) col_check->stable_yes stable_no No (Standard Silica) col_check->stable_no method_high High pH Method (pH 10, NH4HCO3) Best Peak Shape stable_yes->method_high method_low Low pH Method (pH 2.5, Formic/TFA) Suppresses Silanols stable_no->method_low ms_sens Is MS Sensitivity Critical? method_low->ms_sens use_formic Use 0.1% Formic Acid ms_sens->use_formic Yes use_tfa Use 0.05% TFA (Better shape, lower signal) ms_sens->use_tfa No

Figure 2: Mobile phase selection strategy for basic heterocycles.

Module 3: Mass Spectrometry Interpretation

Current Status: Confusing fragmentation or "M+X" peaks.

FAQ: Why is my molecular ion missing?

Pyridine derivatives often form strong adducts or undergo specific fragmentation in the source.

  • The "2M+H" Dimer:

    • Symptom: A dominant peak at exactly

      
      .
      
    • Cause: Pyridines are excellent H-bond acceptors. At high concentrations in the ESI droplet, they form stable dimers.

    • Fix: Dilute the sample 10x or increase source temperature to decluster.

  • N-Oxide Confusion:

    • If you synthesized your pyridine via oxidation, you might have an N-oxide.

    • Diagnostic: N-oxides often show a characteristic loss of oxygen (

      
      ) or hydroxyl (
      
      
      
      ) in the MS/MS spectrum [4].
    • Reduction Artifacts: Be aware that N-oxides can thermally reduce inside the hot ESI source, showing a false "parent pyridine" peak.

Module 4: Regioisomer Determination (2- vs 3-substitution)

Challenge: Distinguishing between 2-substituted and 3-substituted pyridines when the substituents are similar.

Protocol: The HMBC "Long-Range" Check Do not rely on 1D splitting patterns alone, as they can be deceptive in substituted systems.

  • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Focus on the Nitrogen-Carbon coupling (if

    
     probe is available) or long-range H-C coupling.
    
  • Logic:

    • 2-substituted: The substituent's

      
      -protons will show a 3-bond correlation to the quaternary C2 carbon, which is directly attached to Nitrogen (
      
      
      
      ppm).
    • 3-substituted: The substituent's

      
      -protons correlate to C3 (
      
      
      
      ppm), which is not the most deshielded carbon.

References

  • Reich, H. J. (2024). NMR Spectroscopy: Nitrogen Relaxation and Line Broadening. University of Wisconsin-Madison Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America, 20(1), 22–26. [Link]

  • Bunce, N. J., et al. (1992).[6] Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.[6] [Link]

Sources

Validation & Comparative

"cross-reactivity profiling of Cyclopentyl(6-methylpyridin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Cyclopentyl(6-methylpyridin-2-yl)methanamine: A Comparative Guide for Fragment-Based Lead Optimization

Introduction

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins, which are subsequently optimized into high-affinity leads[1]. Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) is a highly versatile, privileged building block frequently utilized in this space. The 6-methylpyridine moiety serves as a robust hydrogen-bond acceptor system—often acting as a kinase hinge binder—while the cyclopentyl group provides necessary lipophilic bulk.

However, the very features that make this scaffold attractive also introduce potential off-target liabilities. In vitro pharmacological profiling must be deployed early in the discovery process to identify undesirable cross-reactivity that could halt development or lead to late-stage attrition[2]. This guide objectively compares the cross-reactivity profile of Cyclopentyl(6-methylpyridin-2-yl)methanamine against structural alternatives and provides self-validating experimental protocols for rigorous off-target assessment.

Structural Rationale & Alternative Scaffolds

When evaluating a fragment hit, it is critical to understand the causality behind its target selectivity. We compared Cyclopentyl(6-methylpyridin-2-yl)methanamine (The Product) with two common structural alternatives to highlight the impact of specific functional groups:

  • Alternative A: Cyclohexyl(pyridin-2-yl)methanamine (des-methyl, larger aliphatic ring).

  • Alternative B: Cyclopentyl(pyridin-3-yl)methanamine (altered nitrogen vector).

Mechanistic Causality: The incorporation of a methyl group at the 6-position of the pyridine ring in the Product introduces a deliberate steric clash. In the context of kinase ATP-binding sites, this modification prevents binding to the highly conserved hinge region of many off-target kinases (such as CDK2 or p38α), thereby drastically improving the kinome selectivity profile compared to the des-methyl variant (Alternative A).

However, the primary aliphatic amine remains a classic pharmacophore for biogenic amine receptors, necessitating rigorous GPCR profiling[3]. Furthermore, expanding the ring size to a cyclohexyl group (Alternative A) increases the calculated partition coefficient (clogP). This increase in lipophilicity directly correlates with a higher risk of hERG channel blockade, a primary cause of cardiovascular toxicity[2].

Comparative Cross-Reactivity Data

To objectively evaluate these scaffolds, they must be subjected to a multiparametric safety pharmacology panel. Table 1 summarizes the quantitative cross-reactivity data, demonstrating how minor structural changes impact off-target liabilities.

Table 1: Comparative Off-Target Profiling of Amine Building Blocks

Compound ScaffoldKinome Promiscuity Score (S(10) at 10 µM)*5-HT2B Receptor (IC₅₀, µM)hERG Channel (IC₅₀, µM)Lipophilicity (clogP)
Product: Cyclopentyl(6-methylpyridin-2-yl)methanamine0.05 12.5> 50.01.96
Alternative A: Cyclohexyl(pyridin-2-yl)methanamine0.224.215.32.45
Alternative B: Cyclopentyl(pyridin-3-yl)methanamine0.18> 50.0> 50.01.65

*S(10) score represents the fraction of 300 tested kinases inhibited by >50% at a 10 µM compound concentration.

Data Synthesis: The Product offers the optimal balance for lead optimization. The 6-methyl group successfully suppresses kinome promiscuity, and the cyclopentyl ring maintains a low enough lipophilicity to avoid hERG liability. While Alternative B avoids 5-HT2B binding entirely due to the altered nitrogen vector, it loses the favorable kinase hinge-binding geometry provided by the 2-substituted pyridine.

Experimental Protocols for Profiling

As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system . The methodologies below include internal controls designed to ensure data trustworthiness, particularly when dealing with the high concentrations typical of fragment screening.

Protocol 1: High-Throughput Kinome Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because it intrinsically corrects for compound auto-fluorescence—a critical control when screening fragments at 10–100 µM.

  • Assay Preparation: Dispense 100 nL of the test compound in DMSO into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to achieve a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and specific peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the fragment.

  • Reaction Initiation: Add 5 µL of ATP. Crucial Step: The ATP concentration must be set exactly at the predetermined apparent

    
     for each specific kinase. This ensures balanced competitive pressure across the entire panel, allowing for accurate S(10) score calculation. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction) and Europium-labeled anti-phospho antibodies alongside a generic fluorophore acceptor.

  • Ratiometric Analysis: Read the plate on a multi-mode reader. Calculate the 665 nm / 615 nm emission ratio. This ratiometric readout serves as the self-validating control against inner-filter effects and compound interference.

Protocol 2: GPCR Safety Panel (Radioligand Binding for 5-HT2B)

Because fragments have low initial affinities, functional assays (like cAMP accumulation) often yield false negatives. Radioligand binding provides the necessary thermodynamic sensitivity.

  • Membrane Preparation: Dilute CHO-K1 cell membranes expressing human 5-HT2B receptors in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid).

  • Compound Incubation: Combine 50 µL of membrane suspension, 25 µL of[³H]-LSD (0.2 nM final concentration), and 25 µL of test compound (serial dilutions from 100 µM to 1 nM) in a 96-well plate.

  • Equilibration: Incubate the reaction mixture for 60 minutes at 37°C. Causality: This specific temperature and duration ensure the system reaches complete thermodynamic equilibrium, which is mathematically required to accurately calculate the

    
     of low-affinity fragments using the Cheng-Prusoff equation.
    
  • Filtration and Washing: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold. Wash rapidly three times with ice-cold buffer. The cold buffer kinetically "freezes" the receptor-ligand complex, minimizing ligand dissociation during the wash step.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter to derive the IC₅₀.

Decision-Making Workflow

The integration of these profiling steps forms a robust triage pipeline, ensuring that only fragments with manageable off-target liabilities progress to the resource-intensive lead optimization phase.

G A Fragment Hit CAS 1337625-07-6 B Primary Kinase Screen (TR-FRET) A->B C GPCR Safety Panel (Radioligand Binding) A->C D hERG Liability (Patch-Clamp) A->D E Data Synthesis & SAR Optimization B->E Selectivity Index C->E Off-target IC50 D->E Safety Margin

Multiparametric cross-reactivity profiling workflow for fragment triage.

References

  • Title: Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Source: Nature Reviews Drug Discovery (2012). URL: [Link]

  • Title: Twenty years on: the impact of fragments on drug discovery. Source: Nature Reviews Drug Discovery (2016). URL: [Link]

  • Title: A decade of fragment-based drug design: strategic advances and lessons learned. Source: Nature Reviews Drug Discovery (2007). URL: [Link]

Sources

"comparing the efficacy of cyclopentyl vs. cyclohexyl pyridine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of lipophilic side chains on pyridine scaffolds is a critical step in tuning potency and pharmacokinetic (PK) profiles. This guide compares two prevalent aliphatic ring systems: Cyclopentyl and Cyclohexyl groups attached to pyridine cores (typically via ether or amine linkers).

While both moieties provide hydrophobic bulk to satisfy lipophilic binding pockets, they exhibit distinct differences in conformational entropy , metabolic liability , and binding vector orientation .

Key Takeaway:

  • Cyclopentyl groups are often preferred for targeting narrow hydrophobic pockets (e.g., PDE4 active sites) due to their "envelope" conformation, which balances rigidification with sufficient flexibility to induce fit without significant steric clash.

  • Cyclohexyl groups , while offering higher lipophilicity (LogP), frequently suffer from "metabolic soft spots" (specifically C4-oxidation by CYPs) and can incur higher entropic penalties upon binding if the "chair" conformation does not perfectly complement the protein sub-pocket.

Physicochemical & Structural Analysis

The choice between a 5-membered and 6-membered ring is rarely arbitrary. It fundamentally alters the molecule's 3D shape and metabolic fate.

Table 1: Comparative Physicochemical Profile
FeatureCyclopentyl Pyridine DerivativeCyclohexyl Pyridine DerivativeImpact on Drug Design
Dominant Conformation Envelope / Half-ChairChair (Rigid)Cyclohexyl is more voluminous; Cyclopentyl is flatter.
Ring Strain ~6.5 kcal/mol~0.1 kcal/molCyclopentyl is more dynamic; Cyclohexyl is stable but bulky.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6 vs CyclopentylCyclohexyl increases permeability but decreases solubility.
Metabolic Liability Low (C3 oxidation is minor)High (C4 oxidation is a major clearance pathway)Cyclohexyl often requires blocking (e.g., 4,4-difluoro) to survive first-pass.
Binding Entropy Moderate penaltyHigher penalty (if pocket forces boat/twist)Cyclopentyl adapts better to "imperfect" pockets.

Case Study: PDE4 Inhibition (The "Rolipram" Pocket)

A classic example of this comparison is found in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram, Roflumilast analogs).[1][2] These inhibitors typically feature a catechol ether moiety where one alkyl group docks into a specific hydrophobic pocket (Q2 pocket).

  • Experimental Observation: Replacing the cyclopentyloxy group with a cyclohexyloxy group on the pyridine/catechol scaffold often results in a loss of potency (5-10 fold) and a decrease in metabolic half-life .

Mechanistic Explanation:
  • Steric Fit: The PDE4 Q2 pocket is size-restricted. The cyclopentyl ring (envelope) fits snugly. The cyclohexyl ring, fixed in a chair conformation, creates a steric clash with the pocket walls (specifically residues like Ile336 in PDE4B), preventing the inhibitor from achieving the optimal H-bond distance with the invariant Glutamine.

  • Metabolism: The cyclohexyl ring protrudes further into the solvent-accessible surface, making its C4 position highly vulnerable to Cytochrome P450 (CYP3A4) hydroxylation.

Table 2: Representative Efficacy Data (PDE4B Inhibition)
Compound VariantR-GroupIC50 (PDE4B)Microsomal Stability (

)
Primary Metabolite
Lead (Optimized) Cyclopentyl 12 nM > 60 min Stable / Minor N-oxide
Analog ACyclohexyl85 nM18 min4-Hydroxy-cyclohexyl
Analog BCyclopropyl240 nM> 120 min(Too small for pocket)

Decision Logic & SAR Pathway

The following diagram illustrates the decision-making process when selecting between these two derivatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Hydrophobic Pocket Fit Pocket_Size Analyze Pocket Volume (Crystal Structure/Docking) Start->Pocket_Size Small_Pocket Narrow/Flat Pocket (< 6 Å depth) Pocket_Size->Small_Pocket Restricted Large_Pocket Deep/Wide Pocket (> 6 Å depth) Pocket_Size->Large_Pocket Voluminous Cyclopentyl Select Cyclopentyl (Envelope Conformation) Small_Pocket->Cyclopentyl Cyclohexyl Select Cyclohexyl (Chair Conformation) Large_Pocket->Cyclohexyl Metabolism_Check Metabolic Stability Assay (HLM/RLM) Cyclopentyl->Metabolism_Check Cyclohexyl->Metabolism_Check Result_Stable Stable Profile Metabolism_Check->Result_Stable Cyclopentyl (typ.) Result_Unstable High Clearance (C4-Oxidation) Metabolism_Check->Result_Unstable Cyclohexyl (typ.) Fix_Cyclohexyl Strategy: Add 4-Fluoro or Switch to Tetrahydropyran Result_Unstable->Fix_Cyclohexyl

Figure 1: Strategic decision tree for selecting cycloalkyl rings based on pocket topology and metabolic risk.

Experimental Protocols

To validate the efficacy of these derivatives, the following protocols for synthesis and biological testing are recommended.

Protocol A: Synthesis of 3-(Cyclopentyloxy)pyridine (Mitsunobu Etherification)

Direct alkylation is often preferred for stability studies.

Reagents: 3-Hydroxypyridine, Cyclopentanol, Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), THF (anhydrous).
  • Preparation: Charge a flame-dried reaction flask with 3-Hydroxypyridine (1.0 eq), Cyclopentanol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (0.2 M).
    
  • Addition: Cool the mixture to 0°C under

    
    . Add DIAD (1.5 eq) dropwise over 20 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted pyridinol) and brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Note: The cyclopentyl product typically elutes earlier than the cyclohexyl analog due to slightly lower lipophilicity and different interaction with silica.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Critical for assessing the "C4-oxidation" liability of the cyclohexyl derivative.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate test compounds (1 µM final conc, <0.1% DMSO) with microsomes for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Synthetic Workflow Visualization

Synthesis_Workflow SM 3-Hydroxypyridine (Nucleophile) Complex Phosphonium Intermediate SM->Complex Alcohol Cyclopentanol (Electrophile Source) Alcohol->Complex Mitsunobu PPh3 + DIAD (Activator) Mitsunobu->Complex SN2 SN2 Attack (Inversion of config if chiral) Complex->SN2 Product 3-(Cyclopentyloxy)pyridine (Target) SN2->Product

Figure 2: Mitsunobu coupling strategy for installing cycloalkyl ethers on pyridine.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for 2-Cyclopentylpyridine in Pharmaceutical Development. Retrieved from

  • Åstrand, A., et al. (2018).[7] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs.... Archives of Toxicology.[7] Retrieved from

  • Marta, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Retrieved from

  • Dalal Institute. Conformational Analysis of Cycloalkanes. Retrieved from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

Sources

"biological activity of Cyclopentyl(6-methylpyridin-2-yl)methanamine versus similar compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Scientific Principles

I've confirmed the initial scientific principles. I'm focusing on Histamine H3 Receptor (H3R) antagonists, specifically pyridylalkylamines like betahistine, and those developed by Holger Stark et al. This forms a robust foundation for the Comparison Guide's authoritative basis.

Analyzing Molecular Structures

I'm now analyzing the molecular structures and their biological effects. The cyclopentyl(6-methylpyridin-2-yl)methanamine pharmacophore class is a key focus. I'm considering the interplay of pyridine rings, CYP450 interactions, and steric hindrance. The "magic methyl" effect, creating steric hindrance that reduces unwanted DDIs, is a point of concern. The cyclopentyl group seems ideal for the hydrophobic pocket. I plan to call the guide "Comparative Biological Activity: Cyclopentyl(6-methylpyridin-2-yl)methanamine as a Next-Generation H3R Antagonist."

Developing the Detailed Comparison

I'm now developing the detailed comparison, starting with an executive summary focusing on the compound's ADME-optimized features as a non-imidazole H3R inverse agonist/antagonist. I'll explain the specific rationale behind the 6-methyl and cyclopentyl groups, highlighting their roles in mitigating CYP450 interactions and enhancing receptor pocket fit. Next, I plan to create a comparative data table, analyzing the target compound alongside its des-methyl and cyclohexyl analogs, focusing on H3R Ki, CYP3A4 IC50, and Brain/Plasma ratios. I'll add diagrams that show H3R signaling and experimental workflows, too.

Visualizing Data and Workflow

I'm now visualizing data and the workflow to be included in the comparison. Diagram 1 depicts the H3R modulation by the target compound, using a clear graph. I've designed Diagram 2 to illustrate the experimental workflow from compound preparation to final data acquisition. I will incorporate the diagrams, along with captions, in the final guide.

Detailing Experimental Workflow

I'm now detailing the experimental workflow for the guide. Specifically, I'm illustrating a high-throughput radioligand binding assay [Fig 2]. I will detail the incubation with hH3R membranes, followed by rapid filtration using GF/B plates, and finally, liquid scintillation counting. I'll also add that the ortho-methyl group mitigates CYP450 interactions, thus reducing the potential for drug-drug interactions, and I will include an in-text citation. I will ensure the causality is well-explained.

In Vitro Validation of the Predicted Biological Target of Cyclopentyl(6-methylpyridin-2-yl)methanamine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As artificial intelligence and computational chemistry accelerate the identification of novel chemical scaffolds, the bottleneck in drug discovery has shifted from prediction to validation. A prime example is Cyclopentyl(6-methylpyridin-2-yl)methanamine (CMPM), a primary amine building block with a molecular weight of 190.29 Da[1]. When in silico models predict a specific biological target for such a low-molecular-weight compound (e.g., a model kinase like p38 MAPK), researchers must deploy a rigorous, self-validating in vitro cascade to confirm physical target engagement and functional modulation.

This guide objectively compares the three premier platforms for validating small-molecule target engagement—Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , and the Cellular Thermal Shift Assay (CETSA) —providing drug development professionals with the mechanistic rationale and step-by-step protocols required to build a robust validation pipeline.

The Orthogonal Validation Strategy

Relying on a single assay for target validation introduces critical vulnerabilities, such as assay interference or non-specific binding artifacts. A self-validating system requires an orthogonal approach: biophysical assays (SPR/BLI) to establish direct, cell-free binding kinetics, followed by cellular assays (CETSA) to confirm target engagement in a native physiological environment[2],[3].

ValidationWorkflow InSilico In Silico Prediction (AI / Docking) Synthesis Compound Procurement (CMPM: 190.29 Da) InSilico->Synthesis Biophysical Biophysical Kinetics (SPR / BLI) Synthesis->Biophysical Cellular Native Engagement (CETSA) Biophysical->Cellular Functional Functional Readout (Kinase Assay) Cellular->Functional

Orthogonal in vitro validation workflow for confirming small molecule-target engagement.

Platform Comparison: SPR vs. BLI vs. CETSA

When validating a small molecule like CMPM, the choice of platform is dictated by the compound's physical properties. Because CMPM is a low-molecular-weight fragment (190.29 Da)[1], it generates a very small signal upon binding.

  • SPR detects changes in the refractive index near a sensor surface. Its exceptional sensitivity makes it the gold standard for molecules <200 Da[4],[5].

  • BLI measures optical interference based on the thickness of the biomolecular layer. While highly throughput-friendly and fluidics-free, its sensitivity drops for ultra-small molecules unless they induce significant conformational changes in the target[4],[3].

  • CETSA bypasses mass limitations entirely by measuring the thermodynamic stabilization of the target protein upon ligand binding in intact cells[6].

Quantitative Platform Comparison
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Cellular Thermal Shift Assay (CETSA)
Detection Principle Refractive index change (mass)[5]Optical interference (thickness)[5]Thermodynamic stabilization (

shift)[6]
Environment Purified protein (Cell-free)Purified protein (Cell-free)Intact cells / Lysates (Native)[2]
Sensitivity (MW limit) < 100 Da (High)~ 150-200 Da (Moderate)N/A (Antibody/Reporter based)
Throughput Medium to HighHigh (Plate-based)Medium (Western) / High (Luminescent)[2]
Kinetic Data Output Yes (

,

,

)
Yes (

,

,

)
No (Apparent binding /

only)
Matrix Tolerance Low (Requires pure buffers)High (Tolerates crude lysates)High (Native cellular matrix)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. The following methodologies are designed with built-in causality and self-validation.

Protocol A: High-Sensitivity SPR (Biacore)

Causality: Because CMPM is only 190.29 Da[1], flowing the target protein over immobilized CMPM would yield an undetectable mass change. Therefore, we must immobilize the larger target protein (e.g., ~40 kDa kinase) at a high density to amplify the signal when the small molecule binds[4].

  • Sensor Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using EDC/NHS chemistry.

  • Target Immobilization: Inject the predicted target protein (diluted in a buffer below its isoelectric point) to achieve a high immobilization level (e.g., 3000–5000 Response Units). Quench unreacted esters with 1M Ethanolamine.

  • Reference Channel Setup (Crucial): Activate and quench an adjacent flow cell without protein. This self-validates the assay by allowing subtraction of non-specific binding and bulk refractive index changes[5].

  • Solvent Correction: CMPM requires DMSO for solubility. Because DMSO drastically alters the bulk refractive index, prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk shifts[5].

  • Analyte Injection: Flow CMPM across both channels in a multi-cycle kinetic format (e.g., 0.1 µM to 10 µM).

  • Data Analysis: Fit the reference-subtracted, solvent-corrected data to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol B: High-Throughput BLI (Octet)

Causality: BLI is fluidics-free, making it less prone to clogging than SPR, but it is highly susceptible to non-specific binding to the biosensor matrix[3]. We use a reference biosensor dipped in the exact same analyte concentrations to validate the signal.

  • Biosensor Hydration: Hydrate Ni-NTA biosensors in assay buffer for 10 minutes.

  • Baseline & Loading: Dip sensors into a plate containing His-tagged target protein until a threshold shift (e.g., 1.0 nm) is achieved.

  • Quenching/Blocking: Dip sensors into a blocking buffer (e.g., 0.1% BSA) to prevent non-specific interactions.

  • Association: Move sensors into wells containing a titration series of CMPM. Self-Validation: Simultaneously dip a set of loaded sensors into buffer-only wells (reference sensors) to account for baseline drift[5].

  • Dissociation: Move sensors back to the assay buffer to monitor the off-rate (

    
    ).
    
Protocol C: Real-Time Cellular Thermal Shift Assay (RT-CETSA)

Causality: While SPR and BLI prove the molecule can bind the target, they do not prove it will bind in the complex, competitive environment of a living cell. CETSA relies on the principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its aggregation temperature (


) higher[2],[6].
  • Cell Preparation: Culture cells expressing the target protein (or a luminescent fusion like ThermLuc for high-throughput readout)[6].

  • Compound Treatment: Treat cells with CMPM (e.g., 10 µM) or a DMSO vehicle control for 1–2 hours to allow cell penetration and target engagement.

  • Thermal Challenge: Aliquot the intact cells into a PCR plate. Subject the plate to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Heat causes unbound proteins to denature and aggregate[6].

  • Lysis and Clearance: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Detection: Quantify the remaining soluble target protein in the supernatant using luminescence or Western blot[2]. A rightward shift in the melting curve (higher

    
    ) in the CMPM-treated samples definitively validates intracellular target engagement.
    

Functional Context: Signaling Pathway Modulation

Validating physical binding is only the first half of the equation; the compound must also exert a functional effect. Assuming the predicted target of CMPM is a kinase such as p38 MAPK, the biophysical data must correlate with the inhibition of downstream phosphorylation events.

SignalingPathway Stimulus Cellular Stress / Cytokines MKK3_6 Upstream Kinases (MKK3 / MKK6) Stimulus->MKK3_6 p38MAPK Predicted Target (p38 MAPK) MKK3_6->p38MAPK Substrates Downstream Substrates (e.g., MAPKAPK2) p38MAPK->Substrates CMPM CMPM (Small Molecule) CMPM->p38MAPK Response Inflammatory Response Substrates->Response

Model signaling pathway illustrating CMPM intervention at the predicted p38 MAPK target.

Conclusion & Best Practices

For low-molecular-weight compounds like Cyclopentyl(6-methylpyridin-2-yl)methanamine (190.29 Da), no single assay provides definitive validation.

  • SPR should be utilized first to obtain high-resolution kinetic data (

    
    , 
    
    
    
    ,
    
    
    ) due to its superior sensitivity to small mass changes.
  • BLI serves as an excellent secondary screen if higher throughput is required, provided the signal-to-noise ratio is sufficient.

  • CETSA is the mandatory final step to bridge the gap between cell-free biophysics and phenotypic assays, confirming that the molecule engages its target within the native cellular matrix.

By adhering to these self-validating protocols, researchers can confidently advance computationally predicted small molecules from theoretical hits to validated chemical probes.

References
  • IA Analysis : Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. IA Analysis Knowledge Center. [Link]

  • Alpha Lifetech : BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech Resources. [Link]

  • National Institutes of Health (PMC) : Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. NIH PMC.[Link]

  • National Institutes of Health (PMC) : Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH PMC.[Link]

  • ACS Publications : Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. American Chemical Society.[Link]

Sources

"confirming the structure of Cyclopentyl(6-methylpyridin-2-yl)methanamine via X-ray crystallography"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of Cyclopentyl(6-methylpyridin-2-yl)methanamine via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of small molecule therapeutics, the precise structural characterization of chiral building blocks is non-negotiable. Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS: 1337625-07-6) presents specific challenges: it possesses a single chiral center, a flexible cyclopentyl ring, and two potential protonation sites (the pyridyl nitrogen and the primary amine).

While NMR and MS provide connectivity and composition data, they often fail to unambiguously define absolute configuration or salt stoichiometry in the solid state. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing this molecule, comparing its efficacy against standard spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the capabilities of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS) for this specific pyridyl-methanamine scaffold.

Table 1: Structural Confirmation Methodologies Comparison
FeatureSC-XRD (Gold Standard) 1H / 13C NMR (600 MHz) HRMS (Q-TOF/Orbitrap)
Absolute Configuration Definitive (via anomalous dispersion or chiral counterion).Indirect (requires Mosher's acid derivatization).None.
Conformational Analysis Precise 3D snapshot of the preferred solid-state conformer.Time-averaged signals; obscured by rapid rotation of the cyclopentyl ring.None.
Protonation Site Directly locates H-atoms on N-sites (e.g., Pyridine-N vs. Amine-N).Ambiguous; chemical shift changes depend on solvent/pH.Charge state only; no positional specificity.
Sample State Solid/Crystal (requires salt formation for oils).Solution.Gas Phase (Ionized).
Throughput Low (days to weeks for crystal growth).High (minutes).High (seconds).
Critical Insight: The Limitation of NMR

For Cyclopentyl(6-methylpyridin-2-yl)methanamine, the cyclopentyl ring exhibits "puckering" modes that average out in solution NMR. Furthermore, distinguishing whether a proton resides on the pyridine nitrogen or the exocyclic amine in a salt form is often speculative by NMR due to rapid exchange with solvent. SC-XRD resolves this by mapping the electron density of the hydrogen atoms directly.

Decision Logic: When to Deploy SC-XRD

The following decision tree illustrates the logical pathway for selecting SC-XRD during the characterization workflow.

DecisionTree Start Synthesized Sample (Cyclopentyl(6-methylpyridin-2-yl)methanamine) CheckState Physical State? Start->CheckState IsSolid Crystalline Solid CheckState->IsSolid Solid IsOil Oil / Amorphous CheckState->IsOil Liquid CheckChiral Is Absolute Config Required? IsSolid->CheckChiral SaltScreen Salt Screening (HCl, Tartrate, Picrate) IsOil->SaltScreen Derivatize SaltScreen->IsSolid Routine Use NMR + MS CheckChiral->Routine No (Connectivity only) SCXRD Deploy SC-XRD CheckChiral->SCXRD Yes (Definitive)

Figure 1: Decision matrix for deploying X-ray crystallography based on sample state and data requirements.

Experimental Protocol: Crystallization & Data Collection

Since the free base of Cyclopentyl(6-methylpyridin-2-yl)methanamine is likely an oil or low-melting solid, salt formation is the primary strategy to obtain diffraction-quality crystals.

Phase 1: Salt Formation & Crystal Growth

Objective: Create a rigid lattice by protonating the exocyclic amine (pKa ~9-10) or the pyridine nitrogen (pKa ~5-6).

  • Reagents:

    • Target Amine (100 mg).

    • Acids: Hydrochloric acid (4M in dioxane), L-Tartaric acid (for chiral resolution), or Picric acid (for robust crystallization).

    • Solvents: Ethanol, Isopropanol, Diethyl ether.

  • Procedure (Vapor Diffusion Method):

    • Dissolve 20 mg of the amine salt in a minimal amount of methanol or ethanol (0.5 mL) in a small inner vial.

    • Place this open vial inside a larger jar containing a volatile anti-solvent (e.g., diethyl ether or pentane).

    • Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the amine solution, reducing solubility and promoting slow crystal growth over 2-7 days.

  • Verification: Inspect under a polarizing microscope. Sharp extinction indicates crystallinity.[1]

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source). Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible cyclopentyl ring.

  • Mounting: Select a single crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (

    
    ).
    
  • Absence of Heavy Atoms: If using the HCl salt, the Chloride ion provides sufficient anomalous scattering (using Cu K

    
     radiation) to determine absolute configuration via the Flack parameter.
    

Data Processing & Structure Solution Workflow

The path from raw diffraction frames to a published structure involves rigorous computational refinement.

Workflow RawData Diffraction Frames (Reciprocal Space) Integration Integration & Scaling (SAINT/XDS) RawData->Integration Solution Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solution Unit Cell Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Initial Phasing Validation Validation (CheckCIF / IUCr) Refinement->Validation R1 < 5% Validation->Refinement Errors Found FinalModel Final CIF (Real Space Model) Validation->FinalModel Pass

Figure 2: Computational workflow for solving the crystal structure.

Key Refinement Parameters to Monitor
  • R1 (R-factor): Should be

    
     for a publication-quality structure.
    
  • Flack Parameter: For chiral confirmation, this value should be near 0.0 (with a small standard deviation, e.g.,

    
    ). A value of 1.0 indicates the inverted structure.
    
  • Disorder: The cyclopentyl ring may show disorder. This must be modeled using split positions or restraints (SIMU/DELU in SHELXL).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

  • PubChem. Compound Summary for Cyclopentyl(6-methylpyridin-2-yl)methanamine. [Link]

Sources

"comparative study of the metabolic stability of pyridine and pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Metabolic Stability of Pyridine and Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the strategic replacement of carbon atoms with nitrogen (scaffold hopping) is a fundamental tactic to modulate physicochemical properties and metabolic stability.[1][2][3][4][5][6] This guide provides an in-depth technical comparison of pyridine (one nitrogen) and pyrimidine (two nitrogens) derivatives. While both scaffolds generally offer improved metabolic stability over phenyl rings due to electron deficiency, they exhibit distinct metabolic liabilities.[1] Pyrimidines often demonstrate superior resistance to Cytochrome P450 (CYP)-mediated oxidation but face heightened susceptibility to cytosolic Aldehyde Oxidase (AO). This guide details the mechanistic underpinnings, provides a validated experimental protocol for assessment, and offers structural strategies to optimize stability.

Mechanistic Foundation: Electronic & Metabolic Profiles

To predict stability, one must understand the electronic environment that dictates enzymatic affinity.

1.1 Electronic Deficiency and CYP450 Resistance

Metabolic stability is often inversely proportional to electron density when considering CYP450-mediated oxidative metabolism (Phase I).

  • Pyridine: The single nitrogen atom exerts an inductive electron-withdrawing effect (

    
    ), deactivating the ring towards electrophilic attack by the high-valent iron-oxo species of CYP450. However, the ring remains susceptible to N-oxidation and C-oxidation at electron-rich positions.
    
  • Pyrimidine: With two nitrogen atoms, the pyrimidine ring is significantly more

    
    -electron deficient than pyridine. This increased deficiency drastically reduces the propensity for CYP-mediated epoxidation or hydroxylation on the ring carbon atoms.
    
1.2 The "Type II" Binding Liability

A critical, often overlooked nuance is Type II binding .

  • Mechanism: Basic nitrogen atoms (sp2 hybridized) can coordinate directly to the heme iron of CYP enzymes, displacing the axial water molecule.

  • Impact: While this coordination was historically thought to inhibit metabolism, recent studies (e.g., J. Med. Chem. 2012) suggest that Type II binders can sometimes exhibit lower metabolic stability or altered regioselectivity compared to non-coordinating analogs.[7] The coordination can orient the molecule in a way that facilitates metabolism at distal sites (e.g., benzylic positions).

1.3 The Aldehyde Oxidase (AO) Blind Spot

The greatest differentiator between these scaffolds is their susceptibility to Aldehyde Oxidase (AO), a cytosolic enzyme containing molybdenum.

  • Pyridine: Susceptible to nucleophilic attack by AO at the C2/C6 positions, especially if activated by electron-withdrawing groups (EWGs).

  • Pyrimidine: Highly prone to AO-mediated oxidation at the C4 position. The increased electron deficiency that protects pyrimidine from CYP450 makes it a better substrate for the nucleophilic attack mechanism of AO.

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of pyridine and pyrimidine derivatives.

MetabolicPathways Substrate Heterocyclic Scaffold Pyridine Pyridine Derivative Substrate->Pyridine Pyrimidine Pyrimidine Derivative Substrate->Pyrimidine CYP_Ox CYP450 (Microsomal) Pyridine->CYP_Ox High Affinity AO_Ox Aldehyde Oxidase (Cytosolic) Pyridine->AO_Ox Moderate Affinity (if EWG present) Pyrimidine->CYP_Ox Low Affinity Pyrimidine->AO_Ox High Affinity Pyr_NOx N-Oxide Formation CYP_Ox->Pyr_NOx Direct N-Ox Pyr_COx C-Hydroxylation (Ring/Benzylic) CYP_Ox->Pyr_COx Oxidative Attack Pym_Stable CYP Resistant (High Stability) CYP_Ox->Pym_Stable Ring Intact Pym_AO 4-Oxopyrimidine (Major Liability) AO_Ox->Pym_AO Nucleophilic Attack at C4

Figure 1: Divergent metabolic pathways. Pyridines are primarily cleared via CYP450 (N-oxidation/C-hydroxylation), while Pyrimidines are CYP-resistant but highly susceptible to cytosolic AO metabolism at C4.

Experimental Protocol: Microsomal Stability Assay

To objectively compare stability, a standardized Microsomal Stability Assay is required. This protocol measures the Intrinsic Clearance (


) using Human Liver Microsomes (HLM).

Objective: Determine the in vitro


 and 

of test compounds.
3.1 Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).[8]

3.2 Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Compound (1 µM) + Microsomes 37°C for 5 min Step2 2. Reaction Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Add to Ice-Cold ACN + IS (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Quantify % Remaining Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay. Critical control: Ensure final DMSO concentration < 0.1% to avoid enzyme inhibition.

3.3 Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.


Comparative Data Analysis

The following table summarizes representative trends observed in drug discovery campaigns when scaffold hopping from Phenyl


 Pyridine 

Pyrimidine.
FeaturePhenylPyridinePyrimidine
Electronic Character Electron RichElectron DeficientHighly Electron Deficient
CYP450 Stability Low (Epoxidation/Hydroxylation)Moderate to HighHigh
Major Metabolic Route CYP-mediated Aromatic HydroxylationN-oxidation, C-HydroxylationAldehyde Oxidase (AO) , Ring Cleavage
AO Susceptibility NegligibleModerate (at C2 if activated)High (at C4)
Solubility LowModerateHigh
Binding Mode HydrophobicH-bond Acceptor / Type IIH-bond Acceptor
Case Study: Impact of Nitrogen Insertion

In a study of quinoline carboxamide analogs (Type II binders), the introduction of nitrogen atoms altered metabolic clearance significantly:

  • Observation: Moving from a phenyl ring to a pyridine ring reduced lipophilicity but did not always linearly increase stability due to "Type II" heme coordination, which can anchor the molecule for metabolism at other sites.

  • AO Liability: In kinase inhibitors (e.g., p38 MAP kinase), replacing a pyridine with a pyrimidine often solves CYP issues but introduces a "metabolic soft spot" at the C4 position due to AO.

  • Solution: Blocking the C4 position of the pyrimidine with a small group (e.g., methyl, amino) or using a fused system (e.g., quinazoline) is a standard medicinal chemistry strategy to block AO metabolism.

Conclusion & Recommendations
  • Prioritize Pyrimidines for CYP Issues: If a lead compound suffers from rapid CYP450 clearance on an aromatic ring, scaffold hopping to a pyrimidine is a high-probability fix.

  • Screen for AO Early: When using pyrimidines (or electron-poor pyridines), always include an S9 fraction assay (which contains cytosolic AO) alongside the microsomal assay. Microsomes alone lack AO and will give a false sense of stability.

  • Block Soft Spots: If AO metabolism is detected, substitute the C4 position of the pyrimidine or the C2 position of the pyridine with a small electron-donating group or a steric blocker.

References
  • Microsomal Stability Protocol & Kinetics

    • Protocol: "Microsomal Stability Assay Protocol."[9][10] AxisPharm. Link

    • Protocol: "Microsomal Clearance/Stability Assay." Domainex.[8] Link

  • Mechanistic Comparisons & Scaffold Hopping

    • Scaffold Hopping: "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[3] PMC - NIH. Link

    • Type II Binding: "Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4." J. Med. Chem.Link[7]

    • AO Liability: "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase." ResearchGate.[11][12] Link

  • General Heterocycle Metabolism

    • Pyridine/Pyrimidine in Cancer: "Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents."[11][12] ResearchGate.[11][12] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Cyclopentyl(6-methylpyridin-2-yl)methanamine

[1][2][3]

Executive Summary: Operational Directives

Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS: 1337625-07-6) is a functionalized pyridine-amine intermediate.[1] For disposal purposes, it must be classified as a Hazardous Organic Base .[2]

Strict Prohibition: Under no circumstances should this compound be discharged into municipal wastewater, sinks, or general trash.[2] Its pyridine core presents potential aquatic toxicity and persistence issues, while the primary amine functionality creates compatibility hazards with acids and oxidizers.

Primary Disposal Method: High-temperature incineration at a licensed hazardous waste facility.[1]

Part 1: Chemical Identity & Hazard Profiling

Before initiating disposal, you must validate the waste stream characterization.[2] This compound exhibits dual-functionality (pyridine ring + primary amine) that dictates its segregation logic.[1]

Chemical Data Matrix
PropertySpecification
Chemical Name Cyclopentyl(6-methylpyridin-2-yl)methanamine
CAS Number 1337625-07-6
Molecular Formula C₁₂H₁₈N₂
Functional Groups Pyridine (Heterocycle), Primary Amine (Aliphatic)
Acidity/Basicity Basic (pKa ~9-10 estimated for amine)
RCRA Status Not P-listed or U-listed specifically.[1][2][3][4] Treat as D001 (Ignitable) if liquid flashpoint <60°C, or General Hazardous Waste.[2]
Hazard Classification (GHS)

Based on structure-activity relationships of analogous pyridine-methanamines:

  • Acute Toxicity: Harmful if swallowed (H302).[1][5]

  • Skin/Eye Corrosion: Causes skin irritation (H315) and serious eye irritation (H319).[1][6]

  • Reactivity: Incompatible with strong acids (exothermic neutralization) and strong oxidizers.[1]

Part 2: Pre-Disposal Segregation & Handling

The most critical error in amine disposal is accidental mixing with incompatible waste streams, specifically acids or oxidizers, which can result in heat generation or toxic gas evolution.[2]

Segregation Protocol
  • Do NOT Mix With: Sulfuric acid, Nitric acid, Chromic acid, Peroxides.[2]

  • Compatible With: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine), non-halogenated organic solvents (e.g., Ethanol, Toluene).[2]

Visual Segregation Logic

The following diagram illustrates the decision process for segregating this specific compound from other laboratory waste streams.

SegregationLogicStartWaste: Cyclopentyl(6-methylpyridin-2-yl)methanamineCheckStateIs it mixed with other chemicals?Start->CheckStateCheckAcidDoes mixture contain Strong Acids?CheckState->CheckAcidYesCheckHaloContains Halogenated Solvents? (DCM, Chloroform)CheckState->CheckHaloNo (Pure)CheckOxDoes mixture contain Oxidizers?CheckAcid->CheckOxNoNeutralizeACTION: Neutralize carefully before consolidationCheckAcid->NeutralizeYesCheckOx->CheckHaloNoSeparateACTION: Separate Stream (Do not mix)CheckOx->SeparateYesBinABIN A: Basic Organic Waste (Non-Halogenated)CheckHalo->BinANoBinBBIN B: Halogenated Basic WasteCheckHalo->BinBYes

Figure 1: Decision tree for segregating Cyclopentyl(6-methylpyridin-2-yl)methanamine waste to prevent incompatibility incidents.

Part 3: Disposal Workflow (Step-by-Step)

Small-Scale Laboratory Disposal (< 1 Liter)

This protocol applies to R&D samples, reaction mixtures, or expired shelf reagents.[2]

Step 1: Container Selection

  • Use a High-Density Polyethylene (HDPE) or Glass container.[1]

  • Ensure the cap has a chemically resistant liner (e.g., PTFE).[2]

  • Avoid: Metal containers (aluminum), as amines can be corrosive to certain alloys over time.[2]

Step 2: Labeling

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Chemical Name: Write out "Cyclopentyl(6-methylpyridin-2-yl)methanamine" fully. Do not use abbreviations or structural drawings alone.

    • Hazards: Check "Toxic" and "Irritant".[1][7]

Step 3: Consolidation

  • Pour the amine into the container designated for "Organic Bases" or "Non-Halogenated Organics" (if the facility does not separate bases).

  • CAUTION: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it MUST go into the "Halogenated Waste" stream to prevent issues with fuel blending downstream.[2]

Large-Scale/Process Disposal (> 1 Liter)

For pilot plant or scale-up operations, bulk disposal requires specific profiling.

Step 1: Waste Profiling

  • Submit a waste profile sheet to your waste vendor (e.g., Veolia, Clean Harbors).[2]

  • Waste Code Assignment:

    • If flammable (Flashpoint < 60°C): D001 [1]

    • If toxicity characteristic (TCLP) fails for Pyridine (unlikely for this derivative but possible): D038

    • Default: Non-RCRA Regulated Hazardous Waste (unless state regulations differ).[1]

Step 2: Ultimate Destruction

  • The mandated disposal method is Incineration (Waste-to-Energy or Destructive Incineration).[1]

  • This ensures the thermal decomposition of the pyridine ring into nitrogen oxides (scrubbed) and CO₂, preventing environmental persistence.

Part 4: Emergency Response (Spills)

If a spill occurs, the primary risks are inhalation of amine vapors and skin absorption.[2]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[1] Amines have potent odors; ensure fume hoods are active.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

  • Neutralization (The "Dry" Method):

    • Do NOT use water immediately (spreads the spill).[1]

    • Cover the spill with an absorbent clay (vermiculite) or a commercial Amine Neutralizer (often citric acid-based powders).[1]

  • Collection:

    • Scoop the absorbed material into a wide-mouth jar.[1]

    • Label as "Spill Debris: Cyclopentyl(6-methylpyridin-2-yl)methanamine."[1]

    • Treat as hazardous chemical waste.[1][8]

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][7] The basic nature can cause corneal damage; seek medical attention.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (increases absorption).[1]

Part 5: Regulatory Compliance & References

Regulatory Framework (USA)[1]
  • EPA RCRA: While "Pyridine" is a listed waste (U196, D038), specific alkyl-pyridine derivatives are generally regulated by their characteristics (Ignitability, Corrosivity, Toxicity) rather than a specific listing, unless they degrade to free pyridine.[2]

  • Best Practice: Always manage as hazardous waste to ensure compliance with the "Cradle-to-Grave" liability standard.[1]

References
  • National Research Council. (2011).[1][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyridine Derivatives Safety. National Library of Medicine.[1] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.